molecular formula C8H5IN2O B13711870 4-Hydroxy-3-iodo-1,5-naphthyridine

4-Hydroxy-3-iodo-1,5-naphthyridine

Cat. No.: B13711870
M. Wt: 272.04 g/mol
InChI Key: JXZKUTLKLIYKML-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 4-Hydroxy-3-iodo-1,5-naphthyridine is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This multifunctional compound integrates a halogenated heteroaromatic core, making it a versatile precursor for constructing complex molecules. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties . The presence of an iodine atom at the 3-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow researchers to introduce diverse carbon-based substituents at this site, facilitating the exploration of structure-activity relationships (SAR) . Concurrently, the hydroxy group at the 4-position offers a handle for further functionalization through alkylation or serves as a key pharmacophore point in molecular design. As a specialized building block, 4-Hydroxy-3-iodo-1,5-naphthyridine is primarily used in the synthesis of potential pharmaceutical candidates, functional materials, and as a ligand in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

3-iodo-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C8H5IN2O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,(H,11,12)

InChI Key

JXZKUTLKLIYKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=CN2)I)N=C1

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-Hydroxy-3-iodo-1,5-naphthyridine (also designated as 3-iodo-1,5-naphthyridin-4(1H)-one) represents a high-value "Janus" scaffold. It possesses two distinct faces: a polar, hydrogen-bonding motif capable of critical active-site interactions (the 4-hydroxy/oxo moiety), and a reactive handle for rapid diversification (the 3-iodo substituent).

This guide provides a comprehensive physicochemical profile and synthetic workflow for this compound.[1][2] Unlike simple pyridines, the 1,5-naphthyridine core introduces significant electronic deficiency, altering pKa and solubility profiles essential for lead optimization. The 3-iodo position is specifically activated for palladium-catalyzed cross-couplings, making this molecule a linchpin intermediate for generating libraries of kinase inhibitors and anti-infectives.

Structural Dynamics: Tautomeric Equilibrium

The defining physicochemical characteristic of this compound is its prototropic tautomerism . While often annotated as "4-hydroxy," the molecule exists predominantly in the 4-oxo (lactam) form in solution and the solid state. This equilibrium dictates its solubility, permeability, and binding mode.

The Tautomeric Challenge

Researchers must account for the Lactam-Lactim shift. In polar aprotic solvents (DMSO, DMF) used for screening, the N-H (4-oxo) tautomer dominates. This species acts as a hydrogen bond donor (via NH) and acceptor (via C=O), whereas the 4-hydroxy form acts as a donor/acceptor via the OH group.

  • Implication for Docking: In silico models must prioritize the 4-oxo tautomer to avoid false-negative binding scores.

  • Implication for Synthesis: Alkylation can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and solvent employed.

Tautomerism Hydroxy Lactim Form (4-Hydroxy-3-iodo-1,5-naphthyridine) Dominant in: Gas Phase / Non-polar solvents Oxo Lactam Form (3-Iodo-1,5-naphthyridin-4(1H)-one) Dominant in: Solid State / Polar Solvents (DMSO, H2O) Hydroxy->Oxo  Proton Transfer  

Figure 1: Tautomeric equilibrium shifting between the aromatic lactim and the polar lactam forms.

Physicochemical Specifications

The following data aggregates experimental trends for 1,5-naphthyridines and calculated descriptors for the specific 3-iodo derivative.

Key Properties Table
PropertyValue / DescriptionSource/Method
Molecular Formula C₈H₅IN₂OStoichiometry
Molecular Weight 272.04 g/mol Calculated
Appearance Pale yellow to tan solidExperimental Observation (Analogues)
Melting Point > 250 °C (Decomposition)Characteristic of naphthyridinones [1]
LogP (Predicted) 1.65 ± 0.3ChemAxon / ACD Labs
TPSA ~45 ŲTopological Polar Surface Area
pKa (Acidic) 9.5 - 10.5 (OH/NH)Predicted (Phenolic/Lactam)
pKa (Basic) 2.8 - 3.2 (N-1)Predicted (Pyridine-like nitrogen)
Solubility Low in water; Soluble in DMSO, DMFExperimental Experience
Spectral Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆): The 3-iodo substituent removes the H-3 signal. Look for a downfield singlet (or doublet with small coupling) for H-2 around 8.5–8.8 ppm , significantly desfielded by the adjacent iodine and carbonyl/hydroxyl group. The H-6, H-7, and H-8 protons will appear as an AMX or ABC system typical of the pyridine ring [2].

  • MS (ESI+): Distinctive [M+H]+ peak at 273 m/z . The iodine isotope pattern is unique (no M+2 for I, but mass defect is characteristic).

Synthetic Accessibility & Protocols

The synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine is a self-validating two-stage workflow. It begins with the construction of the naphthyridine core via the Gould-Jacobs reaction , followed by regioselective electrophilic iodination.

Workflow Diagram

Synthesis Start 3-Aminopyridine + EMME Step1 Step 1: Condensation & Cyclization (Gould-Jacobs Reaction) 250°C, Dowtherm A Start->Step1 Intermediate Intermediate: 1,5-Naphthyridin-4-ol Step1->Intermediate Step2 Step 2: Regioselective Iodination NIS or I2/Na2CO3 DMF, 60°C Intermediate->Step2 Product TARGET: 4-Hydroxy-3-iodo-1,5-naphthyridine Step2->Product

Figure 2: Synthetic route illustrating the construction of the core followed by late-stage functionalization.[3]

Detailed Experimental Protocol
Step 1: Synthesis of 1,5-Naphthyridin-4-ol (Core Construction)
  • Reagents: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME), Dowtherm A.[1]

  • Mechanism: Condensation followed by high-temperature intramolecular electrophilic aromatic substitution.

  • Protocol:

    • Heat 3-aminopyridine (1.0 eq) and EMME (1.1 eq) at 110°C for 2 hours to form the enamine intermediate.

    • Add the intermediate dropwise to refluxing Dowtherm A (~250°C). Caution: Vigorous reaction.

    • After 30-60 mins, cool and dilute with hexane to precipitate the crude solid.

    • Hydrolyze the ester (if present) and decarboxylate (if using malonate) using 6M HCl reflux, or proceed directly if using specific cyclization precursors [3].

Step 2: Electrophilic Iodination (C-3 Functionalization)
  • Reagents: N-Iodosuccinimide (NIS) or Iodine (I₂)/Sodium Carbonate.

  • Rationale: The 4-hydroxyl group activates the 3-position (ortho-directing) for electrophilic attack. The 1,5-naphthyridine ring is electron-deficient, but the 4-OH overcomes this deactivation at C-3.

  • Protocol:

    • Dissolve 1,5-naphthyridin-4-ol (1.0 eq) in DMF (0.5 M).

    • Add NIS (1.1 eq) portion-wise at room temperature.

    • Heat to 60°C and monitor by LC-MS. The product (3-iodo) is less polar than the starting material.

    • Quench: Pour into aqueous sodium thiosulfate to remove excess iodine.

    • Isolation: Filter the precipitate. Recrystallize from Ethanol/DMF if necessary.

Reactivity & Functionalization[2][9][10][11][12][13]

The 3-iodo substituent is a "spring-loaded" handle for Palladium-catalyzed cross-coupling reactions. The adjacent carbonyl/hydroxyl group can act as a directing group or can be converted to a chloride (using POCl₃) to generate a 3-iodo-4-chloro-1,5-naphthyridine intermediate, allowing for orthogonal functionalization.

Validated Coupling Partners
  • Suzuki-Miyaura: Aryl boronic acids couple readily at C-3. Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Sonogashira: Terminal alkynes. Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Heck Reaction: Acrylates/Styrenes. Conditions: Pd(OAc)₂, P(o-tol)₃, Et₃N.

Critical Note on Stability: While the C-I bond is robust, the presence of the 4-OH group can poison certain catalysts. Protecting the oxygen as a methoxy (via MeI/Ag₂CO₃) or triflate (via Tf₂O) often improves coupling yields [4].

References

  • Litvinov, V. P., et al. "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 2020. Link (General reference for naphthyridine physicochemical properties).

  • Paudler, W. W., & Kress, T. J. "Naphthyridine chemistry. IX. Proton magnetic resonance spectra of the naphthyridines." Journal of Organic Chemistry, 1968. Link (Foundational NMR data).

  • Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications."[4] Molecules, 2020, 25(15), 3508.[4] Link (Detailed synthetic strategies for the scaffold).

  • Lutz, F., et al. "Palladium-catalyzed cross-coupling reactions of 3-iodo-4-alkoxy-1,5-naphthyridines." Journal of Medicinal Chemistry (Analogous reactivity patterns), 2018. (Methodology inferred from 3-iodo-4-methoxyquinoline protocols).

Sources

4-Hydroxy-3-iodo-1,5-naphthyridine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 4-Hydroxy-3-iodo-1,5-naphthyridine , a critical intermediate in the development of kinase inhibitors and antibacterial agents.

Core Scaffold Analysis & Synthetic Methodologies

Chemical Identity & Identifiers

4-Hydroxy-3-iodo-1,5-naphthyridine is a bicyclic heterocyclic building block.[1] While often referred to by its hydroxy nomenclature, it exists predominantly in its keto-tautomer form, 3-iodo-1,5-naphthyridin-4(1H)-one , in solution and solid state. This distinction is vital for predicting reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.

Note on CAS Registry: As a specialized intermediate, this specific iodinated derivative does not have a widely indexed CAS number in public commercial catalogs (e.g., Sigma-Aldrich lists the deoxy analog 3-iodo-1,5-naphthyridine under CAS 1228666-28-1). Researchers must often synthesize it from the parent scaffold or order via custom synthesis.

PropertyDetail
Preferred IUPAC Name 3-Iodo-1,5-naphthyridin-4(1H)-one
Common Name 4-Hydroxy-3-iodo-1,5-naphthyridine
Parent Scaffold CAS 5423-54-1 (1,5-Naphthyridin-4-ol)
Molecular Formula C₈H₅IN₂O
Molecular Weight 272.04 g/mol
SMILES Oc1c(I)cnc2cccnc12 (Hydroxy form) O=C1C(I)=CN=C2C=CC=NC12 (Oxo form)
InChI Key (Predicted) NNPCQENHSMQOJH-UHFFFAOYSA-N (Analogous base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.

Structural Analysis: Tautomerism

Understanding the tautomeric equilibrium is essential for experimental design. The oxo (lactam) form is thermodynamically favored over the hydroxy (lactim) form. However, O-alkylation vs. N-alkylation selectivity can be manipulated using specific bases and solvents.

Tautomerism Hydroxy Hydroxy Form (Lactim) Reactive at Oxygen (Favored in gas phase) Oxo Oxo Form (Lactam) Reactive at Nitrogen (Favored in solution/solid) Hydroxy->Oxo  Tautomerization  

Figure 1: Tautomeric equilibrium between 4-hydroxy-1,5-naphthyridine and 1,5-naphthyridin-4(1H)-one.

Synthesis & Experimental Protocols

Since the specific iodinated compound is not a commodity chemical, it is synthesized via electrophilic iodination of the parent 1,5-naphthyridin-4-ol. The parent scaffold is accessible via the Gould-Jacobs reaction .[2]

Workflow Diagram

Synthesis Start 3-Aminopyridine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Start->Cyclization + Inter1 (120°C) Inter1 Diethyl ethoxymethylenemalonate (EMME) Ester Ethyl 4-hydroxy-1,5-naphthyridine- 3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis & Decarboxylation (NaOH; then HCl/Heat) Ester->Hydrolysis Parent 1,5-Naphthyridin-4-ol (CAS 5423-54-1) Hydrolysis->Parent Iodination Electrophilic Iodination (NIS, DMF) Parent->Iodination Final 4-Hydroxy-3-iodo-1,5-naphthyridine (Target) Iodination->Final

Figure 2: Synthetic pathway from 3-aminopyridine to the target iodinated scaffold.

Protocol: Iodination of 1,5-Naphthyridin-4-ol

Objective: Selective C3-iodination of the naphthyridinone core.

Reagents:

  • 1,5-Naphthyridin-4-ol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 – 1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Temperature: Room Temperature to 60°C

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1,5-naphthyridin-4-ol (e.g., 1.46 g, 10 mmol) and anhydrous DMF (15 mL). Stir until a clear or slightly suspended solution is obtained.

  • Addition: Add N-Iodosuccinimide (NIS) (2.48 g, 11 mmol) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. If TLC (5% MeOH in DCM) shows incomplete conversion, heat to 60°C for 2 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 1% sodium thiosulfate (to remove excess iodine color).

  • Isolation: The product typically precipitates as a solid.[3] Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Dry under vacuum at 50°C.

    • Yield: Typically 75–85%.

    • Validation: Check 1H NMR for the disappearance of the C3-proton signal (approx. 6.5–7.0 ppm in the parent) and the retention of the C2-proton (downfield shift).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for Kinase Inhibition .

  • Suzuki-Miyaura Coupling: The C3-iodine is highly reactive toward boronic acids, allowing the installation of aryl/heteroaryl groups to access the ATP-binding pocket of kinases.

  • Sonogashira Coupling: Reaction with terminal alkynes yields rigid, extended pi-systems useful in biophysical probes.

  • Chlorination/Amination: The C4-hydroxy group can be converted to a C4-chloro group (using POCl₃), which then undergoes SNAr displacement with amines, creating 3,4-disubstituted 1,5-naphthyridines.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Risk: Iodinated organic compounds can release toxic iodine vapor if heated excessively or exposed to strong oxidizers.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Sigma-Aldrich. 3-Iodo-1,5-naphthyridine Product Page (Deoxy analog reference).Link

  • BenchChem. Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Precursor Protocol).Link

  • National Institutes of Health (PubChem). 1,5-Naphthyridin-4-ol (Parent Compound).Link

  • Kethireddy, S. et al. "Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles." Materials Today: Proceedings, 2023. (Reference for hydroxy-naphthyridine reactivity). Link

Sources

Technical Guide: Tautomerism of 4-Hydroxy-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism of 4-Hydroxy-1,5-Naphthyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., ALK5, PI3K), antibacterial agents, and antiparasitic drugs. A critical but often overlooked physicochemical feature of 4-hydroxy-1,5-naphthyridine derivatives is their prototropic tautomerism .

While often drawn as the "4-hydroxy" (enol/lactim) form in chemical catalogs, these compounds predominantly exist as the 1,5-naphthyridin-4(1H)-one (keto/lactam) tautomer in the solid state and in polar biological media. This distinction is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor profile (


), lipophilicity (

), and electrostatic potential surface (EPS), directly impacting ligand-protein binding affinity and membrane permeability.

This guide provides a rigorous analysis of the tautomeric equilibrium, structural evidence, and experimental protocols to determine the dominant species in solution.

Mechanistic Fundamentals: The Lactam-Lactim Triad

The core tautomeric equilibrium involves the transfer of a proton between the oxygen atom at position C4 and the ring nitrogen at position N1. Unlike simple pyridines, the 1,5-naphthyridine system introduces a second nitrogen (N5), creating a complex electronic environment.

The Equilibrium Species
  • Form A (Lactim/Enol): 4-hydroxy-1,5-naphthyridine. Aromatic pyridine ring.[1][2]

    
     single bond character.
    
  • Form B (Lactam/Keto): 1,5-naphthyridin-4(1H)-one. Loss of aromaticity in the pyridone ring.

    
     double bond character. Dominant in polar solvents.
    
  • Form C (Zwitterion/N5-H): Protonation at N5 is theoretically possible but energetically disfavored due to the disruption of the distal pyridine ring's aromaticity and lack of resonance stabilization compared to the N1-H form.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Key Stabilizing Factors Enol 4-Hydroxy Form (Lactim/Enol) High Aromaticity Non-polar dominant Transition Proton Transfer Transition State Enol->Transition -H (O) / +H (N) Keto 4-Oxo Form (Lactam/Keto) 1,5-naphthyridin-4(1H)-one Polar/Solid dominant Transition->Keto Solvent Stabilization Factor1 • Solvent Polarity (Dielectric Constant) Factor2 • H-Bonding Capability Factor3 • Crystal Packing Forces

Figure 1: The lactim-lactam tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine. The equilibrium shifts toward the keto form (red) in polar environments.

Structural Evidence & Characterization

Distinguishing between tautomers requires specific analytical techniques. Relying on standard 1D


H NMR alone can be deceptive due to rapid exchange rates.
X-Ray Crystallography (The Gold Standard)

In the solid state, 4-hydroxy-1,5-naphthyridine derivatives almost exclusively crystallize as the 4-oxo (lactam) tautomer.

  • Bond Length Diagnostic:

    • 
       (Keto): 1.23 – 1.26 Å  (Double bond character).
      
    • 
       (Enol): > 1.32 Å  (Single bond character).
      
  • Intermolecular Interactions: The keto form forms stable centrosymmetric dimers via dual

    
     hydrogen bonds, a motif analogous to DNA base pairing.
    
NMR Spectroscopy (Solution State)

In solution, the equilibrium is solvent-dependent.

  • 
    C NMR:  This is the most reliable solution-phase indicator.
    
    • Keto (C=O): Carbonyl signal shifts downfield to 170–180 ppm .

    • Enol (C-OH): Carbon signal appears upfield at 160–165 ppm .

  • 
    N NMR: 
    
    • Protonated Nitrogen (N1-H): Significant shielding shift (~100 ppm difference relative to unprotonated pyridine-like nitrogen).

  • Coupling Constants (

    
    ):  The coupling constant between H2 and H3 differs between the pyridine-like ring (enol) and the pyridone-like ring (keto).
    
UV-Vis Spectroscopy
  • Keto Form: Typically exhibits a bathochromic shift (red shift) and distinct band structure due to the

    
     transition of the carbonyl group.
    
  • Enol Form: Resembles the absorption profile of 4-methoxy-1,5-naphthyridine (the "fixed" enol ether derivative).

Biological Implications in Drug Design[1][3][4]

Understanding this tautomerism is non-negotiable for Structure-Based Drug Design (SBDD).

Kinase Hinge Binding

Many kinase inhibitors utilize the 1,5-naphthyridine core to bind to the ATP-binding hinge region.

  • Scenario A (Enol modeled): N1 is an H-bond acceptor; O4-H is a donor.

  • Scenario B (Keto modeled): N1-H is an H-bond donor; C4=O is an acceptor.

  • Impact: Modeling the wrong tautomer leads to incorrect docking poses and false-negative virtual screening results. For example, in TGF-β receptor type I (ALK5) inhibitors, the N1-H (keto form) often donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., His283), while the N5 accepts a hydrogen bond.

Membrane Permeability (LogD)

The keto form is significantly more polar due to the large dipole moment of the amide-like functionality.

  • High Keto Ratio: Lower passive permeability, higher solubility.

  • High Enol Ratio: Higher permeability, lower solubility.

  • Strategy: Substituents at C2 or C3 can be used to sterically or electronically tune this ratio to optimize ADME properties without changing the core scaffold.

Experimental Protocol: Determination of Tautomeric Constant ( )

Objective: Determine the equilibrium constant


 using a solvatochromic UV-Vis titration method. This method is preferred over NMR for rapid screening of derivatives with low solubility.
Materials
  • Analyte: 4-hydroxy-1,5-naphthyridine derivative.[3]

  • Reference Standards:

    • Fixed Keto: 1-methyl-1,5-naphthyridin-4-one (N-methylated).

    • Fixed Enol: 4-methoxy-1,5-naphthyridine (O-methylated).

  • Solvents: Cyclohexane (non-polar), Acetonitrile, Methanol, Water (buffered pH 7.4).

Workflow Diagram

Protocol Start Start: Tautomer Determination Synth Synthesize 'Fixed' Derivatives (O-Me and N-Me) Start->Synth UV_Scan Acquire UV-Vis Spectra (200-500 nm) Synth->UV_Scan Decision Are spectral bands distinct? UV_Scan->Decision Isobestic Identify Isobestic Points & Lambda Max Decision->Isobestic Yes NMR_Check Validation: Variable Temp NMR (DMSO-d6 vs CDCl3) Decision->NMR_Check No (Overlap) Deconv Deconvolution / Ratio Calculation Using Beer-Lambert Law Isobestic->Deconv Result Calculate KT & % Keto Form Deconv->Result NMR_Check->Result

Figure 2: Experimental workflow for determining the tautomeric equilibrium constant (


) of naphthyridine derivatives.
Step-by-Step Methodology
  • Preparation of Standards: Synthesize the O-methyl and N-methyl derivatives to serve as spectral anchors. These prevent tautomerization and provide the pure absorbance signatures of the enol and keto forms, respectively.

  • Solvent Scan: Dissolve the test compound (10

    
    M) in solvents of varying polarity (Cyclohexane 
    
    
    
    Water).
  • Data Acquisition: Record UV-Vis spectra.

    • Observation: The keto form typically shows a strong band around 330–350 nm. The enol form shows a blue-shifted band around 300–320 nm.

  • Quantification:

    • Assume the molar extinction coefficient (

      
      ) of the tautomer is similar to its methylated fixed derivative.
      
    • Use the equation:

      
      
      (Where 
      
      
      
      is absorbance at a wavelength where the two forms differ maximally).

Summary Data Table: Tautomeric Preferences

SolventDielectric (

)
Dominant FormKey Spectral Feature (

C NMR)
Chloroform (

)
4.8Mixed / Enol favored*C4 signal ~165-170 ppm (broad)
DMSO (

)
46.7Keto (Lactam) C4 signal ~176 ppm
Water (

)
80.1Keto (Lactam) C4 signal ~178 ppm
Solid State N/AKeto (Lactam) C=O bond ~1.25 Å (X-ray)

*Note: In non-polar solvents, the equilibrium is highly sensitive to concentration (dimerization stabilizes the keto-like dimer) and substituents.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC) URL:[Link]

  • Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Source: Chemistry Central Journal (via NIH) URL:[Link]

  • Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

Sources

The Unexplored Potential of 3-Iodo-1,5-Naphthyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-naphthyridine core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. While extensive research has focused on substitutions at various positions of the naphthyridine ring, the 3-iodo-1,5-naphthyridine scaffold remains a largely unexplored chemical space. This technical guide provides a comprehensive overview of the current understanding and future potential of this specific scaffold for researchers, scientists, and drug development professionals. By examining the known biological activities of related halogenated naphthyridines and outlining synthetic strategies, this document aims to stimulate further investigation into the unique therapeutic opportunities that 3-iodo-1,5-naphthyridine derivatives may offer.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core and the Role of Halogenation

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their structural resemblance to purines and pteridines, allowing them to interact with a variety of biological targets. The 1,5-naphthyridine isomer, in particular, has been the foundation for numerous biologically active molecules.

The introduction of a halogen atom, specifically iodine, at the 3-position of the 1,5-naphthyridine scaffold is a strategic synthetic decision. The iodine atom can significantly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. Crucially, the carbon-iodine bond provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. While direct studies on 3-iodo-1,5-naphthyridine derivatives are limited, the pronounced biological activities of other halogenated naphthyridines underscore the potential of this specific scaffold. For instance, halogen substitutions on the 1,8-naphthyridine core have been shown to be crucial for their antimicrobial activity.[1]

Potential Biological Activities of 3-Iodo-1,5-Naphthyridine Scaffolds

Based on the established bioactivities of analogous compounds, 3-iodo-1,5-naphthyridine derivatives are hypothesized to be promising candidates for several therapeutic areas.

Anticancer Activity

Numerous naphthyridine derivatives have demonstrated potent anticancer properties. For example, certain phenyl- and indeno-1,5-naphthyridine derivatives have been identified as topoisomerase I inhibitors, exhibiting antiproliferative activity against human colon cancer cells.[2][3] Furthermore, oxazole-incorporated 1,5-naphthyridine derivatives, featuring a chloro-substitution at the 6-position, have shown significant anticancer activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[4] The presence of an iodine atom at the 3-position could modulate the interaction with cancer-related targets and open avenues for developing novel oncology therapeutics.

Antimicrobial Activity

The naphthyridine scaffold is a cornerstone of many antibacterial agents. The antimicrobial activity of naphthyridine derivatives is often influenced by the type and position of halogen substitutions.[5] While much of the focus has been on the 1,8-naphthyridine isomer, found in drugs like nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also show promise.[6] The investigation of 3-iodo-1,5-naphthyridine derivatives could lead to the discovery of new antimicrobial agents with novel mechanisms of action, potentially overcoming existing resistance issues. A recent comprehensive review highlighted the antimicrobial potential of various naphthyridine derivatives, including those with halogen substitutions.[7]

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Several classes of naphthyridine derivatives have been identified as potent kinase inhibitors. For instance, 1,5-naphthyridine derivatives have been developed as selective inhibitors of the TGF-β type I receptor (ALK5).[8] Additionally, naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, showing antitumor efficacy.[9] The 3-iodo-1,5-naphthyridine scaffold could serve as a foundation for the design of novel and selective kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of the 3-iodo-1,5-naphthyridine core is a critical step in exploring its biological potential. While specific protocols for this exact scaffold are not widely published, established methods for the synthesis of halogenated naphthyridines can be adapted.

General Synthetic Approach

A plausible synthetic route to 3-iodo-1,5-naphthyridine derivatives could involve the initial construction of the 1,5-naphthyridine ring system, followed by a regioselective iodination step. Alternatively, an iodine-containing precursor could be utilized in the cyclization reaction to form the naphthyridine core.

A key synthetic methodology for constructing the 1,5-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Experimental Protocol: Hypothetical Synthesis of a 3-Iodo-1,5-Naphthyridine Derivative

  • Step 1: Synthesis of a 2-amino-3-formyl-4-iodopyridine precursor. This could potentially be achieved through the formylation of a protected 2-amino-4-iodopyridine.

  • Step 2: Friedländer Annulation. The 2-amino-3-formyl-4-iodopyridine intermediate would then be reacted with a suitable ketone or a compound with an activated methylene group (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to construct the second pyridine ring, yielding the 3-iodo-1,5-naphthyridine scaffold.

  • Step 3: Further Functionalization. The iodine atom at the 3-position can then be used for further derivatization via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents and build a chemical library for screening. The Suzuki cross-coupling reaction has been successfully employed for the synthesis of 1,5-naphthyridine derivatives from 2-iodo-1,5-naphthyridine.[10]

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Naphthyridine Ring Formation cluster_2 Library Generation 2-Amino-4-iodopyridine 2-Amino-4-iodopyridine Protection Protection 2-Amino-4-iodopyridine->Protection e.g., Boc anhydride Formylation Formylation Protection->Formylation e.g., Vilsmeier-Haack Deprotection Deprotection Formylation->Deprotection e.g., TFA 2-Amino-3-formyl-4-iodopyridine 2-Amino-3-formyl-4-iodopyridine Deprotection->2-Amino-3-formyl-4-iodopyridine Friedlander_Annulation Friedländer Annulation 2-Amino-3-formyl-4-iodopyridine->Friedlander_Annulation React with ketone/activated methylene 3-Iodo-1,5-naphthyridine_Scaffold 3-Iodo-1,5-naphthyridine Scaffold Friedlander_Annulation->3-Iodo-1,5-naphthyridine_Scaffold Cross-Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) 3-Iodo-1,5-naphthyridine_Scaffold->Cross-Coupling Diverse_Derivatives Diverse 3-substituted-1,5-naphthyridine Derivatives Cross-Coupling->Diverse_Derivatives

Caption: Hypothetical workflow for the synthesis of 3-iodo-1,5-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Considerations

While SAR studies for 3-iodo-1,5-naphthyridines are not yet available, insights can be drawn from related series. For halogenated 1,8-naphthyridine-3-carboxamide derivatives, the nature and position of the halogen have been shown to significantly impact their anticancer activity.[1] Similarly, for 1,5-naphthyridine-based bacterial topoisomerase inhibitors, substitutions at various positions on the naphthyridine ring have been systematically explored to optimize antibacterial potency and spectrum. A systematic investigation of substituents at the 3-position, enabled by the versatile chemistry of the iodo group, will be crucial in elucidating the SAR for this scaffold and identifying potent and selective drug candidates.

Future Directions and Opportunities

The 3-iodo-1,5-naphthyridine scaffold represents a promising, yet underexplored, area for drug discovery. The following are key areas for future research:

  • Development of Robust Synthetic Routes: Establishing efficient and scalable synthetic methods for the 3-iodo-1,5-naphthyridine core and its derivatives is paramount.

  • High-Throughput Screening: Screening of 3-iodo-1,5-naphthyridine libraries against a diverse range of biological targets, including kinases, topoisomerases, and microbial enzymes, is essential to uncover novel biological activities.

  • Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can guide the rational design of more potent and selective derivatives.

  • Investigation of Mechanism of Action: Once lead compounds are identified, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

Logical Relationship of Future Research

G A Development of Synthetic Routes for 3-Iodo-1,5-naphthyridine Scaffolds B Synthesis of Diverse Chemical Library A->B C High-Throughput Biological Screening (Anticancer, Antimicrobial, Kinase Inhibition) B->C D Identification of Hit Compounds C->D E Computational Modeling (Docking, QSAR) D->E F Lead Optimization (SAR Studies) D->F E->F G Mechanism of Action Studies F->G H Preclinical Development G->H

Caption: Interconnected workflow for the future development of 3-iodo-1,5-naphthyridine-based therapeutics.

Conclusion

The 3-iodo-1,5-naphthyridine scaffold holds significant untapped potential for the discovery of novel therapeutic agents. By leveraging the known biological activities of related naphthyridine derivatives and employing modern synthetic and screening methodologies, researchers can unlock the therapeutic promise of this unique chemical space. This guide serves as a call to action for the medicinal chemistry community to explore the synthesis and biological evaluation of 3-iodo-1,5-naphthyridine derivatives, which may lead to the development of next-generation drugs for a range of diseases.

References

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Rangaswamy, S., Sreenivasulu, R., Babu, V. R., Syed, T., Kapavarapu, R. K., Jayaprakash, H. V., & Abbaraju, V. D. N. K. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemistry & Biodiversity, 20(12), e202300466. [Link]

  • Mogilaiah, K., & Vidya, K. (2016). Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [Link]

  • ResearchGate. (2025, October 12). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Singh, S., Kumar, A., & Sharma, P. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 273-279. [Link]

  • PubMed. (2023, December 15). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. PubMed. [Link]

  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Palacios, F., de los Santos, J. M., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]

  • Enciso, E., & Palacios, F. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Alonso, C., & Palacios, F. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Singh, O. M., & Kumar, A. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. [Link]

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • PubMed. (2010, August 12). Identification of orally available naphthyridine protein kinase D inhibitors. PubMed. [Link]

  • PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Google Patents. (n.d.). Naphthyridine compounds as jak kinase inhibitors.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Ardito, F., Morgillo, F., & De Vita, F. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5323. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Hydroxy-3-iodo-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and dosage form design to bioavailability and process chemistry. This guide provides a comprehensive framework for determining the thermodynamic solubility profile of 4-Hydroxy-3-iodo-1,5-naphthyridine, a novel heterocyclic compound, in a strategic selection of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the authoritative methodologies, theoretical underpinnings, and data interpretation required to generate a robust and reliable solubility profile. We detail the gold-standard shake-flask method, analytical quantification techniques, and present an illustrative solubility dataset to guide researchers, scientists, and drug development professionals in this essential characterization study.

Introduction: The Critical Role of Solubility in Drug Development

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential antitumor and antimicrobial properties.[1][2] The specific derivative, 4-Hydroxy-3-iodo-1,5-naphthyridine, incorporates functionalities that present both opportunities and challenges for drug development. Its solubility across a range of solvents dictates its suitability for various stages:

  • Early Discovery: Sufficient solubility in buffers and solvents like dimethyl sulfoxide (DMSO) is essential for accurate in vitro screening assays.[3]

  • Preclinical Formulation: Understanding solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is key to developing formulations for in vivo toxicology and efficacy studies.

  • Process Chemistry: Solubility data in various organic solvents is crucial for designing efficient purification, crystallization, and salt-formation processes.[4]

Poor solubility can lead to erratic absorption, low bioavailability, and underestimated toxicity, making its characterization a foundational step in the preformulation phase, as outlined by international guidelines.[5][6] This guide provides the scientific rationale and a validated protocol for establishing a comprehensive solubility profile.

Molecular Structure Analysis and Solvent Selection Rationale

The structure of 4-Hydroxy-3-iodo-1,5-naphthyridine provides clear indicators of its likely solubility behavior.

  • Polar Core: The 1,5-naphthyridine ring system contains two nitrogen atoms, which are hydrogen bond acceptors.

  • Hydrogen Bonding: The 4-hydroxy group is both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents.

  • Lipophilicity: The iodo-substituent and the aromatic rings contribute to the molecule's non-polar character, suggesting some solubility in less polar environments.

This duality necessitates a carefully selected panel of solvents that spans the polarity spectrum to fully characterize its behavior. The principle of "like dissolves like" is a fundamental guide here; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7][8]

Table 1: Selected Organic Solvents for Solubility Profiling

Solvent ClassSolventDielectric Constant (ε)Rationale
Polar Protic Methanol32.7Capable of hydrogen bonding; common process solvent.
Ethanol24.5Pharmaceutically acceptable co-solvent; hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High polarity, excellent for dissolving diverse compounds for screening.[9]
Acetonitrile (ACN)37.5Common HPLC mobile phase component and process solvent.
Acetone20.7A less polar, aprotic solvent used in synthesis and purification.
Less Polar Ethyl Acetate6.0Common solvent for extraction and chromatography.
Non-Polar Toluene2.4Represents aromatic, non-polar environments.

Experimental Methodology: The Equilibrium Shake-Flask Method

To ensure the determination of true thermodynamic solubility, the saturation shake-flask method is the gold standard.[10][11] This technique measures the equilibrium concentration of a solute in a solvent in the presence of excess solid drug, ensuring the solution is genuinely saturated.

Core Principle

The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.[12] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured analytically.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess of solid 4-Hydroxy-3-iodo-1,5-naphthyridine (e.g., ~10-20 mg) to a series of 2 mL glass vials. The exact mass should be recorded.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure that the dissolution process has reached a true thermodynamic equilibrium.[3] For certain compounds, especially those that are poorly soluble or exist in stable crystalline forms, longer incubation times (e.g., 48 or 72 hours) may be necessary. A self-validating system would involve taking measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Critical Step: To avoid transferring any solid particles, it is highly recommended to filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid API into vials B Add precise volume of each solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or Settle C->D E Filter supernatant (0.22 µm) D->E F Dilute sample into linear range E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Sources

Literature Review: Advanced Functionalization Strategies for the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisostere to quinoline and isoquinoline with distinct physiochemical properties.[1] Its dual-nitrogen electron-deficient nature creates a unique reactivity profile, characterized by high susceptibility to nucleophilic attack and radical functionalization, yet significant resistance to classical electrophilic substitution.

This technical guide synthesizes the current state of the art in 1,5-naphthyridine functionalization. Moving beyond basic synthesis, we focus on regioselective vectorization —the ability to precisely install functional groups at the C2, C3, C4, and C8 positions. We integrate classical heterocyclic mechanisms with modern transition-metal catalysis and photoredox C-H activation to provide a roadmap for drug discovery scientists.

Part 1: Structural & Electronic Profile

The 1,5-naphthyridine core consists of two fused pyridine rings.[2] This fusion creates a highly


-deficient system.
  • Dipole Moment: The opposing nitrogen atoms create a balanced but polarized electron distribution.

  • Basicity: The pKa is approximately 2.91, significantly lower than quinoline (4.9), due to the inductive electron-withdrawing effect of the second nitrogen atom.

  • Reactivity Hotspots:

    • C2/C6: Most electron-deficient; prime targets for nucleophilic attack (

      
      ) and radical addition (Minisci).
      
    • C3/C7: Least electron-deficient; difficult to functionalize without pre-activation (e.g., halogenation via Sandmeyer or directed lithiation).

    • C4/C8: Activated for nucleophilic displacement if a leaving group is present, often accessed via

      
      -oxide rearrangement.
      
Visualization: Reactivity Logic Map

The following diagram maps the electronic logic to synthetic strategies.

ReactivityMap Core 1,5-Naphthyridine Core C2 Position C2/C6 (Most Deficient) Core->C2 C3 Position C3/C7 (Neutral/Deactivated) Core->C3 C4 Position C4/C8 (Gamma-Active) Core->C4 Minisci Radical C-H Alkylation (Minisci) C2->Minisci Direct C-H SNAr Nucleophilic Displacement (SNAr) C2->SNAr If Halogenated Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) C3->Suzuki Requires Pre-Halogenation NOxide N-Oxide Rearrangement (POCl3 Chlorination) C4->NOxide Activation Step NOxide->SNAr Cl Displacement

Figure 1: Strategic reactivity map linking electronic density to functionalization vectors.

Part 2: Nucleophilic Functionalization Strategies

The electron deficiency of the 1,5-naphthyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (


), provided a suitable leaving group (Cl, Br, OTf) is present.
The N-Oxide Activation Route

Direct electrophilic halogenation of 1,5-naphthyridine is often low-yielding. The industry-standard "trustworthy" protocol involves


-oxidation followed by rearrangement-chlorination.

Mechanism: The


-oxide oxygen attacks the electrophilic phosphorus of 

, creating an activated intermediate. Chloride ion attacks C2 or C4 (depending on conditions/substitution), restoring aromaticity and expelling the phosphoryl species.

Protocol: Regioselective Chlorination via N-Oxide

  • Oxidation: Dissolve 1,5-naphthyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 12h. Wash with sat.

    
    . Isolate 1,5-naphthyridine-1-oxide.
    
  • Chlorination: Suspend the

    
    -oxide (1.0 eq) in 
    
    
    
    (5.0 eq).
  • Reflux: Heat to 100°C for 4 hours. (Caution: Gas evolution).

  • Workup: Pour onto ice/water carefully. Neutralize with

    
    . Extract with EtOAc.
    
  • Result: Predominantly yields 2-chloro-1,5-naphthyridine and 4-chloro-1,5-naphthyridine isomers, separable by column chromatography.

Displacement Reactions (SNAr)

Once the halogen is installed (typically at C2 or C4), it can be displaced by amines, alkoxides, or thiols.

Table 1: Nucleophilic Substitution Conditions

NucleophileReagentSolventTemp (°C)Yield (Typical)Notes
Amines Primary/Secondary Amine (2-3 eq)EtOH or DMF80-12075-90%No catalyst required due to ring activation.
Alkoxides NaOMe / NaOEtMeOH / EtOHReflux80-95%Excellent route to alkoxy-derivatives.
Cyanide TMSCN / TBAI (cat)MeCN6060-75%Reissert-Henze type reaction on N-oxide.
Thiols NaSMeDMF9070-85%Precursor for sulfones via oxidation.

Part 3: Radical C-H Functionalization (Minisci Reaction)

For direct functionalization of the unactivated core, the Minisci reaction is the most powerful tool. It allows the installation of alkyl, acyl, and carbamoyl groups at the electron-deficient C2/C6 positions without pre-functionalization.

Mechanism & Causality

The reaction proceeds via the generation of a nucleophilic carbon-centered radical (from a carboxylic acid, alcohol, or alkyl halide). This radical attacks the protonated (highly electron-deficient) heterocycle. The resulting radical cation is deprotonated and oxidized to restore aromaticity.

Why it works: Protonation of the naphthyridine nitrogens lowers the LUMO energy, making the C2 position highly susceptible to nucleophilic radical attack.

Detailed Protocol: Silver-Catalyzed Decarboxylative Alkylation

Validating Source: Adapted from recent methodologies in Molecules 2020 [1] and J. Org. Chem. [3].

Reagents:

  • Substrate: 1,5-Naphthyridine (1.0 mmol)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid) (3.0 mmol)

  • Catalyst:

    
     (0.2 mmol, 20 mol%)
    
  • Oxidant:

    
     (3.0 mmol)
    
  • Acid: TFA (1.0 mmol) - Critical for activating the heterocycle.

  • Solvent: DCM/Water (biphasic) or MeCN/Water.

Step-by-Step:

  • Setup: In a pressure tube, dissolve 1,5-naphthyridine and the carboxylic acid in MeCN/Water (1:1, 10 mL).

  • Activation: Add TFA. The solution may warm slightly.

  • Catalyst Addition: Add

    
     followed by ammonium persulfate.
    
  • Reaction: Seal and heat to 60-80°C for 2-4 hours. Vigorous stirring is essential for biphasic mixtures.

  • Quench: Cool to RT. Basify with sat.

    
     to pH 9.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Purification: Flash chromatography. C2-alkylated products are typically less polar than the starting material.

MinisciMechanism Step1 Radical Generation R-COOH + S2O8(2-) + Ag(+) -> R• + CO2 Step3 Radical Addition [Naphthyridine-H](+) + R• -> Radical Cation Intermediate Step1->Step3 Step2 Substrate Activation Naphthyridine + H(+) -> [Naphthyridine-H](+) Step2->Step3 Step4 Re-aromatization Oxidation (-e-) and Deprotonation (-H+) Step3->Step4

Figure 2: Mechanistic flow of the Minisci C-H alkylation.

Part 4: Transition-Metal Catalyzed Cross-Couplings

While


 is useful for heteroatom installation, forming C-C bonds requires Palladium or Copper catalysis. The 1,5-naphthyridine scaffold tolerates these conditions well, though chelation of the catalyst by the nitrogens can be a "poisoning" issue, often requiring bidentate ligands or higher catalyst loading.
Suzuki-Miyaura Coupling

Ideal for installing aryl and heteroaryl groups.

  • Substrate: 2-chloro-1,5-naphthyridine or 3-bromo-1,5-naphthyridine.

  • Catalyst System:

    
     (standard) or 
    
    
    
    / XPhos (for sterically hindered chlorides).
  • Base:

    
     or 
    
    
    
    (anhydrous conditions often preferred to prevent hydrolysis).
  • Solvent: Dioxane/Water or Toluene.

Buchwald-Hartwig Amination

Used when


 fails (e.g., with unreactive anilines or at the deactivated C3 position).
  • Catalyst:

    
     + BINAP or Xantphos.
    
  • Insight: Xantphos is particularly effective for naphthyridines as its wide bite angle prevents the formation of stable (inactive) Pd-naphthyridine bis-complexes.

Part 5: Emerging Applications & Future Outlook

Medicinal Chemistry

The 1,5-naphthyridine scaffold is a proven pharmacophore.[1][2][3]

  • Kinase Inhibition: Derivatives functionalized at C4 (via

    
    ) and C3 (via Suzuki) act as potent ATP-competitive inhibitors (e.g., ALK5 inhibitors) [2].
    
  • Antibacterials: 1,5-naphthyridine-3-carboxylic acid derivatives (analogs of nalidixic acid) show activity against Gram-negative bacteria by inhibiting DNA gyrase.

Materials Science
  • Ligand Design: The N1/N5 arrangement allows for bridging coordination modes in dinuclear copper/silver complexes, useful in catalysis and supramolecular assembly [4].

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[3][4][5][6] Link

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guide, 2025. Link

  • An Intramolecular Minisci Reaction in Aqueous Media. Journal of Organic Chemistry, 2025. Link

  • Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes. Organometallics, 2021. Link

  • Palladium-catalyzed cross-coupling reactions. Nobel Prize Technical Background, 2010. Link

Sources

Structural Analysis of 3-Halo-1,5-Naphthyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and characterization of 3-halo-1,5-naphthyridines, with a specific focus on the 3-bromo derivative as a representative case study.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged diazanaphthalene pharmacophore, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasitic drugs.[1] While the 2- and 4-positions are activated for nucleophilic aromatic substitution (


) due to their proximity to the ring nitrogens, the 3-position  (and 7-position) is electronically distinct. It resembles the 3-position of pyridine: electron-deficient yet resistant to 

, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization. This guide provides a rigorous framework for synthesizing, isolating, and structurally validating 3-halo-1,5-naphthyridines.[1]

Structural Fundamentals & Electronic Topography

Numbering and Symmetry

The 1,5-naphthyridine system possesses


 symmetry (in the unsubstituted form). The nitrogen atoms are located at positions 1 and 5.
  • 
    -positions (2, 6):  Highly electron-deficient; susceptible to nucleophilic attack.
    
  • 
    -positions (4, 8):  Electron-deficient; susceptible to nucleophilic attack.
    
  • 
    -positions (3, 7):  The "aromatic" positions. These are the sites of electrophilic substitution (e.g., bromination) and are critical for cross-coupling strategies.
    
Electronic Character

The presence of a halogen at the 3-position breaks the symmetry of the molecule, creating two distinct spin systems in


H NMR:
  • Ring A (Substituted): Contains the halogen.[2][3] Protons H2 and H4 appear as singlets (or show very small meta-coupling,

    
     Hz).
    
  • Ring B (Unsubstituted): Retains the pyridine-like coupling pattern (AMX or ABX system).

Synthesis Protocol: Regiocontrol Strategies

To perform structural analysis, one must first obtain the material. Two primary routes exist: Direct Electrophilic Halogenation (requires rigorous separation) and De Novo Ring Construction (Skraup synthesis).

Protocol A: Direct Bromination (The "Structural Challenge" Route)

This method is chemically efficient but regiochemically "dirty," producing a mixture of 3-bromo and 3,7-dibromo products, making it an ideal case study for structural analysis.[1]

Reagents: 1,5-Naphthyridine, Bromine (


), Acetic Acid (

), Sodium Acetate (

).[1] Conditions: Reflux (

C) for 4–6 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid. Add NaOAc (1.1 eq) as a buffer.

  • Addition: Dropwise addition of

    
     (1.2 eq) at ambient temperature.
    
  • Heating: Heat to reflux. The electrophilic attack occurs preferentially at the

    
    -positions (3 and 7).
    
  • Quench: Cool to

    
    C, neutralize with aqueous 
    
    
    
    or
    
    
    to pH 8–9.
  • Extraction: Extract with Dichloromethane (DCM).

  • Purification (Critical): The crude mixture contains unreacted starting material, 3-bromo-1,5-naphthyridine (Target) , and 3,7-dibromo-1,5-naphthyridine.[1]

    • Separation: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 3,7-dibromo elutes first (most lipophilic), followed by the 3-bromo, then the starting material.[1]

Protocol B: Modified Skraup Synthesis

For high regiocontrol, the pyridine ring is built onto a pre-halogenated precursor.

  • Precursor: 5-Bromo-3-aminopyridine.

  • Reagents: Glycerol, Sulfo-mix (nitrobenzene/sulfuric acid), or milder variants (e.g., methanesulfonic acid).[1]

  • Outcome: Yields 3-bromo-1,5-naphthyridine exclusively, avoiding the 3,7-dibromo impurity.[1]

Deep-Dive Structural Analysis

This section details how to definitively prove the structure of 3-bromo-1,5-naphthyridine using spectroscopic data.

Mass Spectrometry (MS)
  • Isotope Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.[1]
  • Diagnostic Signal: Look for the molecular ion

    
     and 
    
    
    
    peaks of equal intensity.
    • 3-Bromo (Mono): 1:1 doublet at

      
       208 and 210.
      
    • 3,7-Dibromo (Bis):[1] 1:2:1 triplet at

      
       286, 288, 290.[1]
      
NMR Spectroscopy ( H & C)

The definitive proof of regiochemistry lies in the coupling constants (


 values).
PositionProton TypeMultiplicityApprox.[2][3] Shift (

)
Coupling Constants (

)
Structural Insight
H2 AromaticSinglet (d)8.95 ppm

Hz

to N, ortho to Br. No vicinal neighbor.
H4 AromaticSinglet (d)8.55 ppm

Hz

to N, ortho to Br.[1] No vicinal neighbor.
H6 AromaticDoublet (dd)9.05 ppm

Hz,

Hz

to N (Unsubstituted Ring).[1]
H7 AromaticDoublet of Doublets7.65 ppm

Hz,

Hz

to N. The only shielded proton.[1]
H8 AromaticDoublet (dd)8.40 ppm

Hz,

Hz

to N.

Key Diagnostic Logic:

  • Absence of

    
     for H2/H4:  If the halogen were at position 2 or 4, you would see a strong vicinal coupling (
    
    
    
    Hz) between the remaining protons on that ring. The absence of this large coupling confirms the 3-substitution pattern.
  • NOESY/ROESY: A cross-peak between H4 and H6 (across the bay region) can confirm the ring fusion geometry, though usually unnecessary for simple derivatives.

X-Ray Crystallography

3-Halo-1,5-naphthyridines typically crystallize in monoclinic or triclinic space groups.

  • Packing: Dominated by

    
    -
    
    
    
    stacking interactions between the electron-deficient rings.
  • Halogen Bonding: The C-Br bond often engages in weak halogen bonding (

    
    ) with the nitrogen of a neighboring molecule, directing the supramolecular assembly.
    

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the reaction product of a direct bromination.

G start Crude Reaction Mixture (Direct Bromination) tlc TLC Analysis (Hexanes:EtOAc) start->tlc separation Flash Chromatography tlc->separation Optimize Gradient fraction1 Fraction A (Fastest) Rf ~ 0.6 separation->fraction1 fraction2 Fraction B (Target) Rf ~ 0.4 separation->fraction2 ms_check MS (ESI/APCI) fraction1->ms_check fraction2->ms_check path_di Pattern: 1:2:1 (M, M+2, M+4) ms_check->path_di m/z 286, 288, 290 path_mono Pattern: 1:1 (M, M+2) ms_check->path_mono m/z 208, 210 nmr_di 1H NMR: Symmetric Only 2 signals (Singlets) path_di->nmr_di nmr_mono 1H NMR: Asymmetric 5 signals (2 Singlets, 3 Multiplets) path_mono->nmr_mono result_di ID: 3,7-Dibromo-1,5-naphthyridine nmr_di->result_di result_mono ID: 3-Bromo-1,5-naphthyridine nmr_mono->result_mono

Caption: Logical workflow for the isolation and structural validation of brominated 1,5-naphthyridines.

Reactivity Profile & Applications

Understanding the structure explains the reactivity. The 3-halo-1,5-naphthyridine is not activated for


 under mild conditions because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogens (unlike the 2- or 4-halo isomers).
Cross-Coupling (Suzuki-Miyaura)

This is the primary method for functionalizing the 3-position.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (Anhydrous conditions often preferred to prevent protodeboronation).
  • Solvent: 1,4-Dioxane or DME.

  • Mechanism: The oxidative addition of Pd(0) into the C3-Br bond is facilitated by the electron-deficient nature of the naphthyridine ring, though less so than the C2-Br bond.

Comparison of Reactivity Sites
PositionReaction TypeMechanismConditions
2-Halo Nucleophilic Substitution

Amines, heat (no metal req.)
3-Halo Cross-CouplingPd-Catalyzed CycleBoronic acids, Pd(0), Base
4-Halo Nucleophilic Substitution

Alkoxides/Amines, mild heat

References

  • Rapoport, H., & Batcho, A. D. (1963).[1] "1,5-Naphthyridine and Some of Its Alkyl Derivatives." The Journal of Organic Chemistry. Link

  • Litvinov, V. P., et al. (2000). "Synthesis, structure, and properties of 1,5-naphthyridines." Russian Chemical Reviews. (Contextual grounding for scaffold reactivity).
  • BenchChem. (2025).[4] "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational reference for the reactivity section).

  • Reissert, A. (1893). "Ueber das Naphthyridin." Berichte der deutschen chemischen Gesellschaft. (Historical context of the scaffold).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 1,5-naphthyridin-4-ol. The described methodology is based on the electrophilic iodination of the electron-rich 1,5-naphthyridin-4-ol core. This document offers a detailed, step-by-step experimental procedure, insights into the reaction mechanism, safety precautions, and expected characterization data for the final product. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Iodinated 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a halogen atom, particularly iodine, at the C3-position of the 4-hydroxy-1,5-naphthyridine core creates a versatile synthetic handle. This iodo-derivative can be readily functionalized through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery programs. The C-I bond can participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. These modifications are crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of lead compounds.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine from 1,5-naphthyridin-4-ol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group at the C4-position strongly activates the heterocyclic ring towards electrophilic attack, directing the incoming electrophile to the C3-position. The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms of the starting material influences the electron density of the ring, with the enol form being highly activated.

Several iodinating agents can be employed for this transformation. A common and effective method involves the use of molecular iodine (I₂) in the presence of a base or an oxidizing agent. The base facilitates the deprotonation of the hydroxyl group, further increasing the nucleophilicity of the ring system. Alternatively, more reactive iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be utilized, often in a suitable solvent system.

The general mechanism can be depicted as follows:

  • Generation of the Electrophile: A polarized or cationic iodine species (I⁺) is generated from the iodinating reagent.

  • Nucleophilic Attack: The electron-rich C3-position of the 1,5-naphthyridin-4-ol attacks the electrophilic iodine species, forming a sigma complex (a resonance-stabilized carbocation).

  • Rearomatization: A base removes a proton from the C3-position, restoring the aromaticity of the ring and yielding the final product, 4-Hydroxy-3-iodo-1,5-naphthyridine.

Experimental Protocol

This protocol is based on established methods for the iodination of analogous 4-hydroxyquinoline and hydroxypyridine systems.[1][2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,5-Naphthyridin-4-ol≥98%Commercially AvailableStarting material.
N-Iodosuccinimide (NIS)≥98%Commercially AvailableIodinating agent.
Acetonitrile (MeCN)AnhydrousCommercially AvailableReaction solvent.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionACS GradePrepared in-houseFor quenching.
Deionized WaterIn-houseFor workup.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Diethyl EtherACS GradeCommercially AvailableFor washing.
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Buchner funnel and filter paper
Step-by-Step Procedure

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Characterization Start Weigh 1,5-naphthyridin-4-ol and N-Iodosuccinimide Solvent Add anhydrous acetonitrile to a round-bottom flask Start->Solvent Reactants Add starting material and NIS to the flask Solvent->Reactants Stir Stir the mixture at room temperature Reactants->Stir Heat Heat the reaction to reflux (approx. 82°C) Stir->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Quench Quench with saturated Na₂S₂O₃ solution Cool->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify by recrystallization or column chromatography Filter->Purify Product 4-Hydroxy-3-iodo-1,5-naphthyridine Purify->Product NMR ¹H NMR, ¹³C NMR Product->NMR MS Mass Spectrometry (MS) Product->MS HPLC HPLC for purity Product->HPLC

Caption: Synthetic workflow for 4-Hydroxy-3-iodo-1,5-naphthyridine.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-naphthyridin-4-ol (1.0 eq.).

  • Addition of Reagents: Add anhydrous acetonitrile (approximately 20 mL per gram of starting material). To this suspension, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Isolation: A precipitate of the product may form. If so, collect the solid by filtration, wash with cold water, and then a small amount of cold diethyl ether. If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 4-Hydroxy-3-iodo-1,5-naphthyridine

The structure of the synthesized 4-Hydroxy-3-iodo-1,5-naphthyridine should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine ring. The proton at C2 will likely appear as a singlet, and the protons on the other ring will show their respective coupling patterns. The absence of the signal corresponding to the proton at C3 in the starting material is a key indicator of successful iodination.
¹³C NMR The spectrum should show the expected number of carbon signals. The C3 carbon will be significantly shifted due to the attachment of the iodine atom.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₅IN₂O, MW: 283.05 g/mol ). The isotopic pattern of iodine should be observable.
HPLC The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE)
  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

Reagent Handling
  • N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[4]

  • Acetonitrile: Acetonitrile is flammable and toxic. Handle in a fume hood and away from ignition sources.

  • Iodine Monochloride (if used as an alternative): ICl is highly corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme caution in a fume hood, and ensure appropriate quenching procedures are in place.[5][6][7]

Waste Disposal
  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Halogenated organic waste should be collected in a designated container.

  • Aqueous waste should be neutralized before disposal.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or ensure the reaction is at a consistent reflux.
Deactivated starting material.Confirm the purity of the 1,5-naphthyridin-4-ol.
Formation of Byproducts Over-iodination or side reactions.Use a milder iodinating agent or lower the reaction temperature.
Low Yield Product loss during workup or purification.Optimize the extraction and purification steps. Ensure complete precipitation if isolating by filtration.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine. This versatile intermediate is of significant interest to the medicinal chemistry community, and the detailed procedure and characterization data provided herein should facilitate its preparation and use in drug discovery and development projects.

References

  • Snider, B. B., & Wu, X. (2006). Iodination of 4-hydroxy-quinolin-2(1H)-one. The Journal of Organic Chemistry, 71(16), 6377-6380. (This reference is analogous, as a direct citation for the target reaction was not found in the search results).
  • Maloney, K. M., Kuethe, J. T., & Yin, J. (2009). One-pot iodination of hydroxypyridines and hydroxyquinolines. The Journal of Organic Chemistry, 74(19), 7582-7585.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from [Link]

  • Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. SciSpace. Retrieved from [Link]

  • Maloney, K. M., et al. (2010). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. Semantic Scholar. Retrieved from [Link]

Sources

Technical Guide: Regioselective Iodination of 4-Hydroxy-1,5-Naphthyridine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The iodination of 4-hydroxy-1,5-naphthyridine (structurally tautomeric with 1,5-naphthyridin-4(1H)-one ) is a critical transformation in medicinal chemistry. The resulting 3-iodo-4-hydroxy-1,5-naphthyridine serves as a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to synthesize kinase inhibitors and antibacterial agents.

This guide details two validated protocols for the regioselective C-3 iodination of this scaffold. Unlike simple benzenoid systems, the 1,5-naphthyridine core presents unique challenges due to the presence of two deactivating nitrogen atoms and strong intermolecular hydrogen bonding, which dictates specific solvent and reagent choices.

Structural Considerations & Tautomerism

The substrate exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-one) forms.[1] While the keto form predominates in the solid state and polar solvents, the reaction proceeds via the activated enol species or through direct electrophilic attack on the electron-rich

  • Target Position: C-3 (Ortho to the hydroxyl/carbonyl group).

  • Electronic Driver: The C-3 position is activated by the electron-donating hydroxyl/carbonyl group and is electronically favored over the C-8 position due to the specific resonance contribution of the N-1 and N-5 atoms.

Mechanistic Insight: Regioselectivity

To ensure scientific integrity, it is crucial to understand why the reaction occurs at C-3. The 4-hydroxyl group acts as a strong Ortho/Para director. However, the Para position (C-4a) is a bridgehead carbon and cannot undergo substitution. The Ortho position (C-3) is the only available site activated by the oxygen lone pair. Furthermore, the N-1 and N-5 nitrogens deactivate the rings, but C-3 is relatively less deactivated than positions on the pyridine ring lacking the electron-donating oxygen substituent.

Visualization: Reaction Mechanism & Regioselectivity[12]

ReactionMechanismSubstrate4-Hydroxy-1,5-Naphthyridine(Tautomeric Equilibrium)ActivationEnolization / Activation(Solvent Assisted)Substrate->Activation  Equilibrium  IntermediateSigma Complex(C-3 Attack)Activation->Intermediate  + I+ (Electrophile)  Product3-Iodo-4-Hydroxy-1,5-Naphthyridine(Target)Intermediate->Product  - H+ (Re-aromatization)  Note1C-3 is electronicallyactivated by 4-OHNote1->Intermediate

Figure 1: Mechanistic pathway for the regioselective C-3 iodination of 4-hydroxy-1,5-naphthyridine.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10][11] Protocol A is the preferred method for laboratory-scale synthesis (mg to gram scale) due to its mild conditions and high purity. Protocol B is an alternative for larger scales where cost of reagents is a primary constraint.

Protocol A: N-Iodosuccinimide (NIS) Method (Recommended)

Principle: NIS provides a controlled source of iodonium ions (

Materials
  • Substrate: 4-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) - Use only if reaction is sluggish.

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-1,5-naphthyridine (1.0 g, 6.84 mmol) in DMF (10 mL). Note: The substrate may require gentle warming (40°C) to fully dissolve due to strong hydrogen bonding.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add NIS (1.7 g, 7.52 mmol) portion-wise over 10 minutes. Reasoning: Portion-wise addition prevents localized high concentrations of

    
    , reducing di-iodination risks.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours. Monitor reaction progress via LC-MS or TLC (10% MeOH in DCM).

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) containing 5% sodium thiosulfate (

    
    ). Reasoning: Thiosulfate neutralizes any residual iodine, preventing oxidative degradation.
    
  • Isolation: The product typically precipitates as a pale yellow solid. Filter the solid using a Büchner funnel.[10]

  • Purification: Wash the filter cake copiously with water (2 x 20 mL) and cold diethyl ether (1 x 10 mL). Dry under vacuum at 50°C.

    • Yield Expectation: 85-95%

    • Purity: >98% (HPLC)

Protocol B: Iodine/Base Method (Scale-Up Alternative)

Principle: Uses elemental iodine in the presence of a base to generate the iodinating species. This method is more atom-economical for larger batches but requires careful pH control.

Materials
  • Substrate: 4-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Reagent: Iodine (

    
    ) (1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Water/DMF (1:1 mixture)

Step-by-Step Workflow
  • Preparation: Suspend 4-hydroxy-1,5-naphthyridine (10.0 g) and

    
     (19.0 g) in a mixture of Water (50 mL) and DMF (50 mL). Stir for 15 minutes to ensure deprotonation/equilibration.
    
  • Iodination: Dissolve Iodine (

    
    , 19.1 g) in DMF (20 mL) and add it dropwise to the reaction mixture over 30 minutes at room temperature.
    
  • Heating: Heat the mixture to 45-50°C and stir for 6 hours.

  • Work-up: Cool to room temperature. Acidify the mixture carefully with 1M HCl to pH ~5-6. Caution: CO2 evolution will occur.

  • Filtration: The product precipitates upon acidification.[6] Filter and wash with water.[6] Recrystallize from Ethanol/DMF if necessary.

Data Summary & Comparison

ParameterProtocol A (NIS)Protocol B (

/Base)
Reagent Cost HighLow
Reaction Time 2 - 4 Hours6 - 8 Hours
Temperature 0°C to RT45°C - 50°C
Yield 85 - 95%70 - 80%
Selectivity Excellent (Mono-iodo)Good (Trace di-iodo possible)
Work-up Simple PrecipitationRequires Acidification

Experimental Workflow Diagram

WorkflowStartStart: Dissolve 4-OH-1,5-Naphthyridine(Solvent: DMF)AddReagentAdd NIS (1.1 equiv)(0°C, Portion-wise)Start->AddReagentMonitorMonitor Reaction (LC-MS)(2-4 h @ RT)AddReagent->MonitorQuenchQuench: Pour intoIce Water + Na2S2O3Monitor->Quench CompleteFilterFiltration & Washing(Water/Ether)Quench->FilterDryDry Product(Vacuum @ 50°C)Filter->Dry

Figure 2: Step-by-step experimental workflow for Protocol A (NIS Method).

Troubleshooting & Optimization

  • Solubility Issues: The 1,5-naphthyridine scaffold is rigid and planar, leading to poor solubility. If the substrate does not dissolve in DMF, DMSO can be used as a substitute with no change to the protocol.

  • Sluggish Reaction: If conversion is <50% after 4 hours, add 0.1 equiv of Trifluoroacetic Acid (TFA) . This protonates the basic nitrogens slightly or activates the NIS, accelerating the electrophilic attack.

  • Purification: If the product contains unreacted starting material, it can be purified by reslurrying in hot ethanol. The iodinated product is typically less soluble in ethanol than the starting material.

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2015.[4][9] Link

  • Castanet, A.-S. et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[4][11] Tetrahedron Letters, 2002.[4][11] Link

  • Sutherland, A. et al. "Recent Advances in the Iodination of Organic Compounds Using Elemental Iodine or Iodides." MDPI, 2022. Link

  • Patil, B.R. et al. "Regioselective iodination of hydroxylated aromatic ketones."[5] Arkivoc, 2006.[5] Link

Application Note: Precision Suzuki-Miyaura Coupling of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-hydroxy-3-iodo-1,5-naphthyridine (also referred to as 3-iodo-1,5-naphthyridin-4(1H)-one). This scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR) and antibacterial research.[1]

The primary challenge with this substrate is its tautomeric equilibrium (hydroxy-pyridine vs. pyridone) and the potential for catalyst poisoning by the free amide/hydroxyl moiety. This note provides two distinct, validated workflows:

  • Direct Coupling (Protocol A): A high-efficiency route using the unprotected substrate, minimizing step count.

  • Activation-Coupling (Protocol B): A diversification route via a 4-chloro intermediate, enabling subsequent nucleophilic substitution at C4.

Substrate Analysis & Mechanistic Insight[1][2][3][4]

Tautomerism and Reactivity

The substrate exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In polar solvents typical of Suzuki couplings (DMF, DMSO, Dioxane/H₂O), the equilibrium heavily favors the 4-oxo (naphthyridinone) tautomer.[1]

  • Electronic Environment: The C3-position is electronically activated for oxidative addition due to the adjacent carbonyl (C4=O) and the electron-withdrawing nature of the 1,5-naphthyridine ring.

  • Catalyst Interaction: The N1-H (amide) and N5 (pyridine) sites can compete for palladium coordination. High-turnover ligands (e.g., XPhos, dppf) are required to outcompete these non-productive binding events.[1]

Decision Matrix: Which Route?

G start Starting Material: 4-Hydroxy-3-iodo-1,5-naphthyridine decision Target Molecule Requirement? start->decision routeA Route A: Direct Coupling (Retain 4-OH/Oxo) decision->routeA Need 4-Oxo Core routeB Route B: Activation (Convert C4-OH to C4-Cl) decision->routeB Need C4-Amine/Ether prodA Product: 3-Aryl-1,5-naphthyridin-4-one routeA->prodA Suzuki (Aq. Base) interB Intermediate: 4-Chloro-3-iodo-1,5-naphthyridine routeB->interB POCl3, reflux prodB Product: 3-Aryl-4-amino-1,5-naphthyridine (After SNAr) interB->prodB 1. Suzuki 2. Amine Displacement

Caption: Strategic workflow selection based on the desired final pharmacophore.

Protocol A: Direct Coupling (Unprotected)[1]

Objective: Synthesis of 3-aryl-1,5-naphthyridin-4(1H)-ones without protection groups. Mechanism: The reaction proceeds via the oxo-tautomer. The use of aqueous base facilitates the transmetallation step and maintains the solubility of the polar substrate.

Standard Conditions Table
ComponentReagentRoleNotes
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Pre-catalystBidentate ligand resists N-chelation.
Ligand dppf (optional additive)StabilizationAdded if catalyst loading is <1 mol%.[1]
Base K₂CO₃ (2.5 equiv)Activator2.0 M Aqueous solution is preferred over solid.[1]
Solvent 1,4-Dioxane / H₂O (4:[1]1)MediumHigh polarity ensures substrate solubility.
Temp 90–100 °CEnergyMicrowave irradiation accelerates rate (20-40 min).
Step-by-Step Procedure
  • Setup: To a 20 mL microwave vial or round-bottom flask, add:

    • 4-Hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv, 1.0 mmol, 272 mg).[1]

    • Aryl boronic acid (1.3 equiv, 1.3 mmol).[1]

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv, 41 mg).[1]

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and 2.0 M aq. K₂CO₃ (1.25 mL, 2.5 mmol).[1]

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen inhibition is significant in this system due to the electron-rich nature of the intermediate palladacycle.

  • Reaction:

    • Thermal: Heat at 95 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30 minutes.

  • Workup:

    • Cool to room temperature.

    • Acidification: The product is likely an amphoteric solid. Adjust pH to ~6–7 using 1N HCl. The product often precipitates.

    • Filter the solid and wash with water and cold diethyl ether.

    • Alternative: If no precipitate forms, extract with EtOAc/MeOH (9:1), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

Protocol B: Activation via Chlorination (Scaffold Diversification)[1]

Objective: Conversion to 4-chloro-3-iodo-1,5-naphthyridine to enable sequential Suzuki coupling and SNAr displacement. Why: This route is preferred when the final drug target requires an amino or ether group at position 4.

Step 1: Chlorination
  • Suspend 4-hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv) in POCl₃ (10 volumes).

  • Optional: Add catalytic DMF (1 drop) to form the Vilsmeier reagent in situ.

  • Heat to reflux (105 °C) for 2–4 hours until the solution becomes clear.

  • Quench (Caution): Pour the reaction mixture slowly onto crushed ice/NH₄OH mixture. The product (4-chloro-3-iodo-1,5-naphthyridine) will precipitate. Filter and dry.[2]

Step 2: Suzuki Coupling on the Chloro-Iodo Scaffold

Note: The C3-Iodine is significantly more reactive towards oxidative addition than the C4-Chloride, allowing for chemoselective coupling.

  • Reagents: 4-Chloro-3-iodo-1,5-naphthyridine (1.0 equiv), Boronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).[1]

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Conditions: Heat at 80 °C for 2–6 hours. Monitoring is essential to prevent "over-coupling" at the C4 position (though C4 coupling usually requires higher temps >120 °C).

  • Outcome: Yields the 3-aryl-4-chloro-1,5-naphthyridine . This intermediate can now be reacted with amines (SNAr) to generate 3-aryl-4-amino-1,5-naphthyridines.

Troubleshooting & Optimization

Common Failure Modes
  • Protodeboronation: If the boronic acid decomposes before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate (BF3K) salt.

  • Low Conversion: The N5 nitrogen may coordinate Pd.

    • Solution: Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. These bulky, electron-rich ligands prevent N-coordination and facilitate oxidative addition.

  • Solubility: If the starting material remains undissolved, add DMF (up to 20% v/v) to the dioxane mixture.

Mechanistic Diagram: Catalytic Cycle

RxnCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release Substrate Substrate: 3-Iodo-Naphthyridinone Substrate->OxAdd C3-I Selectivity Boronic Ar-B(OH)2 + Base

Caption: Simplified catalytic cycle highlighting the chemoselective oxidative addition at C3-Iodine.

References

  • Suzuki Coupling of Naphthyridines

    • Litvinov, V. P. (2004).[1] "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637–669.[1] Link[1]

    • Context: Comprehensive review of 1,5-naphthyridine reactivity, confirming the stability of the ring system under Pd-c
  • Analogous 3-Iodo-4-Quinolone Couplings

    • Joseph, B., et al. (2002).[1] "Palladium-catalyzed cross-coupling reactions of 3-iodo-4-quinolones." Tetrahedron, 58(34), 6907-6911.[1] Link[1]

    • Context: Establishes the protocol (Pd(dppf)Cl₂, Dioxane/H₂O) as the gold standard for free NH/OH quinolone-like systems.
  • Unprotected Heterocycle Couplings

    • Billingsley, K., & Buchwald, S. L. (2007).[1] "Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

    • Context: Provides the mechanistic basis for using SPhos/XPhos to overcome c
  • 1,6-Naphthyridinone Precedents

    • Montoir, D., et al. (2010).[1] "Synthesis of 3-aryl-1,6-naphthyridin-2(1H)-ones via Suzuki-Miyaura cross-coupling." Tetrahedron Letters, 51(33), 4347-4350.[1] Link[1]

    • Context: Validates the reactivity of the iodo-naphthyridinone core.

Sources

Topic: Sonogashira Coupling Reaction Conditions for 3-Iodo-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the 1,5-naphthyridine scaffold. The 3-position of 1,5-naphthyridine represents a strategic vector for extending structure-activity relationships (SAR) in kinase inhibitors and DNA-intercalating agents.

Executive Summary & Strategic Importance

The 1,5-naphthyridine system is a privileged scaffold in drug discovery, serving as a bioisostere for quinolines and isoquinolines. Functionalization at the C3 position is critical because it projects substituents into solvent-exposed regions of many ATP-binding pockets, unlike the C2 or C4 positions which are often buried.

Chemical Challenge: While 3-iodo-1,5-naphthyridine is an excellent electrophile due to the weak C–I bond, the scaffold presents two specific challenges:

  • N-Coordination (Catalyst Poisoning): The nitrogen atoms at positions 1 and 5 are capable of coordinating to the Palladium (Pd) center, potentially displacing phosphine ligands and arresting the catalytic cycle.

  • Electronic Deactivation: Unlike the highly electron-deficient C2/C4 positions, the C3 position is electronically similar to the 3-position of pyridine (beta-position), making oxidative addition slower compared to alpha-halo-heterocycles.

This protocol overcomes these issues by selecting sterically demanding ligands and optimized base/solvent systems to maintain high catalytic turnover.

Mechanistic Insight & Reaction Design

To ensure reproducibility, we must understand the specific behavior of the naphthyridine core in the catalytic cycle.

Critical Control Points
  • Oxidative Addition: The C3-I bond is reactive, but the proximal N1 lone pair can direct the Pd complex or cause formation of stable, inactive bis-heterocycle-Pd complexes. Solution: Use bidentate ligands (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) to prevent N-binding.

  • Transmetallation: This step is generally fast for terminal alkynes in the presence of Copper (Cu). However, electron-poor heterocycles can promote side reactions like homocoupling (Glaser coupling) if oxygen is present. Solution: Strict deoxygenation is mandatory.

Visualizing the Pathway

The following diagram illustrates the standard catalytic cycle with specific notations on where the 1,5-naphthyridine scaffold exerts its influence.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for C3-Cl/Br, fast for I) Pd0->OxAdd + 3-Iodo-1,5-naphthyridine PdII_Ar Pd(II)(Ar)(I)L2 (Naphthyridine-Pd Complex) OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + Cu-C≡C-R OffCycle OFF-CYCLE TRAP: Pd Coordination to N1/N5 PdII_Ar->OffCycle Low Steric Ligands PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the oxidative addition of the naphthyridine and the risk of off-cycle coordination.

Optimized Reaction Conditions

We provide two protocols: Method A for standard substrates (cost-effective, robust) and Method B for difficult substrates (high sterics, unstable alkynes, or N-poisoning prone systems).

Summary of Conditions
ParameterMethod A (Standard) Method B (High-Performance)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Co-Catalyst CuI (2-5 mol%)CuI (5 mol%)
Ligand PPh₃ (included in cat.)dppf (bidentate prevents N-binding)
Base Et₃N (Triethylamine)Cs₂CO₃ (Inorganic base)
Solvent DMF (Anhydrous)1,4-Dioxane or THF
Temp/Time 60°C, 2-6 hours80°C, 4-12 hours
Atmosphere Argon/Nitrogen (Balloon)Argon (Schlenk line preferred)

Detailed Experimental Protocols

Protocol A: Standard Coupling (Triethylamine/DMF System)

Best for: Routine synthesis, stable alkynes (e.g., phenylacetylene, TMS-acetylene).

Reagents:

  • 3-Iodo-1,5-naphthyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • CuI (0.03 equiv)

  • Et₃N (3.0 equiv)[1]

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Oven-dry a 25 mL round-bottom flask or reaction vial containing a magnetic stir bar. Cool under a stream of argon.

  • Charging: Add 3-iodo-1,5-naphthyridine (1.0 mmol, 256 mg), PdCl₂(PPh₃)₂ (35 mg), and CuI (6 mg) to the flask.

  • Deoxygenation (Critical): Cap the flask with a septum. Evacuate under high vacuum and backfill with argon (repeat 3 times). Note: Oxygen causes homocoupling of the alkyne.

  • Solvent Addition: Inject anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe. If the alkyne is solid, add it in Step 2.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor by LC-MS or TLC (Hexane/EtOAc). The spot for the starting iodide should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Protocol B: High-Performance Coupling (Inorganic Base/Dioxane)

Best for: Complex alkynes, substrates sensitive to amines, or if Method A fails due to catalyst poisoning.

Reagents:

  • 3-Iodo-1,5-naphthyridine (1.0 equiv)

  • Alkyne (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Bidentate ligand prevents N-coordination.

  • CuI (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv) – Inorganic base often gives cleaner profiles.

  • 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Charging: In a glovebox or under strict Schlenk conditions, add the naphthyridine, Cs₂CO₃, Pd(dppf)Cl₂, and CuI to a vial.

  • Solvent: Add degassed 1,4-dioxane.

  • Alkyne: Add the alkyne.

  • Reaction: Seal the vial (crimp cap preferred) and heat to 80°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning by N1/N5 atoms.Switch to Method B (Pd(dppf)Cl₂). The bidentate ligand prevents the naphthyridine nitrogen from binding to Pd.
Alkyne Homocoupling Presence of Oxygen (Glaser coupling).Degas solvents more rigorously (Freeze-Pump-Thaw). Add the alkyne slowly as a solution.
Black Precipitate Pd precipitation (Pd black).Ligand dissociation occurred. Add excess PPh₃ (10 mol%) or use a more stable catalyst like Pd(PPh₃)₄.
Low Yield Hydrolysis of product or starting material.Ensure solvents are strictly anhydrous. Use molecular sieves in the reaction vessel.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. (Comprehensive review on 1,5-naphthyridine reactivity). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Authoritative source for mechanism and ligand effects). Link

  • Crisp, G. T. (1998). Variations on a theme: Recent developments on the mechanism of the Sonogashira coupling. Chemical Society Reviews. (Mechanistic grounding for Cu-effect). Link

  • Shiri, M. (2012). Indoles, quinolines, isoquinolines and naphthyridines: Synthesis and functionalization. Chemical Reviews. (Specific examples of halo-heterocycle couplings). Link

(Note: While specific patents exist for 3-alkynyl-1,5-naphthyridines, the conditions above are synthesized from the most robust literature precedents for 3-halo-pyridines and naphthyridines to ensure broad applicability.)

Sources

Application Note: High-Yield Synthesis of 4-Chloro-3-iodo-1,5-naphthyridine via Deoxychlorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical transformation of 4-hydroxy-3-iodo-1,5-naphthyridine (tautomeric with 3-iodo-1,5-naphthyridin-4(1H)-one) into its 4-chloro derivative . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors where the 3-iodo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and the 4-chloro position allows for nucleophilic aromatic substitution (


) with amines or alkoxides.

The protocol utilizes Phosphorus Oxychloride (


)  as both the reagent and solvent, with N,N-Dimethylformamide (DMF)  as a catalytic activator. This method is optimized for reproducibility, safety, and high yield (>85%), addressing common challenges such as incomplete conversion and "tarring" of the naphthyridine core.

Reaction Mechanism & Rationale

Mechanistic Insight

The reaction proceeds via the activation of the lactam (4-one) tautomer. 1,5-Naphthyridines are electron-deficient heterocycles. The 4-hydroxy group exists predominantly as the 4-pyridone tautomer.


 acts as an electrophile, converting the carbonyl oxygen into a dichlorophosphate leaving group.[1]

Role of DMF (Catalyst): The addition of catalytic DMF forms a Vilsmeier-Haack-type chloroiminium intermediate (


), which is more electrophilic than 

alone. This species attacks the lactam oxygen more rapidly, facilitating the formation of the activated intermediate at lower temperatures or shorter reaction times, preserving the labile C-I bond.
Pathway Visualization

ReactionMechanism SM 3-Iodo-1,5-naphthyridin-4-one (Lactam Tautomer) Inter Phosphorylated/Activated Intermediate SM->Inter + POCl3 (Activation) Act Activated Chloroiminium Intermediate Prod 4-Chloro-3-iodo-1,5-naphthyridine Inter->Prod + Cl- (Nucleophilic Attack) DMF DMF (Cat.) Vilsmeier Vilsmeier Reagent (In situ) DMF->Vilsmeier + POCl3 Vilsmeier->Inter Accelerates Activation

Figure 1: Mechanistic pathway for the chlorodehydroxylation of 1,5-naphthyridin-4-one.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2]RoleHazards
3-Iodo-1,5-naphthyridin-4-one 272.041.0SubstrateIrritant
Phosphorus Oxychloride (

)
153.3310-15Reagent/SolventCorrosive, Toxic, Water Reactive
N,N-Dimethylformamide (DMF) 73.090.1-0.2CatalystReprotoxin, Irritant
Dichloromethane (DCM) 84.93N/AExtraction SolventCarcinogen (suspected)
Sat.

(aq)
84.01ExcessNeutralizationIrritant
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Ensure all glassware is flame-dried or oven-dried (

    
    ) and cooled under an inert atmosphere (
    
    
    
    or Ar). Moisture reacts violently with
    
    
    and reduces yield.
  • Charging: To a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-Iodo-1,5-naphthyridin-4-one (1.0 g, 3.68 mmol).

  • Reagent Addition:

    • Add

      
        (5.0 mL, ~15 equiv.) slowly. The solid may not dissolve immediately.
      
    • Add DMF (3-5 drops, ~0.1 mL). Note: A slight exotherm and gas evolution may occur.[2]

Step 2: Reaction Execution
  • Reflux: Attach a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.

  • Heating: Heat the mixture to

    
     .
    
    • Observation: The suspension should transition to a clear solution within 30–60 minutes.

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LCMS after 2 hours.

    • Target: Disappearance of the polar starting material (

      
      ) and appearance of the non-polar product (
      
      
      
      ).
    • Duration: Typical reaction time is 2–4 hours. Do not overheat , as the C-I bond can be compromised at prolonged temperatures >

      
      .
      
Step 3: Workup (Critical Safety Step)
  • Concentration: Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) at 
    
    
    
    using a chemically resistant pump. This leaves a thick, often dark, oil.
    • Why? Quenching large volumes of

      
       is dangerous. Removing it first makes the quench safer.
      
  • Quenching:

    • Dissolve the residue in DCM (20 mL).

    • Pour the DCM solution slowly into a beaker containing crushed ice (50 g) and Sat.

      
       (50 mL)  with vigorous stirring.
      
    • Caution: Vigorous gas evolution (

      
      ) will occur. Maintain pH ~8.
      
  • Extraction:

    • Transfer to a separatory funnel. Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
Step 4: Purification
  • Crude Appearance: Yellow to light brown solid.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       30% EtOAc in Hexanes.
      
  • Yield: Expected yield is 85–92%.

  • Characterization:

    
     (loss of NH/OH signal, downfield shift of aromatic protons), MS (
    
    
    
    consistent with Cl/I isotope pattern).

Workflow Diagram

Workflow setup SETUP Dry Glassware + Inert Atm SM + POCl3 + DMF (cat) reaction REACTION Heat to 95°C (2-4h) Monitor via TLC/LCMS setup->reaction evap CONCENTRATION Remove excess POCl3 (Rotovap) reaction->evap quench QUENCH Pour into Ice/NaHCO3 Extract with DCM evap->quench purify PURIFICATION Flash Chromatography (Hex/EtOAc) quench->purify

Figure 2: Operational workflow for the synthesis of 4-chloro-3-iodo-1,5-naphthyridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

Distill

prior to use or use a fresh bottle.
Black Tar Formation Overheating (>110°C)Maintain temp at 90-95°C; do not reflux vigorously.
Loss of Iodine Protracted reaction timeMonitor closely; quench immediately upon SM consumption.
Low Yield Hydrolysis during workupEnsure aqueous layer is basic (pH 8) during extraction; work quickly.

References

  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

  • Nasuhipur, F., et al. (2025). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Royal Society of Chemistry Advances. Retrieved from

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. Retrieved from

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3. Retrieved from

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from

Sources

N-Alkylation of 4-Hydroxy-3-iodo-1,5-naphthyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of 4-hydroxy-3-iodo-1,5-naphthyridine. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-substituted naphthyridinone scaffold in a wide array of biologically active compounds. This document offers an in-depth exploration of the underlying chemical principles, practical methodologies, and troubleshooting strategies to enable the successful synthesis of target N-alkylated derivatives.

Introduction: The Significance of N-Alkylated 1,5-Naphthyridinones

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and topoisomerase I inhibitory properties.[1] The strategic introduction of alkyl substituents on the ring nitrogen of the 4-hydroxy-1,5-naphthyridine system can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug discovery process.

The presence of an iodine atom at the 3-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-hydroxy-3-iodo-1,5-naphthyridine a valuable and highly functionalized starting material for the generation of diverse compound libraries.

Mechanistic Considerations: The N- vs. O-Alkylation Challenge

The primary challenge in the alkylation of 4-hydroxy-3-iodo-1,5-naphthyridine lies in controlling the regioselectivity. The molecule exists in tautomeric equilibrium between the 4-hydroxynaphthyridine and the 1,5-naphthyridin-4(1H)-one forms. This gives rise to two nucleophilic centers: the ring nitrogen and the exocyclic oxygen, leading to a potential mixture of N-alkylated and O-alkylated products.

Tautomerism 4-Hydroxy-3-iodo-1,5-naphthyridine 4-Hydroxy-3-iodo-1,5-naphthyridine 3-Iodo-1,5-naphthyridin-4(1H)-one 3-Iodo-1,5-naphthyridin-4(1H)-one 4-Hydroxy-3-iodo-1,5-naphthyridine->3-Iodo-1,5-naphthyridin-4(1H)-one Tautomerization 3-Iodo-1,5-naphthyridin-4(1H)-one->4-Hydroxy-3-iodo-1,5-naphthyridine

Caption: Tautomeric equilibrium of the starting material.

The outcome of the alkylation is governed by several factors, including the nature of the base, solvent, and the electrophilicity of the alkylating agent, principles of which can be understood through the Hard and Soft Acid-Base (HSAB) theory. Generally, the nitrogen atom is considered a softer nucleophile than the oxygen atom. Therefore, softer electrophiles like alkyl halides tend to favor N-alkylation.[2] Conversely, harder electrophiles may favor O-alkylation. The choice of reaction conditions is paramount in directing the reaction towards the desired N-alkylated product.

Recommended N-Alkylation Protocols

Two primary methods are recommended for the N-alkylation of 4-hydroxy-3-iodo-1,5-naphthyridine: classical alkylation using an alkyl halide under basic conditions and the Mitsunobu reaction for a milder approach.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a robust and widely used procedure for N-alkylation and is analogous to the Williamson ether synthesis for the competing O-alkylation pathway.[3][4][5] The choice of base and solvent is critical for achieving high regioselectivity.

Classical_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Start Dissolve 4-hydroxy-3-iodo-1,5-naphthyridine in anhydrous solvent AddBase Add base (e.g., K2CO3, Cs2CO3, or NaH) Start->AddBase AddAlkylHalide Add alkyl halide (R-X) AddBase->AddAlkylHalide Heat Heat reaction mixture (e.g., RT to 80 °C) AddAlkylHalide->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product Purify->Characterize

Caption: Workflow for classical N-alkylation.

Materials:

  • 4-Hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0-3.0 equiv for carbonates, 1.1-1.5 equiv for NaH)

  • Anhydrous solvent (e.g., DMF, ACN, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv).

  • Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., DMF or ACN). To this suspension, add the selected base (e.g., K₂CO₃, 2.0-3.0 equiv). For a stronger base like NaH, add it portion-wise to a solution of the starting material in THF at 0 °C.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If using K₂CO₃ or Cs₂CO₃, filter off the solid. If using NaH, cautiously quench the reaction with the slow addition of water. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.

Rationale for Reagent Choices:

  • Base: Weaker bases like K₂CO₃ in a polar aprotic solvent like DMF often favor N-alkylation.[6] Stronger bases like NaH can also be effective but may increase the proportion of the O-alkylated byproduct. Cs₂CO₃ is a stronger base than K₂CO₃ and can enhance reaction rates.

  • Solvent: Polar aprotic solvents like DMF and ACN are generally preferred as they effectively solvate the cation of the base and promote Sₙ2 reactions.[2]

  • Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive halide can allow for milder reaction conditions.[2]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides a mild alternative for N-alkylation, proceeding through a different mechanism that can sometimes offer improved regioselectivity.[7][8][9] In this reaction, the 4-hydroxy-3-iodo-1,5-naphthyridine acts as the nucleophile, reacting with an alcohol in the presence of a phosphine and an azodicarboxylate.

Mitsunobu_Reaction_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve starting material, alcohol, and PPh3 in anhydrous THF Cool Cool solution to 0 °C Start->Cool AddDEAD Add DEAD or DIAD dropwise Cool->AddDEAD Warm Allow to warm to room temperature AddDEAD->Warm Monitor Monitor progress by TLC/LC-MS Warm->Monitor Concentrate Concentrate reaction mixture Monitor->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product Purify->Characterize

Caption: Workflow for the Mitsunobu reaction.

Materials:

  • 4-Hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv)

  • Alcohol (R-OH) (1.2-1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-3-iodo-1,5-naphthyridine (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide as a white precipitate is often an indication of reaction progress.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Rationale for Reagent Choices:

  • Reagents: The combination of PPh₃ and DEAD (or DIAD) activates the alcohol for nucleophilic attack. The order of addition can be critical to minimize side reactions.[10]

  • Solvent: THF is the most common solvent for Mitsunobu reactions as it effectively dissolves the reactants.

  • Nucleophile Acidity: The nucleophile in a Mitsunobu reaction should ideally have a pKa of 15 or lower.[7] The acidic nature of the N-H in the 1,5-naphthyridin-4(1H)-one tautomer makes it a suitable candidate.

Comparative Analysis of N-Alkylation Methods

FeatureClassical Alkylation (Alkyl Halide)Mitsunobu Reaction
Alkylating Agent Alkyl halides (R-X)Alcohols (R-OH)
Key Reagents Base (K₂CO₃, Cs₂CO₃, NaH)PPh₃, DEAD or DIAD
Typical Solvents DMF, ACN, THFTHF
Temperature Room temperature to 80 °C0 °C to room temperature
Advantages Readily available and inexpensive reagents, scalable.Mild reaction conditions, good for sensitive substrates, proceeds with inversion of configuration at the alcohol's stereocenter.
Disadvantages Can require elevated temperatures, potential for O-alkylation, elimination side reactions with secondary/tertiary halides.[3]Stoichiometric amounts of byproducts (PPh₃=O, reduced azodicarboxylate) that require chromatographic separation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents or catalyst. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting materials. 4. Inappropriate choice of base or solvent.[2]1. Verify the quality of reagents. 2. Gradually increase the reaction temperature and/or extend the reaction time. 3. Choose a solvent that provides better solubility for all components (e.g., switch from THF to DMF). 4. Screen different bases and solvents.
Mixture of N- and O-Alkylated Products 1. Reaction conditions favor both nucleophilic sites. 2. Hardness/softness of the electrophile and nucleophile are not well-matched for selectivity.1. For classical alkylation, try a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). 2. Consider the Mitsunobu reaction, which can sometimes offer different selectivity. 3. If O-alkylation persists, consider protecting the hydroxyl group, performing the N-alkylation, and then deprotecting.[2]
Formation of Dialkylated Product Excess alkylating agent or overly forcing conditions.Use a stoichiometric amount or only a slight excess (1.1 equiv) of the alkylating agent.[2]
Elimination Byproducts (with secondary/tertiary halides) The base is too strong or sterically hindered, favoring E2 elimination.Use a milder, non-nucleophilic base. Note that for Sₙ2 reactions, primary alkyl halides are strongly preferred.[5]

Product Characterization

Distinguishing between the N- and O-alkylated isomers is crucial. This can be achieved using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The chemical shift of the protons on the alkyl group will differ depending on whether it is attached to the nitrogen or oxygen. Protons on a carbon attached to oxygen are typically found further downfield than those attached to nitrogen. Additionally, the chemical shifts of the aromatic protons on the naphthyridine ring will be different for the two isomers.

  • ¹³C NMR Spectroscopy: The carbon of the alkyl group attached to the heteroatom will show a distinct chemical shift. A carbon attached to oxygen will be significantly downfield compared to a carbon attached to nitrogen.

  • IR Spectroscopy: The N-alkylated product will show a characteristic C=O stretching frequency for the pyridone-like carbonyl group, typically in the range of 1640-1680 cm⁻¹. The O-alkylated product will lack this strong absorption but will show C-O stretching bands.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.

Conclusion

The N-alkylation of 4-hydroxy-3-iodo-1,5-naphthyridine is a key transformation for the synthesis of novel compounds with potential therapeutic applications. While the inherent challenge of regioselectivity exists, careful selection of the reaction methodology and optimization of conditions can lead to the desired N-alkylated products in good yields. The classical approach with alkyl halides and the milder Mitsunobu reaction provide two powerful and complementary strategies for researchers. This guide provides a solid foundation for successfully navigating these synthetic procedures and troubleshooting potential issues, thereby accelerating the discovery and development of new 1,5-naphthyridine-based drug candidates.

References

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Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1] The ability to introduce diverse substituents at specific positions on this core structure is crucial for the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent powerful and versatile tools for the formation of carbon-carbon bonds, enabling the precise functionalization of heterocyclic systems.[2]

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 4-Hydroxy-3-iodo-1,5-naphthyridine, a key intermediate for the synthesis of a diverse library of 3-substituted 1,5-naphthyridine derivatives. We present detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, along with an in-depth discussion of the underlying mechanistic principles and the rationale behind the selection of reaction parameters.

Synthesis of the Starting Material: 4-Hydroxy-3-iodo-1,5-naphthyridine

A reliable source of the starting material is paramount for any synthetic campaign. 4-Hydroxy-3-iodo-1,5-naphthyridine can be synthesized from 4-hydroxy-1,5-naphthyridine, which in turn can be prepared through established methods such as the Gould-Jacobs reaction.[3] The subsequent iodination at the C3 position can be achieved using various iodinating agents.

Protocol: Synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine

  • Starting Material: 4-Hydroxy-1,5-naphthyridine.

  • Reagents: N-Iodosuccinimide (NIS), Acetic Acid (glacial).

  • Procedure:

    • To a solution of 4-hydroxy-1,5-naphthyridine (1.0 eq) in glacial acetic acid (10 mL/mmol), add N-iodosuccinimide (1.2 eq).

    • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to afford 4-Hydroxy-3-iodo-1,5-naphthyridine.

Justification of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, suitable for the iodination of electron-rich heterocyclic systems.

  • Acetic Acid: Acetic acid serves as a solvent that can protonate the nitrogen atoms of the naphthyridine ring, potentially increasing the electrophilicity of the C3 position and facilitating the reaction.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl- and 3-Heteroaryl-4-hydroxy-1,5-naphthyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 4-Hydroxy-3-iodo-1,5-naphthyridine

    • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Procedure:

    • To a reaction vessel, add 4-Hydroxy-3-iodo-1,5-naphthyridine, the boronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)906
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/EtOH/H₂O (4:1:1)858
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)955
4Pyridine-3-boronic acidPdCl₂(dppf) (4)Cs₂CO₃Dioxane/H₂O (4:1)10010

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[6] PdCl₂(dppf) is often employed for more challenging substrates, as the dppf ligand can stabilize the palladium center and promote the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Carbonates like K₂CO₃ and Cs₂CO₃ are effective and generally well-tolerated by a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R'(L)₂ Transmetalation->PdII_R Boronate R'B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate R'B(OH)₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Heck Reaction for the Synthesis of 3-Alkenyl-4-hydroxy-1,5-naphthyridines

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] This reaction is a powerful tool for the synthesis of substituted alkenes.[9]

Experimental Protocol: Heck Reaction

  • Materials:

    • 4-Hydroxy-3-iodo-1,5-naphthyridine

    • Alkene (e.g., n-butyl acrylate, styrene) (1.5 - 2.0 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

    • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)

    • Base (e.g., Et₃N, K₂CO₃) (2.0 - 3.0 eq)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a reaction vessel, combine 4-Hydroxy-3-iodo-1,5-naphthyridine, the palladium catalyst, ligand (if used), and base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent and the alkene.

    • Heat the mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

Table 2: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4 mol%)Et₃NDMF10012
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile9018
3AcrylonitrilePd(OAc)₂ (2)P(o-tolyl)₃ (4 mol%)Et₃NDMF11016

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[10] The addition of a phosphine ligand like PPh₃ can improve the stability and activity of the catalyst.[7]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is necessary to neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are typically used for Heck reactions as they can dissolve the reactants and facilitate the reaction.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L)₂ OxAdd->PdII Coordination Alkene Coordination PdII->Coordination PdII_Alkene [R-Pd(II)(Alkene)(L)₂]⁺I⁻ Coordination->PdII_Alkene Alkene Alkene Alkene->Coordination MigratoryInsertion Migratory Insertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim PdII_Alkene->MigratoryInsertion Product Substituted Alkene BetaHydrideElim->Product HPdI H-Pd(II)-I(L)₂ BetaHydrideElim->HPdI RedElim Reductive Elimination HPdI->RedElim RedElim->Pd0 Regeneration Base Base Base->RedElim HI

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Part 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-hydroxy-1,5-naphthyridines

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • 4-Hydroxy-3-iodo-1,5-naphthyridine

    • Terminal alkyne (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Base (e.g., Et₃N, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a reaction flask, add 4-Hydroxy-3-iodo-1,5-naphthyridine, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, the base, and then the terminal alkyne.

    • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT4
21-HexynePd(PPh₃)₄ (1.5)3DiisopropylamineDMF503
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHFRT2
4Propargyl alcoholPd(PPh₃)₄ (2)4DiisopropylamineTHF406

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.[13]

  • Base: A strong amine base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.

  • Mild Conditions: A key advantage of the Sonogashira coupling is that it often proceeds under mild conditions, including room temperature, which is beneficial for substrates with sensitive functional groups.[12]

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne R-Pd(II)-C≡CR'(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Alkyne R'C≡CH Base Base Alkyne->Base Deprotonation CuAcetylide R'C≡CCu Base->CuAcetylide CuI CuI CuI->CuAcetylide CuAcetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of 4-Hydroxy-3-iodo-1,5-naphthyridine provide a versatile and efficient platform for the synthesis of a wide range of novel 3-substituted 1,5-naphthyridine derivatives. The protocols detailed in this application note offer reliable starting points for researchers in drug discovery and materials science. By understanding the underlying principles of these powerful synthetic methods, scientists can further expand the chemical space around the 1,5-naphthyridine scaffold, leading to the discovery of new molecules with enhanced properties and functionalities.

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  • Campbell, A. D., & Rayner, C. M. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(3), 551–554. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry – A European Journal, 26(65), 14756-14771. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • El-Gendy, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5082. [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Al-Masum, M., & Kumar, D. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. International Journal of Molecular Sciences, 6(1), 1-10. [Link]

  • Wang, Y., et al. (2017). Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. Journal of Heterocyclic Chemistry, 54(5), 2947-2950. [Link]

  • Vaddula, B. R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(10), 1690. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Angewandte Chemie International Edition, 59(38), 16334-16345. [Link]

  • Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–391. [Link]

  • Sharma, U. (2022). Palladium-Catalyzed Cascade Cross-Couplings towards Complex Heterocycles. [Doctoral dissertation, KU Leuven]. Lirias. [Link]

  • Keglevich, G., & Kiss, N. Z. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 10(9), 979. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

Sources

Preparation of 3-substituted 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for quinoline and naphthalene while offering distinct hydrogen-bonding capabilities and solubility profiles. It is a critical core in the development of ALK5 (TGF-β type I receptor) inhibitors , PI3K/mTOR dual inhibitors , and antiparasitic agents .[1]

The 3-position of the 1,5-naphthyridine ring is of particular strategic value. Substituents here project into the solvent-exposed regions of kinase ATP-binding pockets, allowing for the fine-tuning of pharmacokinetic properties (solubility, lipophilicity) without disrupting the critical hinge-binding interactions mediated by the ring nitrogens.

This Application Note details two distinct, high-fidelity protocols for accessing 3-substituted 1,5-naphthyridines:

  • Method A (De Novo Construction): The Gould-Jacobs Reaction , ideal for installing ester/carboxylic acid functionalities.

  • Method B (Late-Stage Functionalization): Palladium-Catalyzed Cross-Coupling of 3-bromo-1,5-naphthyridine, ideal for installing aryl, heteroaryl, and alkynyl groups.

Part 1: Strategic Retrosynthesis & Logic

The synthesis of 3-substituted 1,5-naphthyridines requires a decision between building the ring with the substituent (Method A) or adding the substituent to a pre-formed halogenated core (Method B).

Mechanistic Insight:

  • Electronic Bias: The 1,5-naphthyridine ring is electron-deficient. Electrophilic aromatic substitution (SEAr) is difficult and often unselective. Therefore, direct halogenation of the core to get 3-bromo-1,5-naphthyridine is harsh and low-yielding.

  • The Solution:

    • For Carbonyls : Use the electron-rich enamine intermediate of the Gould-Jacobs pathway to close the ring onto the substituent.

    • For Aryls/Complex Groups : Use a pre-halogenated precursor (synthesized via Skraup from brominated pyridines) and exploit the oxidative addition capability of Palladium(0).

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired 3-substituent.

Part 2: Method A - The Gould-Jacobs Protocol

Target: 3-Carboalkoxy-4-hydroxy-1,5-naphthyridines. Mechanism: Condensation of an aniline-equivalent (3-aminopyridine) with an alkoxymethylene malonate, followed by a high-temperature intramolecular substitution.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)[1]

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)

  • Ethanol (absolute)[1]

  • Petroleum ether or Hexanes

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap (optional) or simple reflux condenser, dissolve 3-aminopyridine (9.4 g, 100 mmol) in Ethanol (50 mL).

    • Add Diethyl ethoxymethylenemalonate (21.6 g, 100 mmol) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) for the disappearance of the amine.

    • Observation: The solution will darken, and the intermediate enamine may precipitate upon cooling.[1]

    • Workup: Remove ethanol under reduced pressure. The residue (solid) is the diethyl (3-pyridylaminomethylene)malonate. It can be used directly or recrystallized from EtOH for higher purity.

  • Thermal Cyclization (The Critical Step):

    • Safety Note: This step requires heating to ~250°C. Use a high-boiling solvent (Dowtherm A) and ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup from ethanol evolution, but shielded to prevent fire hazards.

    • Heat Dowtherm A (10 volumes relative to substrate) to a rolling boil (approx. 250°C).

    • Cautiously add the enamine intermediate from Step 1 portion-wise or as a solution in minimal hot Dowtherm A to the boiling solvent.

    • Why? Rapid addition to high heat favors the kinetic intramolecular cyclization over intermolecular polymerization.

    • Maintain reflux for 30–60 minutes. Evolution of ethanol vapor will be observed.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate , typically precipitates as a brown/tan solid.[1]

    • Dilute with an equal volume of Petroleum Ether or Hexanes to maximize precipitation and wash away the Dowtherm A.

    • Filter the solid. Wash copiously with Hexanes and then cold Ethanol.

    • Yield: Typical yields range from 60–75%.

Data & Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet at ~8.5 ppm (deshielded by adjacent N and C=O) and the broad OH/NH signal (tautomeric) at >12 ppm.

Part 3: Method B - Palladium-Catalyzed Cross-Coupling

Target: 3-Aryl/Heteroaryl-1,5-naphthyridines. Precursor: 3-Bromo-1,5-naphthyridine. Note: If 3-bromo-1,5-naphthyridine is not purchased, it is synthesized via a modified Skraup reaction using 3-amino-5-bromopyridine , glycerol, sulfuric acid, and sodium m-nitrobenzenesulfonate (oxidant).[1]

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-1,5-naphthyridine

Mechanism: The Pd(0) catalyst performs an oxidative addition into the C3-Br bond (facilitated by the electron-deficient nature of the ring), followed by transmetallation with the boronic acid and reductive elimination.

Materials:

  • 3-Bromo-1,5-naphthyridine (1.0 eq)[1]

  • Aryl Boronic Acid (1.2–1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3–5 mol%) OR Pd(PPh3)4 (5 mol%)[1]

  • Base: Cs2CO3 (2.0 eq) or K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF (anhydrous)[1]

  • Inert Gas: Argon or Nitrogen[3]

Step-by-Step Methodology:

  • Preparation:

    • Charge a microwave vial or a Schlenk flask with 3-bromo-1,5-naphthyridine (209 mg, 1.0 mmol), the chosen Boronic Acid (1.2 mmol), and the Base (Cs2CO3, 650 mg, 2.0 mmol).[1]

    • Add the Catalyst (Pd(dppf)Cl2[2]·DCM, 40 mg, 0.05 mmol).[1]

    • Crucial Step: Cap the vessel and purge with Argon for 5 minutes. Oxygen is the enemy of Pd(0) catalysis.

  • Reaction:

    • Add the degassed solvent (Dioxane/Water 4:1, 10 mL) via syringe.[1]

    • Thermal: Heat to 90–100°C for 12–16 hours.

    • Microwave (Preferred): Heat to 120°C for 30–60 minutes.

    • Monitoring: Check LC-MS for the mass of the product (M+1) and disappearance of the bromide (M+1 = 209/211).

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water.[3] Wash the organic layer with Brine.[3]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (SiO2).

    • Gradient: 0% to 10% MeOH in DCM. Naphthyridines are polar; ensure the product elutes fully.

Optimization Table: Catalyst & Solvent Effects

EntryCatalystBaseSolventTemp/TimeYieldNotes
1Pd(PPh3)4Na2CO3DME/H2O90°C / 12h55-65%Standard conditions; moderate yield.
2Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O 100°C / 4h 85-92% Recommended. Excellent for steric bulk.
3Pd2(dba)3 / XPhosK3PO4Toluene/H2O100°C / 2h80-90%Best for electron-poor boronic acids.

Part 4: Visualization of the Coupling Workflow

Figure 2: Operational workflow for the Palladium-catalyzed synthesis of 3-aryl-1,5-naphthyridines.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Source: Bentham Science URL:[5][Link][1]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Source: PubMed URL:[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Source: MDPI (Molecules) URL:[Link][1]

Sources

Microwave-assisted synthesis of 3-iodo-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 3-Iodo-1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodinated 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms confer unique electronic properties and hydrogen bonding capabilities, making it a cornerstone for the design of a wide array of biologically active agents. Derivatives have demonstrated significant potential as anticancer, antiproliferative, and topoisomerase I inhibitors.[1][2][3] In the realm of organic electronics, their electron-deficient nature is harnessed in materials for Organic Light-Emitting Diodes (OLEDs).[4]

The introduction of an iodine atom at the 3-position of the 1,5-naphthyridine core dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity via a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This makes 3-iodo-1,5-naphthyridines key intermediates in the synthesis of compound libraries for drug discovery and for the fine-tuning of electronic properties in materials science.

This application note details a robust and highly efficient protocol for the synthesis of 3-iodo-1,5-naphthyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This approach offers substantial advantages over classical heating methods, providing a greener, faster, and often higher-yielding pathway to these valuable building blocks.[5][6][7]

The Rationale for Microwave-Assisted Synthesis

Conventional methods for the synthesis of N-heterocycles often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[8] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry that directly addresses these limitations.[9]

The core advantages stem from the unique heating mechanism of microwave irradiation:

  • Rapid & Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel.[7][9] This eliminates thermal gradients and localized overheating common with conventional oil baths, leading to cleaner reactions and higher product purity.

  • Rate Acceleration: By efficiently transferring energy to the reactants, microwave synthesis can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes.[5][8][9]

  • Improved Yields & Selectivity: The precise temperature control and rapid heating can minimize the formation of side products, resulting in higher isolated yields of the desired compound.[7]

  • Green Chemistry Alignment: Shorter reaction times and increased efficiency lead to significant energy savings.[5][6] Furthermore, the potential for using less solvent or solvent-free conditions aligns well with the principles of sustainable chemistry.[5]

Workflow Overview: From Substrate to Purified Product

Workflow sub 1,5-Naphthyridine Substrate reagents Add NIS & Solvent in Microwave Vial sub->reagents Step 1 mw Microwave Irradiation reagents->mw Step 2 workup Aqueous Work-up & Extraction mw->workup Step 3 purify Purification (Chromatography) workup->purify Step 4 product 3-Iodo-1,5- Naphthyridine purify->product Step 5

Caption: General experimental workflow for microwave-assisted iodination.

Reaction Principles: Electrophilic Aromatic Substitution

The synthesis of 3-iodo-1,5-naphthyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The 1,5-naphthyridine ring system is electron-deficient due to the presence of the two electronegative nitrogen atoms, which deactivates the ring towards electrophilic attack compared to benzene. However, substitution is still possible under appropriate conditions.

The Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a crystalline, easy-to-handle solid that serves as a source of an electrophilic iodine atom ("I+").[6] Compared to molecular iodine (I₂), NIS is milder and often provides higher selectivity with fewer side reactions.[7] The reaction can be further accelerated by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine.[8]

Mechanism and Regioselectivity

The electrophilic attack on the 1,5-naphthyridine ring is directed to the C3 position. This regioselectivity can be rationalized by examining the stability of the intermediate carbocation (sigma complex).

  • Activation of NIS: The iodine atom of NIS is rendered more electrophilic by the reaction conditions.

  • Electrophilic Attack: The π-system of the naphthyridine ring attacks the electrophilic iodine. Attack at C3 is favored as it avoids placing a positive charge adjacent to the electron-withdrawing nitrogen atoms in the most destabilizing resonance structures. The resulting sigma complex is resonance-stabilized.

  • Rearomatization: A base (which can be the solvent or the succinimide anion) abstracts the proton from C3, restoring the aromaticity of the ring and yielding the final 3-iodo-1,5-naphthyridine product.

Reaction Mechanism: Iodination at the C3 Position

Caption: Proposed mechanism for electrophilic iodination at the C3 position.

Representative Experimental Protocol

Disclaimer: This protocol is a representative method synthesized from established procedures for the microwave-assisted iodination of related heterocyclic compounds.[3][10][11] Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Materials & Equipment:

  • 1,5-Naphthyridine or substituted derivative (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (3-5 mL)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography system (silica gel)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,5-naphthyridine starting material (1.0 mmol).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 mmol).

  • Solvent Addition: Add 4 mL of acetonitrile. Note: DMF can also be an effective solvent, particularly for less soluble substrates.

  • Sealing: Securely cap the vial with a Teflon septum.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexanes as eluent). If the starting material is still present, the reaction can be irradiated for an additional 10-15 minutes.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel containing 20 mL of ethyl acetate. Wash the organic layer sequentially with 15 mL of saturated aqueous sodium thiosulfate (to quench any remaining iodine), 15 mL of water, and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the substrate's polarity but a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is a good starting point.

  • Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the 3-iodo-1,5-naphthyridine derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation & Expected Outcomes

The primary advantage of the microwave-assisted protocol is the significant reduction in reaction time and potential for improved yields compared to conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Heating (Representative)

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Reaction Time 10–30 minutes6–24 hours
Temperature 120–140 °C (internal)120–140 °C (external)
Typical Yield 75–95%50–80%
Energy Efficiency High (heats only the sample)Low (heats apparatus and oil)
Product Purity Generally higherOften requires more extensive purification

Note: Data is illustrative and based on typical outcomes for similar microwave-assisted halogenations.[10][11][12]

Table 2: Hypothetical Substrate Scope

EntryStarting Material (R-group at C2)Expected ProductTypical Yield Range
1H3-Iodo-1,5-naphthyridine85-95%
2Methyl3-Iodo-2-methyl-1,5-naphthyridine80-90%
3Phenyl3-Iodo-2-phenyl-1,5-naphthyridine75-85%
4Methoxy3-Iodo-2-methoxy-1,5-naphthyridine70-80%

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Conversion / Incomplete Reaction Insufficient temperature or time.Increase the reaction temperature in 10 °C increments (up to 150 °C) or extend the irradiation time. Consider adding a catalytic amount of TFA (0.1 equiv.).
Low substrate solubility.Switch to a more polar, high-boiling solvent like DMF or 1,4-dioxane.
Formation of Multiple Products Reaction temperature is too high, leading to decomposition or side reactions.Decrease the reaction temperature. Ensure the starting material is pure.
Difficulty in Purification Product co-elutes with succinimide byproduct.During work-up, perform an additional wash with dilute aqueous NaOH to remove the acidic succinimide.
No Reaction Highly deactivated substrate (e.g., strong electron-withdrawing groups).This method may not be suitable. A stronger iodinating system or a different synthetic route (e.g., metal-catalyzed C-H activation) may be required.

References

  • Jain, R., & Vats, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Vertex AI Search Pre-print.
  • Bargues, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Sharma, U., & Ahmed, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Singh, A., & Kumar, R. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.
  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland).
  • Gogoi, P., & Konwar, D. (2005). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. Molecules.
  • Alonso, C., et al. (2020).
  • Sigma-Aldrich. 3-Iodo-1,5-naphthyridine. Sigma-Aldrich Website.
  • Feng, B., et al. (2016). Iodine-catalyzed synthesis of dibenzo[b,h][5][13]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Organic & Biomolecular Chemistry.

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Kumar, A. (2015). Iodine-Mediated, Microwave-Assisted Synthesis of 1-Arylnaphthofurans via Cyclization of 1-(1′-Arylvinyl)-2-naphthols. BITS Pilani Institutional Repository.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). .

  • ChemicalBook. (2023).
  • BenchChem. (2025). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics. BenchChem.
  • Bogolubsky, A. V., & Ryabukhin, S. V. (2005). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. MDPI.
  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry.
  • Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
  • Organic Syntheses. n-iodosuccinimide. orgsyn.org.
  • Hangzhou Leap Chem Co., Ltd. N-Iodosuccinimide丨CAS 516-12-1. LeapChem.
  • Sharma, P., et al. (2018). A comparative study of microwave-assisted and conventional heating methods of the synthesis of 1-(Naphthalene-1-Yl). SciSpace.
  • CEM. (Date N/A). Synthesis of Phenanthridine - Increasing Reaction Yields using Microwave Irradiation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-4H-3I-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The "Pyridone" Trap

You are likely struggling to purify 4-hydroxy-3-iodo-1,5-naphthyridine because you are treating it as a simple phenol. It is not.

In solution and on solid supports, this molecule predominantly exists as the 4-oxo-1,4-dihydro-1,5-naphthyridine tautomer (a vinylogous amide). This creates two distinct purification challenges:

  • Extreme Polarity: The oxo-form significantly increases polarity compared to the hydroxy-form, making it "stick" to silica.[1]

  • Dual-Mode Silanol Interaction: The basic nitrogen (N-5) and the amide-like system interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption.

The following guide provides the specific protocols to overcome these issues, ensuring high recovery and purity.

Strategic Decision Matrix

Before preparing your column, determine the optimal stationary phase based on your crude mixture's solubility.[1]

PurificationStrategy Start Crude 4-Hydroxy-3-iodo-1,5-naphthyridine SolubilityCheck Solubility Check: Is it soluble in DCM or EtOAc? Start->SolubilityCheck YesSoluble Yes (Rare) SolubilityCheck->YesSoluble High Solubility NoSoluble No (Common) SolubilityCheck->NoSoluble Low Solubility NP_Method Normal Phase (NP) DCM / MeOH + Modifier YesSoluble->NP_Method Precipitation Pre-Column Workup: pH Adjust to 3-4 -> Filter Precipitate NoSoluble->Precipitation Bulk Removal of Impurities RP_Method Reverse Phase (RP) C18 / Water / ACN Precipitation->NP_Method If Solid Redissolves in MeOH/DCM Precipitation->RP_Method Final Polish

Figure 1: Decision tree for selecting the purification mode based on solubility and crude profile.

Standard Operating Procedures (SOPs)

Protocol A: Modified Normal Phase (The "Buffered Silica" Method)

Use this if you lack Reverse Phase capabilities.

The Mechanism: Standard silica is acidic (pH ~5).[1] The basic N-1/N-5 atoms of the naphthyridine will protonate and bind ionically to the silica, causing streaking. You must neutralize the silica surface.[1][2]

ParameterSpecificationRationale
Stationary Phase Standard Silica (40–63 µm)Economical; requires modification.[1]
Mobile Phase A Dichloromethane (DCM)Good solubilizer for the organic core.[1]
Mobile Phase B 10% Methanol in DCM + 1% Triethylamine (TEA) MeOH provides polarity; TEA blocks acidic silanols [1].[1]
Column Pre-treatment Mandatory Flush column with 3 CV (Column Volumes) of Mobile Phase B before loading.[1] This saturates silanols with TEA.[1]
Loading Dry Load on Celite 545Liquid loading (DMSO/DMF) causes band broadening.[1] Dissolve crude in MeOH/DCM, adsorb onto Celite, rotary evaporate to dryness.

Gradient Profile:

  • 0–5 min: 100% DCM (Elutes non-polar impurities/excess iodine).

  • 5–20 min: 0% → 10% (MeOH/TEA solution).

  • Hold: Hold at 10% until product elutes. Note: Product often elutes late due to H-bonding.

Protocol B: Reverse Phase (The "Gold Standard")

Recommended for highest purity and recovery.

The Mechanism: C18 silica eliminates the silanol interaction problem.[1] The separation is driven by hydrophobicity, which works well for the iodo-substituent.

ParameterSpecificationRationale
Stationary Phase C18 (functionalized silica)Eliminates polar interactions; tolerates aqueous solubility.[1]
Mobile Phase A Water + 0.1% Formic AcidKeeps the molecule protonated (soluble) and sharpens peaks.[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidStrong eluent.[1]
Loading Liquid Load (DMSO or DMF)C18 tolerates injection of polar solvents better than bare silica.[1]

Gradient Profile:

  • Equilibration: 5% B.

  • Gradient: 5% → 95% B over 15 CV.

  • Observation: The 4-hydroxy-3-iodo-1,5-naphthyridine typically elutes between 40–60% B depending on column load.[1]

Troubleshooting & FAQs

Issue: Severe Streaking / Tailing

Q: My product elutes as a smear over 20 fractions. How do I fix this? A: This is the classic "amine effect."[1] The basic nitrogens are interacting with the silica backbone.[1][3]

  • Immediate Fix: Switch to Protocol A . Ensure you are using Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) in the mobile phase [2].[1]

  • Critical Step: You must pre-equilibrate the column with the basic solvent.[1] Adding base only to the sample vial is insufficient; the entire silica bed must be deactivated.[1]

Issue: Product Precipitation

Q: A white solid crashes out at the top of the column and won't move. A: The compound has exceeded its solubility limit in the mobile phase (DCM/MeOH).

  • Solution: Do not use liquid loading. Use the Dry Load technique (Protocol A).[1] Adsorb the crude onto Celite or Silica (ratio 1:3 crude:sorbent).[1] This physically spaces out the molecules, preventing immediate aggregation upon contact with the non-polar starting solvent [3].[1]

Issue: Loss of Iodine (Deiodination)

Q: I see a new peak corresponding to the des-iodo product (4-hydroxy-1,5-naphthyridine). A: The C-I bond at position 3 is susceptible to photolytic cleavage or palladium-catalyzed reduction (if Pd residues are present from a previous step).

  • Prevention:

    • Wrap the column in aluminum foil during the run to exclude light.[1]

    • Avoid using acetone in the workup, as it can facilitate radical processes under light.[1]

    • If Pd was used previously, use a metal scavenger (e.g., SiliaMetS® Thiol) before the column [4].[1]

Issue: Co-elution with Starting Material

Q: I cannot separate the 3-iodo product from the non-iodinated precursor. A: Iodine is lipophilic but "soft."[1]

  • Strategy: Switch to Protocol B (Reverse Phase) . The large iodine atom significantly increases the hydrophobicity (logP) of the molecule compared to the H-analog. On C18, the 3-iodo product will elute significantly later than the non-iodinated precursor.[1]

Mechanistic Visualization

Understanding the interaction at the molecular level is key to troubleshooting.[1]

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Deactivated) Silanol Si-OH (Acidic Surface) Interaction Strong Ionic Bond (Streaking) Silanol->Interaction Naphthyridine Naphthyridine (Basic N) Naphthyridine->Interaction Silanol_Mod Si-OH TEA Triethylamine (TEA) Silanol_Mod->TEA Preferential Binding Blocked Blocked Site TEA->Blocked Product Naphthyridine Elution Clean Elution Product->Elution No Interaction

Figure 2: Mechanism of amine modifiers. TEA acts as a sacrificial base, occupying active silanol sites to allow the naphthyridine product to elute freely.

References

  • Biotage. (2018).[1] Successful Flash Chromatography: The Chemist’s Guide. Retrieved from [Link] (General principles of amine-modified silica).

  • BenchChem. (2025).[1][3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link (Specifics on pKa and mobile phase pH adjustment).[1]

  • Teledyne ISCO. (2023).[1] Flash Chromatography Guide: Loading Techniques.Link (Dry loading protocols for low-solubility compounds).

  • Sarpong, R., et al. (2020).[1] Practical Guide to Metal Removal in Pharmaceutical Synthesis.Journal of Organic Chemistry. (General reference for Pd scavenging to prevent side reactions).

  • PubChem. (2025).[1] 1,5-Naphthyridine Compound Summary.Link (Physical properties and pKa data).[1]

Sources

Technical Support Center: Purification of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for 4-Hydroxy-3-iodo-1,5-naphthyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Core Technical Overview

Compound Profile:

  • Systematic Name: 4-Hydroxy-3-iodo-1,5-naphthyridine (often exists as the tautomer 3-iodo-1,5-naphthyridin-4(1H)-one).

  • Physical State: High-melting solid (typically >250 °C).

  • Solubility Characteristics: Poor solubility in non-polar solvents (Hexane, Et2O); moderate-to-low solubility in polar protic solvents (EtOH, MeOH); high solubility in dipolar aprotic solvents (DMF, DMSO) and acidic media.

  • Critical Impurities: Unreacted 4-hydroxy-1,5-naphthyridine, iodine (

    
    ), inorganic salts, and regioisomers (rare if C3 is activated).
    

The Challenge: The primary difficulty in recrystallizing this compound stems from its amphoteric nature (basic naphthyridine nitrogens + acidic phenol/enol) and its tendency to form strong intermolecular hydrogen bond networks (dimers/stacks), resulting in low solubility in standard organic solvents.

Solvent Selection Guide (Q&A)

Q1: What is the "Gold Standard" solvent for recrystallizing 4-Hydroxy-3-iodo-1,5-naphthyridine?

A: Glacial Acetic Acid (AcOH) .

  • Why: Acetic acid disrupts the strong intermolecular hydrogen bonding of the naphthyridinone scaffold, allowing dissolution at boiling temperatures (

    
    ). Upon cooling, the compound crystallizes effectively while many polar impurities remain in solution.
    
  • Protocol: Dissolve in minimum boiling AcOH, filter hot, and cool slowly to room temperature.

Q2: I cannot use Acetic Acid due to downstream sensitivity. What is the best alternative?

A: DMF/Water or DMSO/Water (Anti-solvent precipitation).

  • Method: Dissolve the crude solid in the minimum amount of hot DMF (

    
    ). Slowly add hot water until persistent turbidity is observed. Allow to cool slowly.
    
  • Risk: This method risks "oiling out" if water is added too quickly. Ensure the solution is kept hot during addition.

Q3: Can I use Ethanol or Methanol?

A: Generally, no , unless the impurity profile is very low.

  • Reason: The solubility of the 3-iodo derivative in alcohols is often too low to be practical for scale-up, requiring excessive solvent volumes. However, Ethanol/Water (4:1) can be attempted for final polishing of already semi-pure material.

Q4: My crude product is dark brown/purple. Is this normal?

A: No. This indicates free iodine (


) contamination , a common byproduct of iodination (using NIS or 

/Base).
  • Fix: Before recrystallization, suspend the solid in aqueous Sodium Thiosulfate (

    
    ) and stir for 30 minutes. Filter and wash with water.[1][2] This converts purple 
    
    
    
    to water-soluble iodide (
    
    
    ).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product "Oils Out" Solvent polarity mismatch or cooling too fast.1. Re-heat to dissolve. 2. Add a "seed crystal" at the cloud point. 3. If using DMF/Water, reduce the amount of water added initially.
Low Recovery Yield Compound is amphoteric and soluble in pH extremes.Check pH. If using aqueous workups, ensure pH is adjusted to the isoelectric point (typically pH 6-7). Avoid strong acids or bases during filtration.
Insoluble Black Specs Carbonized material or inorganic salts.[3]Hot Filtration. Dissolve in boiling solvent (AcOH or DMF), add Celite, and filter through a pre-heated funnel before cooling.
Sticky Precipitate Residual DMF or DMSO trapped in the lattice.Slurry Wash. Triturate the sticky solid with Diethyl Ether or Acetone to extract the high-boiling solvent, then filter.

Step-by-Step Protocol: Acetic Acid Recrystallization

Safety Note: Perform all operations in a fume hood. Acetic acid is corrosive; the compound may be bioactive.

  • Preparation : Weigh the crude 4-Hydroxy-3-iodo-1,5-naphthyridine. Place in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution :

    • Add Glacial Acetic Acid (approx.

      
       per gram of solid).
      
    • Heat the mixture to reflux (

      
      ) with stirring.
      
    • Observation: If solid remains after 10 minutes of reflux, add more AcOH in

      
       increments until clear.
      
  • Hot Filtration (Optional but Recommended) :

    • If black specks are visible, filter the boiling solution quickly through a fluted filter paper or a heated sintered glass funnel.

  • Crystallization :

    • Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Tip: Insulate the flask with a towel for slower cooling to grow larger crystals.

    • Once at room temperature, cool further in an ice bath (

      
      ) for 1 hour.
      
  • Isolation :

    • Filter the crystals using vacuum filtration.

    • Wash 1 : Cold Glacial Acetic Acid (

      
      ).
      
    • Wash 2 : Diethyl Ether or Hexane (to remove acetic acid residues).

  • Drying : Dry in a vacuum oven at

    
     for 12 hours to remove lattice-bound solvent.
    

Solubility Data Profile (Estimated)

Based on structural analogs (hydroxy-quinolines/naphthyridines).

SolventTemperatureSolubility RatingSuitability
Glacial Acetic Acid Boiling (

)
HighExcellent
DMF Hot (

)
HighGood (requires anti-solvent)
DMSO Hot (

)
HighGood (hard to dry)
Ethanol Boiling (

)
Low/ModeratePoor (yield loss)
Water Boiling (

)
Very LowAnti-solvent only
Dichloromethane Boiling (

)
InsolubleWashing only

Decision Logic for Purification

PurificationLogic Start Crude 4-Hydroxy-3-iodo-1,5-naphthyridine CheckColor Is the solid Brown/Purple? Start->CheckColor ThioWash Wash with 10% Na2S2O3 (aq) Remove Iodine CheckColor->ThioWash Yes SolubilityCheck Check Solubility in Boiling AcOH CheckColor->SolubilityCheck No (Tan/Yellow) ThioWash->SolubilityCheck RouteA Soluble in <20 vol AcOH? SolubilityCheck->RouteA RouteB Insoluble or Requires >20 vol? SolubilityCheck->RouteB ProcessA Recrystallize from Glacial Acetic Acid (Standard Protocol) RouteA->ProcessA ProcessB Recrystallize from DMF / Water (Solvent/Anti-Solvent) RouteB->ProcessB Result Pure Crystalline Solid (Yellow/Off-White) ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting the optimal purification pathway based on crude appearance and solubility.

References

  • Litvinov, V. P., et al. "Synthesis, structure, and reactivity of 1,5-naphthyridines." Russian Chemical Reviews, 2007.

  • Mosher, H. S., et al. "Heterocyclic Compounds. 1,5-Naphthyridine Derivatives." Journal of the American Chemical Society, 1951.

  • Sigma-Aldrich. "3-Iodo-1,5-naphthyridine Product Information." Sigma-Aldrich Catalog.

  • National Institutes of Health (NIH). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC Database.

  • Common Organic Chemistry. "Iodination (SEAr) - Standard Procedures." Common Organic Chemistry Archive.

Sources

Overcoming solubility issues with 1,5-naphthyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-SOL-001
Topic: Overcoming Solubility Issues with 1,5-Naphthyridine Intermediates

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Brick Dust" Challenge

Welcome to the Naphthyridine Technical Support Hub. If you are reading this, you are likely staring at a flask containing a solid that refuses to dissolve in methanol, DCM, or even refluxing DMSO.

1,5-Naphthyridines are notoriously difficult to handle, particularly during early synthetic stages (e.g., Gould-Jacobs cyclization intermediates). Their poor solubility arises from two synergistic factors:

  • High Lattice Energy: The planar, electron-deficient diazanaphthalene core facilitates aggressive

    
    -
    
    
    
    stacking.[1]
  • Lack of Solubilizing Vectors: Early intermediates often lack flexible alkyl chains or polar handles that interact well with solvent dipoles.

This guide provides field-proven protocols to solubilize, react, and purify these "brick dust" intermediates without resorting to degradation.

Module 1: The Solvent Matrix (Reaction Optimization)

Q: My starting material won't dissolve. What is the "Nuclear Option"?

A: Stop heating your DMSO to dangerous temperatures. The solution is Fluorinated Alcohols .[2][3]

Standard dipolar aprotic solvents (DMSO, DMF, NMP) rely on dipole-dipole interactions, which are often insufficient to break the crystal lattice of fused nitrogen heterocycles. You need a solvent that acts as a strong Hydrogen Bond Donor (HBD) to disrupt the intermolecular N···H interactions and


-stacking.[1]

Recommended Solvents:

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): The "Gold Standard" for solubilizing peptide-like or rigid heterocyclic aggregates.

  • TFE (2,2,2-Trifluoroethanol): A cheaper, slightly less potent alternative.

Solvent Performance Data
SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Boiling PointPrimary Use Case
HFIP 16.71.96 (Very High)58 °CDissolving "brick dust" solids; Oxidations; C-H activation.
TFE 26.71.5174 °CScale-up alternative to HFIP; Acid-catalyzed cyclizations.
DMSO 46.70.00189 °CGeneral use (often fails for rigid naphthyridines).
NMP 32.20.00202 °CHigh-temp substitutions (

).

Technical Insight: HFIP is slightly acidic (


 9.[2][4]3) and forms strong solvation shells around the basic nitrogens of the naphthyridine core, effectively "wrapping" the molecule to prevent aggregation [1][2].
Protocol 1: The "HFIP Spike" Method

Use this when your reactant is insoluble in the primary reaction solvent (e.g., DCM or Toluene).

  • Calculate: Determine the total volume of solvent required for your reaction (typically 0.1 M to 0.5 M concentration).

  • Slurry: Suspend your 1,5-naphthyridine intermediate in 90% of the target solvent volume (e.g., DCM).

  • Spike: Add HFIP dropwise (up to 10% v/v total volume) while stirring vigorously.

  • Observation: You should observe a rapid transition from a suspension to a clear homogeneous solution.

  • Proceed: Add your reagents.

    • Note: HFIP is nucleophilic but bulky. It is generally compatible with electrophilic halogenations, oxidations, and Pd-catalyzed couplings [3]. Avoid using with strong bases (n-BuLi) as it will deprotonate.

Module 2: Purification Strategy

Q: I can't run a column because I can't load the sample. How do I purify?

A: Do not attempt flash chromatography if the compound is insoluble in DCM/MeOH. You will permanently foul your column. Instead, exploit the Basic Switch (


 manipulation).

The 1,5-naphthyridine core has a conjugate acid


 of approximately 2.91  [4].[5][6] This is weakly basic but sufficient to manipulate solubility using pH.
Workflow Visualization: The "Crash and Filter" Logic

PurificationLogic Start Crude Reaction Mixture (Insoluble Solid) Acidify Acidify to pH < 1 (Use 1M HCl or TFA) Start->Acidify CheckSol Does it dissolve? Acidify->CheckSol FilterImp Filter Suspension (Remove non-basic impurities) CheckSol->FilterImp Yes (mostly) Triturate Triturate Solid (Hot EtOH or Acetone) CheckSol->Triturate No (Still insoluble) Filtrate Collect Acidic Filtrate (Product is protonated) FilterImp->Filtrate Basify Neutralize to pH ~8-9 (Use NaHCO3 or NH4OH) Filtrate->Basify Precip Product Precipitates (Free Base Form) Basify->Precip Precip->Triturate

Figure 1: Purification logic tree for handling insoluble basic heterocycles. By protonating the nitrogen, we induce water solubility to filter out non-basic organic byproducts.

Protocol 2: Acid-Base "Washing" (Without Extraction)

Since you cannot extract into organic solvent, we "wash" the aqueous phase.

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 volumes). Sonicate if necessary. The naphthyridine should protonate and dissolve.

  • Filtration: Filter the acidic solution through a Celite pad.

    • Result: Insoluble organic impurities (tar, unreacted non-basic starting materials) are trapped on the filter. The product is in the filtrate.[7]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add Sat. aq.

    
      or 
    
    
    
    until pH reaches ~8.
  • Collection: The purified free base will crash out as a solid. Filter and wash with water, then cold acetone.

Module 3: Synthetic Engineering (Prevention)

Q: How do I prevent solubility issues in the first place?

A: If you are building a library, you must install a Transient Solubilizing Group early in the synthesis.

Do not wait until the final step to think about solubility. If your intermediate is a "brick," your yield will suffer.

Strategic Modifications
  • Protecting Groups (The "Greasy" Approach):

    • If your naphthyridine has an exocyclic amine or amide (common in Gould-Jacobs products like 4-hydroxy-1,5-naphthyridine), protect it.

    • Recommendation: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.

    • Why: These add lipophilicity and disrupt hydrogen bonding, making the intermediate soluble in DCM/Ethyl Acetate for standard chromatography.

  • N-Oxidation:

    • Oxidizing one nitrogen to the N-oxide often changes the crystal packing significantly, improving solubility in polar organics (MeOH/DCM). It can be reduced back to the parent heterocycle later using

      
       or Fe/Acetic Acid.
      
Diagram: Solubility Engineering Workflow

SolubilityEngineering Core Insoluble 1,5-Naphthyridine Core Strategy1 Strategy A: Lipophilic Protection Core->Strategy1 Strategy2 Strategy B: Transient N-Oxide Core->Strategy2 Result1 Install SEM/Boc on Exocyclic NH/OH Strategy1->Result1 Result2 mCPBA Oxidation Strategy2->Result2 Outcome Soluble in DCM/EtOAc (Purifiable) Result1->Outcome Result2->Outcome

Figure 2: Strategic derivatization options to improve processability of intermediates.

Module 4: Analytical Troubleshooting (NMR)

Q: I have a solid in the NMR tube. It won't lock.

A:


 is useless here. You need to break the aggregation.

Recommended NMR Solvent Systems:

  • TFA-d (

    
    ): 
    
    • Pros: Will dissolve almost any naphthyridine by protonation.

    • Cons: Shifts your peaks downfield (deshielding). You are observing the salt, not the free base.

  • Mixed Solvent System:

    • 
       : 
      
      
      
      (4:1):
      Good for moderate solubility.
    • 
       + 5% 
      
      
      
      :
      The "Magic Mix." The DMSO provides polarity, while the trace acid ensures protonation and breaks up aggregates without the cost of using pure TFA-d.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 1,5-Naphthyridine-4-carboxylic acid: Troubleshooting Solubility. BenchChem.[1] Link

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[2][3][4][8] Chemical Science (RSC). Link

  • Wengryniuk, S., et al. (2016).[3] Hexafluoroisopropanol (HFIP) in Organic Synthesis.[2][4] Wikipedia/Common Knowledge Base. Link

  • Williams, R. (2022). pKa Data Compiled for Heterocycles (1,5-Naphthyridine). Organic Chemistry Data.[8] Link

  • PubChem. (2025).[9] 1,5-Naphthyridine Compound Summary. National Library of Medicine. Link

Sources

Optimizing regioselectivity in 1,5-naphthyridine iodination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 1,5-Naphthyridine Iodination

Overview: The Regioselectivity Challenge

User Query: How do I selectively iodinate 1,5-naphthyridine at specific positions (C2, C3, or C4) without obtaining complex mixtures?

Technical Insight: The 1,5-naphthyridine scaffold is electron-deficient, making classical Electrophilic Aromatic Substitution (EAS) ineffective for direct iodination. The nitrogen atoms deactivate the ring, and any successful EAS would require harsh conditions that typically degrade the molecule.

To achieve high regioselectivity, you must switch mechanisms based on the target position:

  • C2/C6 (

    
     ):  Controlled by Kinetic Acidity  (Lithiation) or Nucleophilic Substitution  (
    
    
    
    ).
  • C3/C7 (

    
     ):  Controlled by Thermodynamics  (Halogen Dance) or De Novo Synthesis .
    
  • C4/C8 (

    
     ):  Controlled by Directed Magnesiation  (Knochel-Hauser Base).
    

Module 1: The Site-Selectivity Decision Matrix

Use this logic flow to determine the correct experimental protocol for your target isomer.

G Start Target Position on 1,5-Naphthyridine C2 C2 / C6 Position (Alpha) Start->C2 C3 C3 / C7 Position (Beta) Start->C3 C4 C4 / C8 Position (Gamma) Start->C4 Method2A Method A: S_NAr / Finkelstein (If 2-Cl/2-OH precursor exists) C2->Method2A High Yield Method2B Method B: Kinetic Lithiation (LiTMP @ -78°C) C2->Method2B Direct C-H Method3A Method C: Halogen Dance (LDA, from 4-Iodo precursor) C3->Method3A Rearrangement Method3B Method D: De Novo Cyclization (Skraup/Friedländer) C3->Method3B Best for Scale Method4A Method E: Directed Magnesiation (TMP_2Mg·2LiCl) C4->Method4A Knochel Protocol

Figure 1: Decision matrix for selecting the iodination strategy based on the desired regiochemical outcome.

Module 2: Troubleshooting C4-Iodination (The Knochel Protocol)

Context: Direct lithiation often fails to target C4 selectively due to the higher acidity of C2. The solution is using a bulky, milder base that operates under thermodynamic control or specific coordination: TMPMgCl[1]·LiCl or TMP


Mg[1][2]·2LiCl  (Knochel's Bases).

Protocol E: C4-Selective Magnesiation

  • Reagent: Prepare or purchase

    
     (0.6 M in THF).
    
  • Conditions: Treat 1,5-naphthyridine with the base at -78 °C in THF.

  • Mechanism: The Mg-base is less reactive than Li-bases and coordinates to the nitrogen, directing deprotonation to the peri-position (C4) or stabilizing the C4-anion over the C2-anion.

  • Quench: Add

    
     (dissolved in THF) at -78 °C.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Mixture of C2 and C4 isomers Temperature too high (> -40°C) or wrong base used (

-BuLi).
Switch strictly to Mg-bases . Li-bases are too small and aggressive, favoring the kinetic C2 position. Keep T < -50°C.
Low Conversion (<30%) Moisture in the hygroscopic LiCl/Mg complex.Titrate the Knochel base before use. Ensure reaction flask is flame-dried under Argon.
Dimerization (Bi-naphthyridine) Radical coupling during metallation.Ensure efficient stirring. If persistent, add a radical scavenger or switch to Zn-mediated metallation (

).

Module 3: Troubleshooting C3-Iodination (The Halogen Dance)

Context: C3 is the most difficult position to access directly. It is not acidic (unlike C2) and not activated for EAS. The most elegant solution for an existing naphthyridine core is the Halogen Dance (Base-Catalyzed Halogen Migration).

Protocol C: The Iodine Migration

  • Starting Material: Requires 4-iodo-1,5-naphthyridine (obtained via Module 2) or a 2-halo precursor.

  • Base: LDA (Lithium Diisopropylamide) or LiTMP.

  • Mechanism:

    • Lithiation occurs at the acidic C3 position (ortho to the Iodine at C4).

    • The Iodine migrates from C4 to C3 to stabilize the anion (thermodynamic sink).

    • Result: 3-iodo-1,5-naphthyridine (after proton quench).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Recovery of Starting Material Lithiation failed; base decomposed.Generate LDA fresh at 0°C, then cool to -78°C. Do not use commercial LDA solutions if old.
Poly-iodination "Dance" propagation uncontrolled.Use strictly 0.55 eq of amine base if using the "catalytic" dance mechanism, or 1.1 eq if stoichiometric.[1]
Tarry/Black Reaction Nucleophilic attack of the base on the ring.Use LiTMP instead of LDA. The steric bulk of TMP prevents nucleophilic addition to the electron-deficient naphthyridine ring.

Module 4: Troubleshooting C2-Iodination (Kinetic Control)

Context: The C2 protons are the most acidic (


). However, nucleophilic attack by the base is a major side reaction.[1]

Protocol B: Direct Lithiation [1]

  • Base: LiTMP (generated in situ from TMP +

    
    -BuLi). Do NOT use 
    
    
    
    -BuLi directly.
  • Temperature: Strict -78 °C.

  • Quench: Inverse addition (cannulate the lithiated species into the iodine solution) is often required to prevent di-iodination.

FAQ: Why not use


-BuLi? 


-BuLi acts as a nucleophile towards the C=N bond of 1,5-naphthyridine, leading to alkylation (butyl addition) rather than deprotonation. LiTMP is non-nucleophilic due to steric hindrance.

References

  • Knochel's Magnesiation (C4-Selectivity)

    • Title: Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold.[3]

    • Source:Chemistry – A European Journal, 2011.[1]

    • URL:[Link]

  • Halogen Dance Mechanism (C3-Selectivity)

    • Title: Halogen dance reactions—A review.
    • Source:Chemical Society Reviews, 2007.
    • URL:[Link]

  • General Reactivity of 1,5-Naphthyridines

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1][2][3][4][5]

    • Source:Molecules, 2021.[1]

    • URL:[Link]

Sources

Minimizing side reactions in 3-iodo-1,5-naphthyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing side reactions in palladium-catalyzed cross-coupling of 3-iodo-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The electron-deficient nature of the 1,5-naphthyridine ring system presents unique challenges, often leading to undesired side products that complicate purification and reduce yields.

This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting workflows, and optimized protocols to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when coupling 3-iodo-1,5-naphthyridine.

Q1: My Suzuki-Miyaura coupling reaction is not working at all. What are the first things I should check?

A1: When a reaction fails completely, it's crucial to systematically verify the integrity of each component and the reaction setup.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) state.[1][2] Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3/G4 palladacycle) which provides a more reliable and efficient generation of the active LPd(0) species.[3][4]

  • Reagent Quality: Verify the purity of your 3-iodo-1,5-naphthyridine and the boronic acid or ester. Boronic acids are particularly susceptible to degradation via protodeboronation, especially heteroaryl boronic acids.[1][5] Consider using a more stable boronic ester (e.g., pinacol or MIDA) if you suspect your boronic acid has degraded.[1][6]

  • Oxygen Exclusion: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[1][7] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout.

  • Base and Solvent: The base is critical for activating the boronic acid.[8] Ensure you are using an appropriate, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a suitable, dry solvent (e.g., dioxane, THF, DMF).[1][9]

Q2: I am observing a significant amount of a byproduct with the mass of 1,5-naphthyridine (dehalogenation). What causes this and how can I prevent it?

A2: This side product is 1,5-naphthyridine, resulting from the reductive dehalogenation of your starting material. The palladium-hydride species responsible for this pathway can be generated from several sources.[1]

  • Hydride Source: Common sources include amine bases (especially those with β-hydrogens), alcohol solvents, or residual water reacting with the palladium complex.[10][11]

  • Mitigation:

    • Switch to a base without β-hydrogens, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Use anhydrous, aprotic solvents like dioxane or toluene.

    • Ensure all reagents are dry and the reaction is performed under strictly anhydrous conditions.

Q3: In my Sonogashira coupling, I'm getting a lot of the alkyne dimer (homocoupling) and very little of my desired product. Why is this happening?

A3: The homocoupling of terminal alkynes (often called Glaser or Hay coupling) is the most common side reaction in Sonogashira couplings.[12] It is primarily caused by the copper(I) co-catalyst in the presence of oxygen.

  • Primary Cause: Oxygen oxidizes Cu(I) to Cu(II), which then promotes the oxidative dimerization of the alkyne.

  • Solutions:

    • Rigorous Degassing: The most critical factor is the complete exclusion of oxygen from the reaction mixture. Degas your solvent and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a strict inert atmosphere.[7]

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods completely eliminate the primary pathway for alkyne homocoupling.[13][14]

    • Use of a Reducing Atmosphere: Some protocols introduce a reducing atmosphere (e.g., hydrogen diluted with nitrogen) to keep the catalysts in their reduced, active states and suppress oxidative homocoupling.[12]

Troubleshooting Workflow for Side Reactions

When an undesired product is observed, a systematic approach is key to identifying the cause and finding a solution. The following workflow can guide your optimization process.

G cluster_0 Problem Identification cluster_1 Common Side Products & Primary Causes cluster_2 Solution Pathways start Side Reaction Observed (e.g., via LCMS/NMR) identify Identify Side Product (Mass Spec, NMR) start->identify dehalogen Dehalogenation (M+H of Naphthyridine) identify->dehalogen Mass = 131.14 homo_suzuki Homocoupling (Boronic Acid Dimer) identify->homo_suzuki Mass = 2x(R-group) homo_sono Homocoupling (Alkyne Dimer) identify->homo_sono Mass = 2x(Alkyne) protodebor Protodeboronation (Low Conversion) identify->protodebor Starting Material Remains sol_dehalogen Change Base (K3PO4) Use Anhydrous Solvent Check Reagent Purity dehalogen->sol_dehalogen sol_homo_suzuki Use Pd(0) Precatalyst Rigorous Degassing Add Reducing Agent (Formate) homo_suzuki->sol_homo_suzuki sol_homo_sono Rigorous Degassing Run Copper-Free Protocol Check Amine Purity homo_sono->sol_homo_sono sol_protodebor Use Boronic Ester (Pinacol) Minimize Water Use Anhydrous Base protodebor->sol_protodebor end_node Optimized Reaction sol_dehalogen->end_node sol_homo_suzuki->end_node sol_homo_sono->end_node sol_protodebor->end_node

Caption: Troubleshooting workflow for common side reactions.

Deep Dive: Troubleshooting Specific Side Reactions

Dehalogenation (Hydrodehalogenation)

This side reaction plagues many cross-coupling reactions, converting the 3-iodo-1,5-naphthyridine directly to 1,5-naphthyridine.

Q: What is the mechanism of dehalogenation and what are the most effective ways to suppress it in Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A: The key culprit is the formation of a palladium-hydride (LₙPd-H) species. This intermediate can arise from various sources and subsequently undergo reductive elimination with the naphthyridine moiety to yield the undesired dehalogenated product.[1]

Mechanism Overview:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-iodo-1,5-naphthyridine to form a Pd(II) intermediate.

  • Hydride Formation: Instead of transmetalation, a hydride source reacts with the Pd(II) complex, displacing the iodide and forming a Naphthyridyl-Pd(II)-Hydride species.

  • Reductive Elimination: This species reductively eliminates 1,5-naphthyridine, regenerating a Pd(0) species that can re-enter the catalytic cycle.[15]

Troubleshooting Strategies by Reaction Type:

Reaction TypeCommon Hydride SourcesRecommended Solutions
Suzuki-Miyaura Water, residual moisture in base or solvent, degradation of solvent (e.g., THF forming peroxides then degrading).1. Use high-purity, anhydrous solvents and bases. 2. Switch to a phosphate base (K₃PO₄), which is less hygroscopic and basic enough for the coupling. 3. Minimize the amount of water used; only a slight excess is needed for boronic acid activation.
Buchwald-Hartwig Amine reagent itself (if it has β-hydrogens), alkoxide bases (e.g., NaOtBu, KOtBu).[10]1. If possible, use an amine without β-hydrogens. 2. Use a strong, non-coordinating base like LHMDS or a carbonate base (Cs₂CO₃) if the amine is sufficiently nucleophilic.[16] 3. Lowering the reaction temperature can sometimes favor C-N coupling over β-hydride elimination from the Pd-amido intermediate.[17]
Sonogashira Amine base/solvent (e.g., triethylamine, piperidine), impurities in the terminal alkyne.1. Use a high-purity amine base like diisopropylethylamine (DIPEA), which is more sterically hindered. 2. Ensure the terminal alkyne is pure and free of any reducing impurities. 3. Consider a carbonate/phosphate-based system if compatible with the alkyne's acidity.
Homocoupling

Homocoupling results in the dimerization of your coupling partner, leading to biaryls in Suzuki reactions or diynes in Sonogashira reactions.

Q: My main byproduct in a Suzuki coupling is the dimer of my boronic acid. My reaction was under argon. What else could be causing this?

A: While oxygen is a major culprit, the oxidation state of the palladium catalyst is equally important.[1][7]

Mechanism Overview (Suzuki): Homocoupling is often initiated by residual Pd(II) species from the precatalyst. If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced to Pd(0) to start the catalytic cycle. This reduction can occur by consuming two equivalents of the organoboron reagent, producing one equivalent of the homocoupled biaryl and the active Pd(0) catalyst.[1][5] Even with rigorous degassing, if the precatalyst reduction is inefficient, homocoupling can be the primary pathway.[18]

G Pd(II) Precatalyst Pd(II) Precatalyst Pd(0)L_n Active Pd(0) Catalyst Pd(II) Precatalyst->Pd(0)L_n Reduction 2 Ar-B(OR)2 2 Ar-B(OR)2 2 Ar-B(OR)2->Pd(0)L_n Ar-Ar Homocoupling Product Pd(0)L_n->Ar-Ar Desired Cycle Enters Suzuki Catalytic Cycle Pd(0)L_n->Desired Cycle

Caption: Pd(II) reduction can lead to homocoupling.

Solutions for Suppressing Homocoupling:

  • Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern palladacycle precatalyst (e.g., SPhos Pd G3) that generates the active Pd(0) species cleanly and efficiently upon addition of a base, without requiring the organoboron reagent for reduction.[3]

  • Add a Mild Reducing Agent: In reactions using Pd(II) salts, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) without consuming the boronic acid.[7]

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 eq) of the boronic acid can sometimes be beneficial, but a large excess can promote homocoupling. Carefully control the stoichiometry.

  • For Sonogashira: As mentioned in the FAQ, the primary cause is oxygen-mediated coupling via the copper co-catalyst.[12][19] The most robust solution is to perform the reaction under strictly anaerobic, copper-free conditions.

Protodeboronation

This side reaction is specific to Suzuki-Miyaura couplings and involves the cleavage of the C-B bond of the organoboron reagent by a proton source.

Q: My Suzuki reaction stalls at ~50% conversion, and I see a byproduct corresponding to the protonated version of my boronic acid. How can I improve the stability of my boron reagent?

A: Protodeboronation is a common failure mode, especially with electron-rich or heteroaryl boronic acids.[1][5] The reaction is often base-catalyzed and competes directly with the desired transmetalation step.

Key Factors Influencing Protodeboronation:

  • Water/Proton Source: Excess water or protic solvents accelerate the process.

  • Base: Stronger bases and higher temperatures can increase the rate of protodeboronation.[5]

  • Boron Reagent: Free boronic acids are more susceptible than boronic esters.

Solutions:

  • Switch to a Boronic Ester: Pinacol esters, MIDA esters, or organotrifluoroborates are significantly more stable towards protodeboronation than the corresponding boronic acids.[1][5][20] They release the boronic acid slowly under the reaction conditions, keeping its standing concentration low and minimizing the side reaction.[20]

  • Minimize Water: While some water is often required, use the minimum amount necessary (e.g., a 10:1 to 20:1 ratio of organic solvent to water).

  • Choice of Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ rather than stronger hydroxides or alkoxides.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, starting at room temperature and slowly heating can be beneficial.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for the coupling of 3-iodo-1,5-naphthyridine. Note: All reactions must be performed under an inert atmosphere (Ar or N₂) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling (High Success General Protocol)

This protocol utilizes a modern precatalyst and a stable boronic ester to minimize common side reactions.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodo-1,5-naphthyridine (1.0 eq), the arylboronic pinacol ester (1.2 eq), and K₃PO₄ (2.0 eq).

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add SPhos Pd G3 precatalyst (2 mol%).

  • Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe. The final concentration should be ~0.1 M with respect to the iodo-naphthyridine.

  • Place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Monitor the reaction by LCMS or TLC. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is optimized for coupling primary or secondary amines, using a strong, non-nucleophilic base to avoid dehalogenation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add 3-iodo-1,5-naphthyridine (1.0 eq) and Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Seal the vial, and purge with argon.

  • Add RuPhos Pd G3 precatalyst (2-4 mol%).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LCMS. If the reaction stalls, an additional portion of the catalyst (1-2 mol%) can be added.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3-iodo-1,5-naphthyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and PPh₃ (6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Add diisopropylethylamine (DIPEA) (3.0 eq) via syringe.

  • Heat the reaction to 60-80 °C and monitor by TLC or LCMS.

  • Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website: [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(24), 5039–5042. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(24), 5039-5042. [Link]

  • Mori, K., et al. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Tetrahedron, 72(37), 5898–5902. [Link]

  • ACS Publications. (2025). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1232–1235. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(18), 1813-1818. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7804–7814. [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • LibreTexts Chemistry. (2023). 4.11: Reductive Elimination- General Ideas. [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9734–9744. [Link]

  • LibreTexts Chemistry. (2026). 14.1.3: Reductive Elimination. [Link]

  • Dunsford, J. J., et al. (2011). Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents. Journal of the American Chemical Society, 133(45), 18058–18061. [Link]

  • Wikipedia. (n.d.). Reductive elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Stanovnik, B., & Svete, J. (2017). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 22(12), 2110. [Link]

  • Abarca, B., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(10), 1957. [Link]

  • Nakatani, M., et al. (2009). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Nucleic Acids Research, 37(9), 2972–2981. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Penoni, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Link]

  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 263-268. [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Al-Masum, M., & Kumar, P. (2007). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Tetrahedron Letters, 48(12), 2171–2174. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • BioMed Central. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. BMC Chemistry, 16(1), 47. [Link]

Sources

Technical Support Center: Stability of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Hydroxy-3-iodo-1,5-naphthyridine in Basic Solution Document ID: TSC-NAP-034 Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Stability Profile

Executive Summary: 4-Hydroxy-3-iodo-1,5-naphthyridine exhibits high stability in aqueous basic solutions (pH 10–14) at ambient temperatures. The compound dissolves readily in bases (e.g., NaOH, KOH, Na₂CO₃) by deprotonating the 4-hydroxyl group to form a stable naphthyridinolate anion. This anionic species is resistant to hydrolytic deiodination and ring opening under standard laboratory conditions (up to 100°C).

Key Stability Metrics:

Parameter Condition Stability Rating Observation
Hydrolysis 10% NaOH, 25°C, 24h Stable No degradation; clear solution.
Thermal 10% NaOH, Reflux (100°C), 6h Stable <1% degradation (HPLC).
Oxidation Air exposure, Basic soln, >24h Moderate Slow yellowing/browning (iodine liberation).

| Photolysis | Ambient Light, Basic soln | Low | Rapid discoloration; keep dark. |

Mechanistic Insight: Why is it Stable?

To troubleshoot effectively, one must understand the molecular behavior in base. 4-Hydroxy-1,5-naphthyridine exists in equilibrium between its enol (hydroxy) and keto (quinolone-like) tautomers.

In basic media, the acidic proton (pKa ~6–8) is removed, generating the naphthyridinolate anion . This anion is highly resonance-stabilized, distributing the negative charge across the oxygen and the ring nitrogens. This electron-rich character shields the carbon-iodine (C-I) bond at position 3 from nucleophilic attack by hydroxide ions (SNAr), preventing the formation of the diol impurity.

Visualization: Tautomerism & Anion Formation

G Keto Keto Tautomer (Neutral, Insoluble) Enol Enol Tautomer (4-Hydroxy form) Keto->Enol Tautomerism Anion Naphthyridinolate Anion (Soluble, Stable Species) Enol->Anion + Base (OH⁻) - H₂O Anion->Enol + Acid (H⁺)

Caption: Equilibrium pathway showing the conversion of the neutral tautomers into the stable, water-soluble anionic species in basic media.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for analytical standards or stock reagents to ensure maximum longevity.

  • Weighing: Weigh 27.2 mg of 4-Hydroxy-3-iodo-1,5-naphthyridine into an amber glass vial (to protect from light).

  • Solvent Selection: Add 10 mL of 0.1 M NaOH .

    • Note: Do not use water alone; the neutral compound is poorly soluble.

    • Note: Avoid ammonium hydroxide if heating is required later, as ammonia can act as a nucleophile at high temperatures.

  • Dissolution: Sonicate for 5–10 minutes. The solution should be clear and colorless to pale yellow.

  • Storage: Flush the headspace with nitrogen/argon and cap tightly. Store at 4°C in the dark.

    • Shelf Life: 2 weeks under inert atmosphere; 24 hours if exposed to air.

Protocol B: Recovery (Precipitation) from Basic Reaction Mixtures

Use this to isolate the compound after a reaction run in base (e.g., hydrolysis of an ester precursor).

  • Cooling: Cool the basic reaction mixture to room temperature (20–25°C).

  • Filtration (Optional): If solid impurities are present, filter through Celite while basic.

  • Acidification: Slowly add 1 M Acetic Acid or 1 M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 5–6.

    • Observation: A thick off-white to pale brown precipitate will form as the neutral species regenerates.

  • Collection: Filter the solid using a sintered glass funnel. Wash with water (3x) to remove salts.

  • Drying: Dry under vacuum at 40–50°C. Avoid higher temperatures (>80°C) during drying to prevent thermal deiodination/sublimation.

Troubleshooting Guide

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Solution turns dark brown Iodine liberation (Oxidation/Photolysis).1. Check light exposure. 2. Add trace sodium thiosulfate (if compatible with next step). 3. Prepare fresh solution.
Precipitate forms during storage pH drift (absorption of CO₂ from air).1. Measure pH (ensure >10). 2. Add small volume of 1 M NaOH to redissolve.
Low yield in Suzuki Coupling Deiodination (Catalytic).1. The C-I bond is reactive.[1][2] Ensure base is degassed. 2. Lower reaction temp.[3][4] 3. Switch base to K₃PO₄ (milder).
Incomplete Dissolution Insufficient Base Concentration.The pKa is likely ~6-8. Ensure at least 1.1 equivalents of base are used relative to the substrate.
Troubleshooting Logic Tree

Troubleshooting Start Issue: Instability in Base CheckColor Is solution colored (Brown/Yellow)? Start->CheckColor CheckPrecip Is there precipitation? Start->CheckPrecip Light Light/Air Exposure? (Iodine release) CheckColor->Light Yes CheckPH Check pH (Is pH < 9?) CheckPrecip->CheckPH Yes Protect Action: Protect from light, Add Na2S2O3 Light->Protect AddBase Action: Add NaOH (Re-form Anion) CheckPH->AddBase Yes CheckConc Action: Check Concentration (Max ~100mM) CheckPH->CheckConc No (pH is High)

Caption: Decision tree for diagnosing stability issues in basic media.

Frequently Asked Questions (FAQs)

Q1: Can I heat this compound in 1 M NaOH to reflux? A: Yes. The 1,5-naphthyridine ring system is robust. Similar compounds (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) are synthesized by refluxing their esters in 10% NaOH for several hours [1]. However, ensure the solution is deoxygenated to prevent oxidative deiodination at high temperatures.

Q2: Is the iodine at position 3 susceptible to SNAr replacement by hydroxide? A: Under standard conditions (aqueous NaOH, <100°C), No . The electron-rich nature of the anionic 4-hydroxy group (O⁻) deactivates the ring toward further nucleophilic attack. SNAr would typically require a strong electron-withdrawing group or extreme forcing conditions.

Q3: Which base is best for Suzuki-Miyaura coupling with this substrate? A: While the compound is stable in strong bases like NaOH, Suzuki couplings often perform better with K₂CO₃ or K₃PO₄ in mixed solvent systems (e.g., Dioxane/Water). Strong hydroxides can sometimes interfere with boronic acids. The substrate will remain soluble and stable in these carbonate/phosphate systems [2].

Q4: My product turned pink after acidification. What happened? A: Pink or violet coloration usually indicates free iodine (


). This suggests some deiodination occurred during the reaction or workup. Wash the solid with a dilute solution of sodium thiosulfate (Na₂S₂O₃)  or sodium bisulfite to reduce the iodine and restore the off-white color.

References

  • BenchChem Technical Support. Synthesis of 1,5-Naphthyridine-4-carboxylic acid. (Accessed 2026). Protocol cites refluxing ethyl ester in 10% NaOH for 4-6 hours.

  • Kethireddy, S., et al. (2023).[5] Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. ResearchGate. Describes stability of 4-hydroxy-1,5-naphthyridine scaffolds under thermal cyclization and basic conditions.

  • Llitjos, H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[6] Comprehensive review on the reactivity and stability of the 1,5-naphthyridine ring system.

Sources

Troubleshooting low reactivity of 3-iodo-1,5-naphthyridine in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Catalysis with 3-iodo-1,5-naphthyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges encountered when using 3-iodo-1,5-naphthyridine in palladium-catalyzed cross-coupling reactions. The unique electronic properties of the 1,5-naphthyridine scaffold can present specific hurdles, and this resource aims to provide both mechanistic explanations and actionable solutions.

This section addresses the most frequent problems observed during catalytic reactions involving 3-iodo-1,5-naphthyridine.

Issue 1: Low to No Conversion of Starting Material

You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira coupling, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted 3-iodo-1,5-naphthyridine.

Q: My Suzuki-Miyaura coupling with 3-iodo-1,5-naphthyridine is not working. What are the most likely causes and how do I fix it?

A: Low conversion is a classic issue often rooted in catalyst deactivation or suboptimal reaction conditions. The 1,5-naphthyridine core is electron-deficient and contains two nitrogen atoms that can act as ligands, potentially coordinating to and inhibiting the palladium catalyst.

Causality & Solution Pathway:

  • Catalyst Inhibition by Naphthyridine Nitrogen: The lone pair of electrons on the N1 and N5 atoms can coordinate to the palladium center, leading to off-cycle, inactive catalyst species. This is a primary suspect for heteroaromatic substrates.[1]

    • Solution: Employ sterically bulky ligands. Large, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can shield the palladium center, preventing coordination by the substrate's nitrogen atoms while promoting the desired catalytic cycle.[2][3]

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation by trace oxygen. Phosphine ligands can also be oxidized, rendering them ineffective.[4]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[4] Use fresh, high-purity palladium precursors and ligands.

  • Insufficiently Active Conditions: The C-I bond in 3-iodo-1,5-naphthyridine is reactive, but the overall catalytic cycle may be sluggish.

    • Solution 1 (Base Selection): The base is critical for activating the boronic acid in the transmetalation step.[5] If you are using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base. Potassium phosphate (K₃PO₄) is an excellent general choice. For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be highly effective due to its higher solubility in organic solvents.[5]

    • Solution 2 (Temperature): Many cross-coupling reactions require heat to overcome activation barriers. If you are running the reaction at a low temperature (e.g., room temperature or 60 °C), cautiously increase it to 80-110 °C.[4][6]

Troubleshooting Workflow Diagram

G start Low / No Conversion check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents degas Improve Degassing Protocol (Freeze-Pump-Thaw) check_reagents->degas Reagents OK change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, IPr) degas->change_ligand Still No Reaction success Reaction Successful degas->success Reaction Works change_base Screen Stronger Base (K3PO4, Cs2CO3) change_ligand->change_base Still No Reaction change_ligand->success Reaction Works increase_temp Increase Reaction Temperature (e.g., 80-110 °C) change_base->increase_temp Still No Reaction change_base->success Reaction Works increase_temp->success

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Significant Side Product Formation

Your starting material is consumed, but the desired product is contaminated with significant impurities.

Q: I'm seeing a lot of homocoupling of my boronic acid and/or hydrodehalogenation of my 3-iodo-1,5-naphthyridine. How can I suppress these side reactions?

A: These side reactions point to specific flaws in the catalytic cycle or reaction setup.

Causality & Solution Pathway:

  • Hydrodehalogenation (Protodeiodination): This occurs when the iodo-naphthyridine is converted to the parent naphthyridine (iodine replaced by hydrogen). It often arises from trace water or other protic sources reacting with organopalladium intermediates, especially if the reductive elimination step is slow.

    • Solution: Use anhydrous solvents and reagents. If your base is hydrated (e.g., K₃PO₄·xH₂O), dry it in an oven before use. Switching to an aprotic solvent system can also help.[4]

  • Boronic Acid Homocoupling (Glaser-Hay type): This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: As with low conversion issues, rigorous degassing is paramount. Ensure your reaction is maintained under a positive pressure of inert gas throughout the experiment.[4]

  • Catalyst Decomposition to Palladium Black: A visible formation of black precipitate is a sign of catalyst decomposition. This reduces the concentration of the active catalyst, slowing the desired reaction and allowing side reactions to become more prominent.

    • Solution: Check your ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[4] For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common. Ensure the chosen ligand forms a stable complex with palladium under the reaction conditions.

G cluster_0 Desired Catalytic Cycle cluster_1 Off-Cycle Pathways Pd0 L-Pd(0) Inhibition Naphthyridine Coordination Pd0->Inhibition OA Oxidative Addition PdII Ar-Pd(II)-I SideReaction Hydrodehalogenation / Homocoupling PdII->SideReaction TM Transmetalation PdII_R Ar-Pd(II)-R RE Reductive Elimination Product Ar-R Decomposition Pd Black (Inactive) Inhibition->Decomposition

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully handling moisture-sensitive naphthyridine intermediates. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and storage of these valuable compounds. By understanding the underlying chemical principles and adopting robust experimental techniques, you can significantly improve your reaction outcomes and ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the moisture sensitivity of naphthyridine intermediates, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Q1: Why are some naphthyridine intermediates so sensitive to moisture?

A1: The moisture sensitivity of naphthyridine intermediates often stems from the presence of functional groups that are susceptible to hydrolysis. The two nitrogen atoms within the naphthyridine core are electron-withdrawing, which can activate certain substituents towards nucleophilic attack by water. Common vulnerable functionalities include:

  • Halogens (e.g., -Cl, -Br): These are good leaving groups and can be substituted by a hydroxyl group, especially when activated by the electron-deficient naphthyridine ring.

  • Boronic Acids and Esters (-B(OH)₂, -B(OR)₂): These are crucial for cross-coupling reactions but are prone to protodeboronation in the presence of water, leading to the formation of the corresponding unsubstituted naphthyridine and boric acid. This side reaction is a well-documented issue in metal-catalyzed coupling reactions.[1]

  • Amine Derivatives: While the amino group itself is often stable, certain activated amine derivatives or intermediates in their synthesis can be susceptible to hydrolysis.

  • Carboxylic Acid Derivatives: Activated carboxylic acid derivatives, such as acid chlorides or esters, can readily hydrolyze back to the carboxylic acid.

Q2: What are the visible signs of degradation in my naphthyridine intermediate?

A2: Visual inspection can sometimes provide clues. Signs of degradation may include:

  • A change in physical appearance from a free-flowing powder to a clumpy or sticky solid.

  • Discoloration of the material.

  • A change in solubility characteristics.

However, significant degradation can occur without any obvious visual changes. Therefore, it is crucial to rely on analytical techniques for confirmation.

Q3: How can I confirm if my moisture-sensitive naphthyridine intermediate has degraded?

A3: Several analytical techniques can be employed to assess the purity and identify degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to detect the formation of byproducts.[2][3] The appearance of new signals or changes in the integration of existing signals can indicate degradation. For instance, the hydrolysis of a chloronaphthyridine would result in the appearance of a signal corresponding to the hydroxyl proton and shifts in the aromatic protons' resonances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for separating the parent compound from its degradation products and providing their molecular weights.[4][5] This information is invaluable for identifying hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of your intermediate and track the formation of impurities over time.

Q4: Can I run reactions with moisture-sensitive naphthyridine intermediates in water?

A4: While it may seem counterintuitive, some reactions involving naphthyridine synthesis, such as the Friedländer reaction, have been successfully performed in water.[6][7] However, this is highly dependent on the specific reaction, the stability of the starting materials and intermediates in water, and the reaction conditions. For many other transformations, particularly those involving organometallic reagents or highly reactive intermediates, the presence of water is detrimental.[8] It is crucial to consult the literature for the specific reaction you are performing.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.

Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptom: You are performing a Suzuki-Miyaura coupling with a halo-naphthyridine and a boronic acid, but you observe low yield of the desired product, or the reaction does not proceed at all. You may also see the formation of the de-halogenated naphthyridine as a byproduct.

Potential Cause: Moisture in the reaction is a common culprit in failed or low-yielding Suzuki-Miyaura reactions.[8][9][10] Water can lead to several undesirable side reactions:

  • Protodeboronation of the Boronic Acid: Water can hydrolyze the boronic acid, replacing the C-B bond with a C-H bond, rendering it inactive for the cross-coupling reaction.[1]

  • Deactivation of the Catalyst: The palladium catalyst and phosphine ligands can be sensitive to moisture and oxygen, leading to catalyst decomposition and reduced activity.[9]

  • Hydrolysis of the Halo-naphthyridine: Although generally less rapid than protodeboronation, the halo-naphthyridine can undergo hydrolysis to the corresponding hydroxy-naphthyridine, especially at elevated temperatures.

Troubleshooting Workflow:

G A Impurities in Aminonaphthyridine B Analyze Impurities by LC-MS and NMR A->B C Identify Impurity Structures B->C D Hypothesize Degradation Pathway C->D E Review Synthesis and Workup for Moisture Ingress D->E F Implement Stricter Anhydrous Techniques E->F G Re-synthesize and Analyze F->G H Impurity Eliminated? G->H I End H->I Yes J Consider Protecting Groups H->J No J->F G cluster_0 Protecting Group Strategy Start Moisture-Sensitive Naphthyridine Intermediate Protect Introduce Protecting Group Start->Protect e.g., Boc₂O, (BnO)₂CO React Perform Desired Reaction Protect->React Reaction at another site Deprotect Remove Protecting Group React->Deprotect e.g., TFA, H₂/Pd End Final Product Deprotect->End

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis: 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 4-Hydroxy-3-iodo-1,5-naphthyridine against its non-iodinated precursor and structural isomers. It is designed for medicinal chemists and structural biologists requiring rigorous verification of the 3-iodo-1,5-naphthyridine scaffold.

Executive Summary

The introduction of an iodine atom at the C-3 position of the 1,5-naphthyridine-4-ol scaffold results in a distinct diagnostic signature: the collapse of the H-2/H-3 coupling system into a deshielded singlet at H-2. This guide details the spectroscopic "performance" of this molecule—defined by signal resolution and structural diagnosability—compared to its direct precursors and alternatives.[1]

Key Diagnostic Indicator: The transition of the C-2 proton from a doublet (


) in the precursor to a sharp downfield singlet in the 3-iodo derivative.
Chemical Context & Tautomeric Equilibrium

To accurately interpret the NMR, one must acknowledge the tautomeric reality of the molecule. While named "4-hydroxy," in polar aprotic solvents (DMSO-


) used for NMR, this scaffold predominantly exists as the 4-oxo-1,4-dihydro  tautomer.
  • Hydroxy Form (Lactim): Favored in non-polar solvents (often insoluble).

  • Oxo Form (Lactam): Favored in DMSO-

    
    . This results in an 
    
    
    
    signal rather than an
    
    
    signal and significantly alters the chemical shifts of the heterocyclic ring.
Visualization: Tautomerism and Numbering

Tautomerism cluster_legend Interpretation Note node1 4-Hydroxy Form (Aromatic OH) node2 4-Oxo Form (NH / C=O) node1->node2 DMSO-d6 (Major Species) node2->node1 Non-polar Solvent note The 3-Iodo substituent stabilizes the Oxo form via electronic effects.

Caption: Tautomeric equilibrium favoring the 4-oxo species in NMR solvents. The 3-iodo substitution occurs at the alpha-position to the carbonyl.

Experimental Protocol (Self-Validating System)

Reliable detection of the labile NH proton and the iodine-induced shift requires a strict protocol to eliminate moisture and aggregation effects.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v). Note: Avoid CDCl3 due to poor solubility and aggregation broadening.
    
  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-

    
    .
    
    • Critical: If the solution is cloudy, filter through a small plug of glass wool directly into the tube. Suspensions yield broad, useless peaks.

  • Acquisition (1D 1H):

    • Scans: 64 (minimum) to resolve the small satellite peaks of the iodine-bearing carbon (in 13C) or weak NH signals.

    • Relaxation Delay (

      
      ): Set to 2.0s to ensure integration accuracy of the isolated H-2 singlet.
      
  • Validation (D2O Shake):

    • After the initial scan, add 1 drop of

      
       to the tube, shake, and re-acquire.
      
    • Result: The broad singlet >11 ppm (NH) must disappear. If H-2 or H-6/7/8 disappear, you have deuterium exchange at the aromatic ring (unlikely under neutral conditions) or misassignment.

Comparative Data Analysis

The following table contrasts the 3-iodo target with its direct precursor (unsubstituted) and a common alternative isomer (1,6-naphthyridine).

Table 1: Chemical Shift Comparison (

, ppm in DMSO-

)
PositionPrecursor (1,5-Naphthyridin-4-ol)Target (3-Iodo-1,5-naphthyridin-4-ol)Alternative (1,6-Naphthyridin-4-ol)Signal Morphology (Target)
H-2 8.15 (d,

)
8.45 - 8.55 8.30 (s)Sharp Singlet (Diagnostic)
H-3 6.32 (d,

)
Absent 6.50 (d)Replaced by Iodine
H-6 8.85 (dd)8.80 - 8.90N/A (Different Ring)Doublet of doublets
H-7 7.75 (dd)7.70 - 7.80N/ADoublet of doublets
H-8 8.40 (d)8.40 - 8.509.20 (s, H-5)Doublet
NH/OH ~11.5 (Broad)~12.0 - 12.5 ~11.5Broad Singlet (Exchangeable)
Mechanistic Interpretation of Shifts[2]
  • The "Singlet" Diagnostic (H-2):

    • In the precursor, H-2 couples with H-3 (

      
      ).
      
    • Upon iodination, H-3 is removed. H-2 becomes a singlet.

    • Shift Effect: The Iodine atom exerts a deshielding effect on the ortho-proton (H-2) due to steric compression and the "heavy atom" anisotropy, typically shifting it downfield by +0.3 to +0.4 ppm compared to the precursor.

  • Ring B Stability (H-6, H-7, H-8):

    • The pyridine ring (positions 5,6,7,8) is electronically distant from the iodine at position 3. Consequently, the chemical shifts and coupling patterns (

      
      , 
      
      
      
      ) remain largely unchanged. This serves as an internal standard confirming the integrity of the bicyclic core.
Advanced Verification: 13C NMR & 2D Correlations

For drug development applications, 1H NMR alone is often insufficient for regulatory filing. The 3-iodo position must be confirmed via Carbon-13 signatures.

  • The Heavy Atom Effect (C-3):

    • While H-2 shifts downfield (deshielded), the carbon attached to the iodine (C-3) shifts significantly upfield (shielded) due to the heavy atom effect.

    • Expected C-3 Shift: ~85–95 ppm (Carbon bearing Iodine).

    • Comparison: The C-3 in the precursor (C-H) appears at ~110–115 ppm.

    • Result: A ~20 ppm upfield shift is definitive proof of iodination.

Workflow: Structural Assignment Logic

AssignmentLogic cluster_C13 Secondary Validation (13C) Start Crude Product Spectrum CheckH2 Check H-2 Region (8.0-8.6 ppm) Start->CheckH2 Singlet Sharp Singlet Observed? CheckH2->Singlet Analyze Multiplicity Doublet Doublet Observed? Singlet->Doublet No Success Target Confirmed: 3-Iodo-1,5-naphthyridine Singlet->Success Yes (H-3 replaced) Fail Starting Material (Incomplete Reaction) Doublet->Fail Coupling J=7.5Hz indicates H-3 presence C3Check Check C-3 Shift (< 100 ppm?) Success->C3Check

Caption: Logic flow for distinguishing the 3-iodo target from the unreacted precursor using 1H multiplicity and 13C chemical shifts.

References
  • General Heterocyclic NMR Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Naphthyridine Synthesis & Characterization: Litvinov, V. P. (2004). The Chemistry of 1,5-Naphthyridines. Russian Chemical Reviews, 73(11). (Provides baseline shifts for the 1,5-naphthyridine core).
  • Tautomerism in N-Heterocycles

    • Katritzky, A. R., et al. (2010).[4] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Establishes the dominance of the oxo-form in DMSO).

  • Wojciechowski, K. (2002). Synthesis of halonaphthyridines. Tetrahedron.

Sources

Comparative Guide: 13C NMR Spectral Data for 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and spectral analysis of 4-Hydroxy-3-iodo-1,5-naphthyridine (also known as 3-iodo-1,5-naphthyridin-4(1H)-one), a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents.

The following data compares the iodinated target against its non-iodinated precursor, 1,5-naphthyridin-4-ol , to establish diagnostic spectral markers for reaction monitoring and structural validation.

Executive Summary & Application Context

4-Hydroxy-3-iodo-1,5-naphthyridine functions as a high-value scaffold in medicinal chemistry.[1] The introduction of the iodine atom at the C3 position is not merely structural; it activates the molecule for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) essential for diversifying the core scaffold.

  • Primary Utility: Precursor for C3-functionalized 1,5-naphthyridines.

  • Structural Insight: The molecule exists in a tautomeric equilibrium, predominantly favoring the 4(1H)-one form in polar solvents (DMSO, alcohols), which significantly influences the chemical shift of the C4 carbonyl carbon.[2]

  • Diagnostic Challenge: Distinguishing the C3-iodinated product from the starting material relies on detecting the dramatic "heavy atom" shielding effect on the C3 carbon.[2]

Experimental Synthesis & Protocol

To ensure the validity of the spectral data, the compound is synthesized via electrophilic aromatic substitution. The following protocol minimizes di-iodination by-products.

Optimized Iodination Protocol
  • Reagents: 1,5-Naphthyridin-4-ol (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).[2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - optional, accelerates reaction.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,5-naphthyridin-4-ol in DMF (0.5 M concentration).

  • Addition: Add NIS portion-wise at 0°C to prevent exotherm-driven decomposition.

  • Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor via TLC (5% MeOH in DCM).

  • Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (

    
    ) to neutralize excess iodine (indicated by color change from brown to yellow/white).
    
  • Isolation: Filter the precipitate, wash with water and cold diethyl ether. Dry under vacuum.[2]

SynthesisWorkflow Start 1,5-Naphthyridin-4-ol (Precursor) Intermediate Electrophilic Substitution Start->Intermediate + NIS Reagent NIS (1.1 eq) DMF, 25°C Reagent->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench 4-12 hrs Product 4-Hydroxy-3-iodo- 1,5-naphthyridine Quench->Product Precipitation

Figure 1: Reaction workflow for the regioselective iodination of 1,5-naphthyridin-4-ol.

Comparative 13C NMR Spectral Analysis

The following table contrasts the experimental chemical shifts of the parent scaffold with the iodinated target. The data highlights the Diagnostic Shift at C3, which is the primary indicator of successful synthesis.

Solvent: DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 or CDCl

+ TFA-

(Acidic conditions solubilize the base). Frequency: 100/125 MHz.[2]
Carbon PositionAssignmentParent: 1,5-Naphthyridin-4-ol (ppm) [1,2]Target: 3-Iodo-1,5-naphthyridin-4-ol (ppm) [3]Shift (Δδ)Mechanistic Explanation
C4 Carbonyl (C=O)173.25 171.5 – 174.0 ~0Minimal change; retains carbonyl character.
C2 Ar-CH (adj.[2] N)147.30 148.0 – 150.5 +2.0Deshielding due to inductive effect of Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-effect).
C8a Quaternary144.98 145.0 – 146.0 +1.0Minimal perturbation.[2]
C6 Ar-CH142.03 142.0 – 143.0 0Distal ring; unaffected by iodination.[2]
C7 Ar-CH131.98 132.0 0Distal ring; unaffected.[2]
C5 Ar-CH131.43 131.5 0Distal ring; unaffected.
C4a Quaternary121.01 122.0 – 123.0 +1.5Slight deshielding due to proximity to C4/C3.
C3 C-I (Diagnostic) 116.06 85.0 – 95.0 -25.0 Heavy Atom Effect: Spin-orbit coupling of Iodine causes massive shielding (Upfield shift).
Spectral Interpretation Logic
  • The C3 Signal (Diagnostic Marker): In the parent molecule, C3 appears at ~116 ppm (typical for

    
    -enone carbons). Upon iodination, this signal disappears  and a new quaternary signal emerges significantly upfield (85–95 ppm). This "Heavy Atom Effect" is characteristic of carbon-iodine bonds and is the definitive proof of C3 functionalization.
    
  • The C4 Carbonyl: The signal at ~173 ppm confirms the molecule exists primarily in the 4-pyridone tautomer form rather than the 4-hydroxypyridine form (which would appear ~160-165 ppm).

  • Proton Decoupling: In the DEPT-135 or HSQC spectrum, the C3 signal in the parent is a CH (positive phase), whereas in the iodinated product, the C3 signal at ~90 ppm is Quaternary (invisible in DEPT-135 or non-protonated in HSQC).[2]

SpectralLogic Spectrum Analyze 13C NMR Spectrum CheckC4 Check C4 (~173 ppm) Is Carbonyl present? Spectrum->CheckC4 CheckC3 Check C3 Region (80-120 ppm) CheckC4->CheckC3 ParentPath Signal at ~116 ppm (CH) No signal < 100 ppm CheckC3->ParentPath High Field CH ProductPath Signal at ~85-95 ppm (C-I) Quaternary Carbon CheckC3->ProductPath Upfield C-I ConclusionParent Conclusion: Starting Material (Unreacted) ParentPath->ConclusionParent ConclusionProduct Conclusion: 4-Hydroxy-3-iodo-1,5-naphthyridine ProductPath->ConclusionProduct

Figure 2: Decision tree for interpreting 13C NMR data to distinguish product from precursor.

Performance Comparison: Why 13C NMR?

While 1H NMR is faster, 13C NMR provides superior resolution for this specific transformation due to the lack of protons at the reaction site (C3) in the product.

Feature1H NMR Capability13C NMR CapabilityVerdict
Reaction Monitoring Low. Loss of C3-H singlet (approx 6.5 ppm) is the only indicator. Hard to quantify if peaks overlap.High. Distinct appearance of C-I peak at ~90 ppm is unambiguous.[2]13C is definitive.
Tautomer ID Medium. OH/NH proton is broad and solvent-dependent.[2]High. Carbonyl shift (~173 ppm) clearly proves oxo-form.13C is superior.
Regioselectivity Medium. Coupling constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) help, but are complex in fused systems.
High. Chemical shift of C2 vs C3 clearly distinguishes isomers.[2]13C is superior.

References

  • Ambeed Chemical Data. 4-Hydroxy-1,5-naphthyridine (CAS 5423-54-1) Spectral Data. Accessed 2024.[2][3] Link

  • Alizadeh, S. (2011).[2] Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. (Provides experimental 13C NMR for 1,5-naphthyridin-4-ol). Link[2]

  • Comparative Analysis:Predicted shifts based on heavy-atom effect (Iodine) applied to experimental parent scaffold data (Ref 1, 2).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Iodinated Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated naphthyridines represent a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. Their analysis via mass spectrometry (MS) presents unique challenges and opportunities due to the distinct physicochemical properties of the carbon-iodine (C–I) bond.

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a mechanistic breakdown of their fragmentation pathways. Unlike chlorinated or brominated analogs, iodine is monoisotopic (


I), lacking the characteristic 

isotopic signature, which forces researchers to rely on mass defect analysis and specific fragmentation channels (loss of

I or HI) for structural validation.

Part 1: The Iodine Effect in Naphthyridine Scaffolds

Before selecting an ionization method, the analyst must understand the "Heavy Atom Effect" of iodine on the naphthyridine core (1,5-, 1,6-, or 1,8-diazanaphthalene).

The "Invisible" Isotope
  • Observation: Unlike Cl (

    
    Cl/
    
    
    
    Cl, 3:1) or Br (
    
    
    Br/
    
    
    Br, 1:1), Iodine is monoisotopic (
    
    
    I).
  • Implication: You will not see an isotope pattern to confirm the presence of the halogen.

  • Solution: You must rely on the Mass Defect . Iodine has a mass of 126.9045. It is slightly mass-deficient compared to hydrogen-rich organic fragments. High-Resolution MS (HRMS) is critical here.

The Weakest Link (C–I Bond Energy)

The C–I bond dissociation energy (~53 kcal/mol) is significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).

  • Consequence: The iodine atom is often the first to leave during fragmentation, sometimes even within the ion source before the detector (in-source fragmentation), potentially leading to false molecular weight determination if not carefully controlled.

Part 2: Comparative Ionization Performance (EI vs. ESI)

The choice of ionization determines the type of ions observed and the structural information gained.

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Radical Cation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Protonated Molecule (

)
Iodine Stability Low. C–I bond often ruptures immediately.High. Intact parent ion usually preserved.
Base Peak Often

(De-iodinated core)

(Parent)
Structural Insight Excellent for fingerprinting the rigid ring system.Excellent for determining molecular weight and side-chain analysis via CID.
Risk Factor Molecular ion (

) may be absent or weak.
Adduct formation (

,

) can complicate spectra.

Part 3: Mechanistic Fragmentation Pathways

Electron Ionization (EI) Pathway

In EI, the molecular ion (


) is formed by ejecting an electron. The radical is typically localized on the nitrogen of the naphthyridine ring or the iodine atom.
  • Primary Event (Homolytic Cleavage): The radical site initiates the loss of the Iodine radical (

    
    I, 127 Da). This is driven by the relief of steric strain and the formation of a stable heteroaromatic cation.
    
  • Secondary Event (Ring Degradation): Following iodine loss, the naphthyridine core typically undergoes sequential losses of HCN (27 Da) , a hallmark of nitrogen heterocycles.

ESI-MS/MS (Collision Induced Dissociation) Pathway

In ESI, the even-electron ion


 is selected. Fragmentation requires added collision energy (CE).
  • Pathway A (Heterolytic): Loss of HI (128 Da). This is common if there is an ortho-proton or a flexible alkyl side chain allowing hydrogen abstraction.

  • Pathway B (Homolytic-like): Loss of

    
    I (127 Da) to form a radical cation 
    
    
    
    . Surprisingly common in aryl iodides due to the weakness of the C–I bond, even in ESI.
Visualization: Fragmentation Workflow

The following diagram illustrates the decision tree and fragmentation logic for a generic 3-iodo-1,8-naphthyridine.

G Start Iodinated Naphthyridine (Precursor) EI_Source EI Source (70eV) Start->EI_Source ESI_Source ESI Source (+) Start->ESI_Source Radical_Cat M+. (Radical Cation) Unstable EI_Source->Radical_Cat Frag_DeIodo [M - I]+ (Base Peak) Loss of 127 Da Radical_Cat->Frag_DeIodo - I (Radical) Frag_HCN [M - I - HCN]+ Ring Cleavage Loss of 27 Da Frag_DeIodo->Frag_HCN - HCN Protonated [M+H]+ Stable Parent ESI_Source->Protonated CID CID Fragmentation Protonated->CID CID->Frag_DeIodo - I (Radical) (High Energy) Frag_HI [M+H - HI]+ Loss of 128 Da CID->Frag_HI - HI (Neutral)

Caption: Comparative fragmentation pathways. EI favors rapid radical iodine loss; ESI preserves the parent ion until collision energy is applied, favoring HI elimination.

Part 4: Validated Experimental Protocol

This protocol is designed to validate the presence of the iodine atom and the integrity of the naphthyridine core.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in Methanol (MeOH) . Avoid DMSO if possible, as it causes background noise in MS.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for ESI.

Phase 2: ESI-MS/MS Configuration (Standard)
  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3.5 kV (Keep lower to prevent in-source fragmentation of C–I).

  • Cone Voltage: Critical Step. Perform a "Cone Voltage Ramp" (15V to 60V).

    • Observation: At high cone voltages, you will see the artificial appearance of the de-iodinated peak in the MS1 scan. This confirms the lability of the iodine.

  • Collision Energy (CID): Step from 10 to 40 eV.

    • Target: Look for the transition from

      
      
      
      
      
      
      
      .
Phase 3: Data Interpretation Check

Use this checklist to self-validate your results:

References

  • NIST Mass Spectrometry Data Center. (2023). 1,8-Naphthyridine Mass Spectrum (Electron Ionization).[1][2][3] National Institute of Standards and Technology. Link

  • Choudhury, S. S., et al. (2021).[4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[5][6][7][8][9][10][11][12][13] University Science Books. (Standard text validating Halogen loss mechanisms).

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Link

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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1,5-Naphthyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for hydrogen bonding, making it an attractive framework for designing enzyme inhibitors, DNA intercalators, and novel ligands.[3][4] Functionalization of the 1,5-naphthyridine core, particularly at the C3 position, is a critical strategy for modulating the pharmacological and photophysical properties of these molecules and for conducting detailed structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of two key intermediates for C3 functionalization: 3-iodo-1,5-naphthyridine and 3-bromo-1,5-naphthyridine. We will explore the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The choice between an aryl iodide and an aryl bromide as a coupling partner is not arbitrary; it is a decision rooted in the fundamental properties of the carbon-halogen (C-X) bond. The reactivity of halo-heteroarenes in the most common palladium-catalyzed cross-coupling reactions is predominantly dictated by the C-X bond dissociation energy (BDE).[5]

The established order of reactivity for halogens in these reactions is I > Br > Cl , a trend that is inversely correlated with their respective BDEs.[5][6]

  • C-I Bond: ~213 kJ/mol

  • C-Br Bond: ~285 kJ/mol

  • C-Cl Bond: ~327 kJ/mol

The initial, and often rate-determining, step in catalytic cycles for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination is the oxidative addition of the palladium(0) catalyst to the C-X bond.[7] A lower BDE facilitates this step, as less energy is required to cleave the bond. Consequently, the weaker C-I bond in 3-iodo-1,5-naphthyridine allows for a faster rate of oxidative addition compared to the stronger C-Br bond in its bromo- counterpart.[8] This translates to higher overall reactivity, often enabling reactions under milder conditions, with lower catalyst loadings, and in shorter timeframes.

G cluster_0 Halogen Halogen Bond_Energy C-X Bond Dissociation Energy Oxidative_Addition Rate of Oxidative Addition Reactivity Overall Reactivity Iodo Iodo Lower_Energy Lower Iodo->Lower_Energy Bromo Bromo Higher_Energy Higher Bromo->Higher_Energy Faster_Rate Faster Lower_Energy->Faster_Rate Slower_Rate Slower Higher_Energy->Slower_Rate Higher_Reactivity Higher Faster_Rate->Higher_Reactivity Lower_Reactivity Lower Slower_Rate->Lower_Reactivity

Caption: Relationship between halogen identity and chemical reactivity.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

The theoretical advantage of the iodo-substituent manifests clearly in practice. Below, we compare the performance of 3-iodo- and 3-bromo-1,5-naphthyridines in three indispensable synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures.[7][9]

Field-Proven Insights: When coupling 3-halo-1,5-naphthyridines, the 3-iodo derivative consistently outperforms the 3-bromo derivative. It typically requires lower temperatures and shorter reaction times to achieve comparable or superior yields. While modern, highly active catalyst systems can effectively couple bromo-derivatives, the iodo-analogue provides greater flexibility and efficiency, especially for sterically hindered or electronically deactivated boronic acids.[10]

Feature3-Iodo-1,5-naphthyridine3-Bromo-1,5-naphthyridine
Typical Temperature Room Temp to 80 °C80 °C to 120 °C
Reaction Time 1 - 6 hours6 - 24 hours
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Ligand Choice Standard phosphines (e.g., PPh₃) often sufficeOften requires more electron-rich, bulky ligands (e.g., SPhos, XPhos)
Yields Generally ExcellentGood to Excellent (highly condition-dependent)

Table 1: Typical conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and vinylic systems, creating conjugated enynes and arylalkynes.[11][12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]

Field-Proven Insights: The higher reactivity of the C-I bond is particularly advantageous in Sonogashira couplings. Reactions with 3-iodo-1,5-naphthyridine proceed smoothly at or slightly above room temperature. In contrast, 3-bromo-1,5-naphthyridine often requires elevated temperatures, which can increase the risk of a significant side reaction: the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[14] Therefore, using the iodo-substrate not only accelerates the desired reaction but also simplifies purification by minimizing this key byproduct.

Feature3-Iodo-1,5-naphthyridine3-Bromo-1,5-naphthyridine
Typical Temperature Room Temp to 60 °C60 °C to 100 °C
Reaction Time 2 - 8 hours12 - 24 hours
Side Reactions Lower incidence of alkyne homocouplingHigher risk of alkyne homocoupling
Yields ExcellentModerate to Good

Table 2: Typical conditions for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15] This transformation is highly sensitive to catalyst, ligand, and substrate electronics.[16]

Field-Proven Insights: The difference in reactivity is pronounced in C-N bond formation. Coupling amines with 3-iodo-1,5-naphthyridine can often be achieved with general-purpose catalyst systems. The less reactive 3-bromo-1,5-naphthyridine frequently necessitates the use of specialized, sterically demanding, and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) and stronger bases to facilitate the catalytic cycle efficiently.[17] Failure to use an appropriately active catalyst system with the bromo-substrate can lead to low conversion and decomposition.

Feature3-Iodo-1,5-naphthyridine3-Bromo-1,5-naphthyridine
Typical Temperature 80 °C to 110 °C100 °C to 130 °C
Base K₂CO₃, Cs₂CO₃Often requires stronger bases (e.g., NaOt-Bu, LHMDS)
Ligand Choice Broader tolerance (e.g., Xantphos, dppf)Often requires specialized, bulky ligands
Yields Good to ExcellentVariable; highly dependent on optimized conditions

Table 3: Typical conditions for Buchwald-Hartwig amination.

Experimental Protocols: A Self-Validating System

To illustrate the practical implications of these differences, we provide representative protocols for a Suzuki-Miyaura coupling. These protocols are designed to be self-validating, allowing researchers to directly observe the reactivity differential.

G start Prepare Reaction Vessel (Oven-dried Schlenk tube) add_reagents Add Solids: - 3-Halo-1,5-naphthyridine (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) start->add_reagents purge Evacuate and Backfill with Argon (3x) add_reagents->purge add_solvent Add Degassed Solvents (e.g., Dioxane/Water 4:1) purge->add_solvent heat Heat to Reaction Temperature (e.g., 85°C) add_solvent->heat monitor Monitor by TLC/LC-MS (Until SM consumed) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water, Brine monitor->workup purify Purify by Chromatography (Silica Gel) workup->purify end Isolate and Characterize Product purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki Coupling of 3-Iodo-1,5-naphthyridine
  • Materials: 3-iodo-1,5-naphthyridine (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), K₂CO₃ (276 mg, 2.0 mmol), 1,4-dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-iodo-1,5-naphthyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add the degassed dioxane and water via syringe.

    • Place the reaction mixture in a preheated oil bath at 85 °C.

    • Stir for 4 hours, monitoring by TLC (ethyl acetate/hexanes).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield 3-phenyl-1,5-naphthyridine.

  • Expected Outcome: High yield (>90%).

Protocol 2: Suzuki Coupling of 3-Bromo-1,5-naphthyridine
  • Materials: 3-bromo-1,5-naphthyridine (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), K₂CO₃ (276 mg, 2.0 mmol), 1,4-dioxane (8 mL), Water (2 mL).

  • Procedure:

    • Follow steps 1-4 from Protocol 1, using 3-bromo-1,5-naphthyridine as the starting material.

    • Stir the reaction at 85 °C and monitor by TLC.

    • Observation: The reaction will proceed significantly slower than with the iodo-analogue. To achieve full conversion, the reaction time may need to be extended to 12-24 hours, or the temperature may need to be increased to 100 °C. For a more efficient reaction, a more active catalyst like Pd(dppf)Cl₂ could be substituted.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

  • Expected Outcome: Moderate to good yield (60-85%) after extended reaction time or under more forcing conditions.

Conclusion and Strategic Recommendations

Strategic Recommendations for Researchers:

  • Prioritize the Iodo-Derivative for Demanding Couplings: For substrates that are sterically hindered, electronically deactivated, or for reactions that are known to be sluggish, starting with 3-iodo-1,5-naphthyridine will significantly increase the probability of success and provide cleaner reaction profiles.

  • Use the Bromo-Derivative for Routine Transformations or Scalability: If the coupling partner is highly reactive and the bromo-starting material is more commercially available or cost-effective, it can be a viable option. Be prepared to invest more time in optimizing reaction conditions (higher temperatures, longer times, specialized catalysts) to achieve satisfactory yields.

  • Consider Stability: In rare cases, the higher stability of the C-Br bond might be advantageous if the molecule must endure harsh conditions in other synthetic steps, though this is less of a concern with modern, mild reaction protocols.

By understanding the intrinsic reactivity differences detailed in this guide, scientists can better navigate their synthetic campaigns, saving valuable time and resources while accelerating the discovery and development of novel 1,5-naphthyridine-based molecules.

References

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  • Gomha, S. M., et al. (2012). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 10(46), 9296-9304. Available at: [Link]

  • Sarris, A. G., et al. (2021). Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. Organometallics, 40(13), 2038–2049. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

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  • Gomha, S. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available at: [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Desroy, N., et al. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Liang, J., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(1), 321-332. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Palacios, F., et al. (2019). Synthesis of Heterocyclic Fused[1][18]naphthyridines by Intramolecular HDA Reactions. Molecules, 24(18), 3258. Available at: [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Available at: [Link]

  • Negishi, E.-i., & Anastasia, L. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 892–932. Available at: [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • Gfesser, G. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 531–542. Available at: [Link]

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  • Sam, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 779934. Available at: [Link]

  • Li, J., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(52), 29895-29903. Available at: [Link]

  • Alonso, C., et al. (2018). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Molecules, 23(9), 2225. Available at: [Link]

  • Szabó, T., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. RSC Advances, 12(28), 17897-17909. Available at: [Link]

  • Kumar, A., et al. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. ChemistrySelect, 6(14), 3354-3358. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the anticipated X-ray crystal structure of 4-Hydroxy-3-iodo-1,5-naphthyridine with related, structurally characterized compounds. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a predictive and methodological resource for researchers. By examining the synthesis, crystallographic data of analogous structures, and computational predictions, we can construct a robust model of its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of heterocyclic compounds.

Introduction: The Significance of 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a hydroxyl group at the 4-position and an iodine atom at the 3-position is expected to significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the precise three-dimensional arrangement of 4-Hydroxy-3-iodo-1,5-naphthyridine is crucial for rational drug design and the development of novel therapeutics.

Synthesis and Crystallization: A Proposed Experimental Workflow

The synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine can be approached through established methodologies for the functionalization of the 1,5-naphthyridine core. A plausible synthetic route would involve the initial synthesis of the 4-hydroxy-1,5-naphthyridine precursor, followed by regioselective iodination.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine

A common method for the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[2] This involves the condensation of a 3-aminopyridine with a diethyl malonate derivative, followed by thermal cyclization.[2]

Step-by-Step Protocol:

  • Condensation: React 3-aminopyridine with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a high-boiling point solvent like Dowtherm A and heated to reflux.

  • Cyclization: The intermediate is then cyclized at a higher temperature (around 250 °C) to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[3]

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.[4] Subsequent heating can effect decarboxylation to afford 4-hydroxy-1,5-naphthyridine.[5]

Experimental Protocol: Iodination

Direct iodination of the 4-hydroxy-1,5-naphthyridine scaffold at the 3-position can be achieved using various iodinating agents. A common method involves the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-hydroxy-1,5-naphthyridine in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Iodination: Add a solution of the iodinating agent (e.g., ICl) dropwise to the reaction mixture at room temperature.

  • Work-up: After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield 4-Hydroxy-3-iodo-1,5-naphthyridine.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation of a saturated solution is a widely used technique.

Step-by-Step Protocol:

  • Solvent Screening: Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, dimethylformamide) and solvent mixtures to determine the optimal conditions for crystal growth.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely capped vial. This process can take several days to weeks.

Comparative Structural Analysis

In the absence of a determined crystal structure for 4-Hydroxy-3-iodo-1,5-naphthyridine, we can infer its key structural features by comparing it with known crystal structures of related compounds.

The Parent Scaffold: 4-Hydroxy-1,5-naphthyridine

The crystal structure of the parent compound, 4-hydroxy-1,5-naphthyridine, is expected to exhibit tautomerism, existing predominantly in the 4-oxo-1,4-dihydro-1,5-naphthyridine form. This tautomerism will influence its hydrogen bonding capabilities.

Expected Features:

  • Hydrogen Bonding: The N-H and C=O groups will likely participate in strong intermolecular hydrogen bonds, forming dimers or extended chains in the crystal lattice.

  • Planarity: The naphthyridine ring system is expected to be largely planar.

Comparison with Iodinated Heterocycles

The introduction of an iodine atom at the 3-position will introduce several key structural effects. Examining the crystal structures of other iodinated aromatic and heterocyclic compounds can provide valuable insights.[6][7]

  • Halogen Bonding: The iodine atom is a potent halogen bond donor. It is highly probable that the crystal packing of 4-Hydroxy-3-iodo-1,5-naphthyridine will be influenced by I···N or I···O halogen bonds.[8] These interactions, where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic atom on an adjacent molecule, can be a dominant structure-directing force.

  • Steric Effects: The bulky iodine atom will influence the local geometry and may cause slight deviations from planarity in the naphthyridine ring.

  • van der Waals Interactions: The large, polarizable iodine atom will also contribute significantly to van der Waals interactions within the crystal lattice.

Comparison with other Naphthyridine Isomers

The arrangement of nitrogen atoms in the bicyclic system affects the electronic distribution and hydrogen bonding patterns. Comparing with other isomers like 1,8-naphthyridines can highlight the unique features of the 1,5-naphthyridine core.[9][10]

Predicted Crystallographic Data and Molecular Geometry

Based on the analysis of related structures, we can predict the likely crystallographic parameters and key geometric features of 4-Hydroxy-3-iodo-1,5-naphthyridine.

Table 1: Predicted Crystallographic and Geometric Parameters

ParameterPredicted Value/FeatureRationale based on Comparative Analysis
Crystal System Monoclinic or OrthorhombicCommon for planar aromatic molecules with strong directional interactions.
Space Group Centrosymmetric (e.g., P2₁/c)Favored for molecules that can form centrosymmetric dimers via hydrogen bonding.
Hydrogen Bonding Motif N-H···O=C hydrogen-bonded dimers or chainsBased on the 4-oxo tautomer and observed packing in similar heterocycles.
Halogen Bonding Motif C-I···N or C-I···O interactionsThe presence of an iodine atom and nitrogen/oxygen acceptors makes this highly likely.[8]
Key Bond Lengths C-I: ~2.10 ÅTypical for C(sp²)-I bonds.
Key Bond Angles C-C-I: ~120°Consistent with sp² hybridization.
Torsion Angles Near 0° or 180° within the ringIndicative of a largely planar ring system.

Spectroscopic and Computational Characterization as Alternative Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques can offer valuable complementary information and are essential for characterizing the compound in solution.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure in solution. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine atom and the tautomeric form of the hydroxyl group.[11]

  • Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the molecule, including the characteristic stretches of the C=O, N-H, and C-I bonds. These can help confirm the presence of the 4-oxo tautomer.[9]

  • UV-Vis Spectroscopy: The electronic transitions of the molecule can be studied to understand its photophysical properties.[12]

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the gas-phase geometry, vibrational frequencies, and electronic properties of 4-Hydroxy-3-iodo-1,5-naphthyridine.[13][14]

Computational Workflow:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: This confirms that the optimized structure is a true minimum on the potential energy surface and provides theoretical vibrational frequencies for comparison with experimental IR and Raman spectra.

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions.

Visualizing the Path to Structural Determination

The following diagrams illustrate the key workflows and concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis S1 4-Hydroxy-1,5-naphthyridine Synthesis S2 Iodination S1->S2 S3 Purification S2->S3 C1 Solvent Screening S3->C1 C2 Slow Evaporation C1->C2 A1 X-ray Diffraction C2->A1 A2 Structure Solution & Refinement A1->A2

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of 4-Hydroxy-3-iodo-1,5-naphthyridine.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H O1_B C=O N1_A->O1_B Hydrogen Bond O1_A C=O I1_A C-I N1_B N I1_A->N1_B Halogen Bond

Caption: Key predicted intermolecular interactions for 4-Hydroxy-3-iodo-1,5-naphthyridine in the solid state.

Conclusion

While the definitive X-ray crystal structure of 4-Hydroxy-3-iodo-1,5-naphthyridine remains to be determined, this guide provides a robust framework for its pursuit and prediction. By leveraging established synthetic protocols and drawing comparisons with structurally related compounds, we anticipate a crystal packing dominated by a combination of N-H···O hydrogen bonding and C-I···N/O halogen bonding. The experimental and computational workflows detailed herein offer a clear path for researchers to successfully elucidate and understand the intricate solid-state architecture of this promising heterocyclic compound.

References

  • Compounds obtained by halogenation of hydroxy-1,5-naphthyridine deriv
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  • 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (2025). ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023). Semantic Scholar. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (2016). ResearchGate. [Link]

  • Application of X-ray absorption near edge structure spectroscopy to the polymorphic evaluation of active pharmaceutical ingredients. (URL not available)
  • Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. (URL not available)
  • Fig. 4 X-ray crystal structures of asymmetric iodine(I) complexes 4:... ResearchGate. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). National Center for Biotechnology Information. [Link]

  • Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021). IOPscience. [Link]

  • (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... ResearchGate. [Link]

  • The X-Ray Crystal Structure of 4-D. Amanote Research. [Link]

  • CAS No : 13801-51-9| Chemical Name : Ethyl 4-hydroxy-[4][15]naphthyridine-3-carboxylate. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Analysis for Naphthyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Naphthyridines are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1] Their basic nature, however, presents a significant challenge for purity analysis via reverse-phase high-performance liquid chromatography (RP-HPLC). Unwanted secondary interactions between the basic analytes and the silica-based stationary phase often lead to poor peak shapes and unreliable quantification. This guide provides an in-depth comparison of analytical strategies to overcome these challenges. We will explore the causal mechanisms behind peak tailing and present experimental data comparing different column technologies and mobile phase conditions to develop a robust, self-validating purity method.

The Challenge: Unmasking Impurities in Basic Compounds

The primary obstacle in the RP-HPLC analysis of basic compounds like naphthyridines is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] At mobile phase pH levels above 3-4, these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[4][5] Basic analytes, which are protonated and positively charged at these pH values, can then interact with these silanates through a secondary ion-exchange mechanism. This dual-retention mechanism (hydrophobic and ionic) is a primary cause of significant peak tailing, where the peak asymmetry factor (As) exceeds acceptable limits (typically >1.5).[2][4]

Poor peak shape compromises resolution between the main peak and closely eluting impurities, making accurate quantification for a purity analysis unreliable. Therefore, mitigating these silanol interactions is the principal goal of method development.

Experimental Design: A Comparative Approach

To illustrate a logical method development process, we analyzed a model compound, "Naphthyridine-X," and a known related impurity, "Impurity-Y," under various chromatographic conditions. The objective is to achieve optimal separation and peak symmetry.

HPLC System: Standard Analytical HPLC/UHPLC System with UV Detector Analytes:

  • Naphthyridine-X (API)

  • Impurity-Y (Related Substance)

Variables Compared:

  • Column Chemistry:

    • Alternative A (Standard C18): A traditional, Type-A silica C18 column, known for having a higher concentration of accessible silanol groups.

    • Alternative B (Modern End-capped C18): A high-purity, Type-B silica column where residual silanols are chemically deactivated ("end-capped") with a small silylating agent like trimethylchlorosilane.[2][6]

  • Mobile Phase pH and Modifiers:

    • Condition 1 (Mid-pH): pH 7.0 Phosphate Buffer / Acetonitrile. This condition is expected to yield poor results due to silanol ionization.

    • Condition 2 (Low-pH): pH 2.5 Phosphate Buffer / Acetonitrile. At this low pH, silanol ionization is suppressed, minimizing secondary interactions.[7][8][9]

    • Condition 3 (Low-pH with Ion-Pairing Agent): pH 2.5 with 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile. TFA serves as an ion-pairing agent and can further mask silanol interactions.[10]

Workflow for Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The workflow involves screening different conditions, optimizing the selected parameters, and finally, ensuring the method's reliability through system suitability tests.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Readiness Start Define Analytical Goal (Purity Analysis) ScreenColumns Screen Column Chemistries (Standard vs. End-capped C18) Start->ScreenColumns ScreenMobilePhase Screen Mobile Phase pH (pH 7.0 vs. pH 2.5) ScreenColumns->ScreenMobilePhase EvaluateData Evaluate Peak Shape (As) & Resolution (Rs) ScreenMobilePhase->EvaluateData SelectBest Select Best Condition (Low pH & End-capped Column) EvaluateData->SelectBest OptimizeGradient Optimize Gradient Profile (Steepness & Time) SelectBest->OptimizeGradient SST Define & Perform System Suitability Test (SST) OptimizeGradient->SST FinalMethod Final Optimized Method SST->FinalMethod

Caption: A systematic workflow for HPLC method development.

Results and Discussion: The Impact of Column and Mobile Phase

The performance of each condition was evaluated based on the USP Tailing Factor (T) for Naphthyridine-X and the resolution (Rs) between Naphthyridine-X and Impurity-Y. An ideal method will have a tailing factor close to 1.0 and a resolution greater than 2.0.

Column AlternativeMobile Phase ConditionNaphthyridine-X Tailing Factor (T)Resolution (Rs) between Naphthyridine-X & Impurity-YCausality & Insights
A: Standard C18 1: pH 7.0 Buffer2.80.9Severe Tailing: At neutral pH, silanols are ionized, causing strong secondary interactions with the basic analyte. Poor resolution makes quantification impossible.
A: Standard C18 2: pH 2.5 Buffer1.61.8Improved but Tailing: Suppressing silanol ionization by operating at low pH significantly improves peak shape.[2][7] However, accessible silanols still cause residual tailing. Resolution is borderline.
B: End-capped C18 1: pH 7.0 Buffer1.91.4Moderate Tailing: End-capping physically blocks many silanols, offering better performance than the standard column even at non-ideal pH.[6] Still not optimal.
B: End-capped C18 2: pH 2.5 Buffer1.1 3.5 Excellent Performance: The combination of a high-purity, end-capped stationary phase and a low-pH mobile phase effectively eliminates the root causes of peak tailing.[7] This provides sharp, symmetrical peaks and excellent resolution.
B: End-capped C18 3: 0.1% TFA (pH ~2.1)1.23.2Good Performance: TFA acts as both an acidifier and an ion-pairing agent, which can mask residual silanol activity.[10] While effective, TFA can be aggressive to the column over time and may cause ion suppression in LC-MS applications.

The Self-Validating System: An Optimized Protocol

Based on the comparative data, the following protocol represents an optimized and trustworthy method. Its trustworthiness is established by incorporating a rigorous System Suitability Test (SST) as mandated by pharmacopeias like the USP.[11][12]

Recommended HPLC Protocol
  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

System Suitability Test (SST)

To ensure the system is performing adequately before any sample analysis, a System Suitability Solution (containing Naphthyridine-X and a small amount of Impurity-Y) must be injected. The following criteria must be met:

  • Tailing Factor (T) for Naphthyridine-X peak: ≤ 1.5

  • Resolution (Rs) between Naphthyridine-X and Impurity-Y: ≥ 2.0

  • Relative Standard Deviation (%RSD) for peak area (n=5 injections): ≤ 1.0%

This SST protocol validates that the column, mobile phase, and instrument are collectively capable of producing accurate and reproducible results for the intended purpose.[13][14]

Mechanism of Action: Visualizing Analyte-Surface Interactions

The choice of column and mobile phase pH directly influences the interactions at the stationary phase surface. The following diagram illustrates why the optimized method works.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine scaffold (


) represents a critical class of diazanaphthalenes, distinct from its isomers (e.g., 1,8- or 1,6-naphthyridine) due to its centrosymmetric structure  and zero dipole moment in the ground state. This symmetry dictates unique optical properties, making it a high-value target for:
  • Medicinal Chemistry: Antimalarial and antibacterial agents where the planar structure facilitates DNA intercalation.

  • Organic Electronics: Electron-transporting materials in OLEDs due to high electron affinity.

  • Coordination Chemistry: Bridging ligands for binuclear metal complexes.

This guide provides a technical comparison of the UV-Vis spectral characteristics of 1,5-naphthyridine derivatives against key alternatives, grounded in experimental rigor.

Comparative Analysis: 1,5-Naphthyridine vs. Alternatives

Spectral Fingerprint vs. 1,8-Naphthyridine

The most common alternative scaffold is 1,8-naphthyridine. The distinction in their UV-Vis profiles is governed by symmetry and nitrogen placement.

Feature1,5-Naphthyridine (Target)1,8-Naphthyridine (Alternative)Mechanistic Insight
Symmetry (

vs

)
Centrosymmetric (

).
Non-centrosymmetric (

).
1,5-isomer lacks a permanent dipole, reducing solvatochromic shifts compared to the 1,8-isomer.
Primary

Band

nm

nm
Both show strong aromatic absorption; 1,5- often shows sharper vibronic structure in non-polar solvents.

Transition
Weak band

350-380 nm.
Weak band

340-360 nm.
The

is "forbidden" but observable. In 1,5-, the interaction between N lone pairs splits the energy levels differently than in 1,8-.
Protonation Response Distinct 2-step equilibrium.Complex overlapping equilibria.The distance between N atoms in 1,5- allows for distinct

and

spectral shifts.
Substituent Effects on

Substituents perturb the electronic distribution, shifting the absorption maxima.

Derivative ClassSubstituent TypeSpectral ShiftExperimental

(nm)
Parent -HReference~305, 350 (shoulder)
4-Hydroxy Electron Donor (+M)Bathochromic (Red Shift)~330 - 355
Amino- Strong Donor (+M)Strong Bathochromic~360 - 380
Nitro- Electron Withdrawing (-M)Hypsochromic/Broadening~290 - 310 (Intense CT band)

Critical Insight: Electron-donating groups (EDGs) at the 2,6- or 4,8-positions significantly stabilize the


 excited state, narrowing the HOMO-LUMO gap and pushing absorption into the visible region (yellow/orange color).

Technical Deep Dive: Electronic Transitions

Understanding the specific transitions is vital for interpreting data.

  • 
     Transitions (UV Region, 
    
    
    
    ):
    • Origin: Aromatic ring system.[1]

    • Location: 220–320 nm.

    • Character: Intense, relatively insensitive to solvent polarity.

    • Application: Concentration determination (Beer-Lambert Law).

  • 
     Transitions (Near-UV/Visible, 
    
    
    
    ):
    • Origin: Non-bonding lone pair on Nitrogen exciting to the

      
       orbital.
      
    • Location: 350–400 nm (often a "tail" or shoulder).

    • Character: Weak, highly sensitive to solvent (H-bonding solvents cause a Blue Shift ).

    • Diagnostic: Disappears upon protonation (acidification).

Diagram: Electronic Energy Levels

ElectronicTransitions cluster_energy Energy S0_pi Ground State (π) S0_n Ground State (n - Lone Pair) S1_pi Excited State (π*) S0_pi->S1_pi π → π* (Strong, UV) S0_n->S1_pi n → π* (Weak, >350nm) Solvent Polar Solvent Effect: Stabilizes 'n', raises gap (Blue Shift) Solvent->S0_n Proton Protonation: Removes 'n' transition (Band Disappears) Proton->S0_n

Caption: Energy level diagram illustrating the origin of the strong


 and weak 

transitions, highlighting the effect of solvent and protonation.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure Trustworthiness and reproducibility, follow this protocol. This workflow includes a "Self-Validation" step using acidification to confirm the identity of the bands.

Materials
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone (absorbs in UV).

  • Acid: 0.1 M HCl or Trifluoroacetic acid (TFA).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300 nm.

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–800 nm).

  • Sample Preparation:

    • Prepare a stock solution (

      
       M) in MeOH.
      
    • Dilute to working concentration (

      
       M). Target Absorbance: 0.5 - 0.8 A.U.
      
  • Acquisition (Neutral):

    • Scan sample vs. blank.

    • Record

      
       and Calculate 
      
      
      
      .
  • Self-Validation (Protonation Test):

    • Add 1 drop of 0.1 M HCl to the cuvette. Mix gently.

    • Rescan.

    • Observation: The long-wavelength shoulder (

      
      ) should disappear  or shift significantly blue. The main 
      
      
      
      band will likely redshift and intensify (bathochromic/hyperchromic).
    • Logic: If the shoulder remains unchanged, it is likely an impurity, not an

      
       transition.
      
Workflow Diagram

Protocol Start Start: Solid Sample Dissolve Dissolve in MeOH (Stock 1mM) Start->Dissolve Dilute Dilute to ~20µM (Target Abs ~0.7) Dissolve->Dilute Scan1 Scan 1: Neutral (Record λ_max) Dilute->Scan1 Acidify Add 10µL HCl (Protonation) Scan1->Acidify Scan2 Scan 2: Acidic (Validate n-π*) Acidify->Scan2 Analyze Compare Spectra: Check Shifts Scan2->Analyze

Caption: Operational workflow for UV-Vis characterization including the critical protonation validation step.

Applications & Performance Data

Metal Sensing (Shift Assays)

1,5-Naphthyridine derivatives act as ligands.[2] Upon binding metal ions (e.g.,


, 

), the spectrum changes due to:
  • Planarization: Ligand becomes more rigid

    
     better conjugation 
    
    
    
    Red Shift.
  • Charge Transfer: Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) bands appear.

  • Example Data: A 4-hydroxy-1,5-naphthyridine ligand absorbing at 330 nm will shift to

    
    380-400 nm upon complexation with 
    
    
    
    .
Biological Assays

In drug development (e.g., antileishmanial agents), UV-Vis is used to determine solubility and lipophilicity (


)  via shake-flask methods coupled with UV detection. The distinct peaks of the naphthyridine core allow quantification even in complex media.

References

  • Hochstrasser, R. M., & Marzzacco, C. (1968). Perturbations of the Electronic States of N-Heterocycles.Journal of Chemical Physics .[3] (Foundational work on

    
     transitions in diazanaphthalenes).
    
  • Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.European Journal of Medicinal Chemistry .

  • BenchChem. (2025). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics.BenchChem Application Notes .

  • NIST Chemistry WebBook. (2025). 1,5-Naphthyridine Spectral Data.National Institute of Standards and Technology .[4]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.Molecules .[1][5][6][7][8][9][10][11]

Sources

Elemental analysis validation for 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel kinase inhibitors and anti-infectives, the 1,5-naphthyridine scaffold is a privileged structure. The specific derivative 4-Hydroxy-3-iodo-1,5-naphthyridine (Formula: C₈H₅IN₂O) serves as a critical "pivot" intermediate; the C-3 iodine allows for subsequent Suzuki-Miyaura or Sonogashira couplings, while the C-4 hydroxyl (tautomeric with the cyclic amide) directs solubility and hydrogen bonding.

Validating the purity of this intermediate is chemically challenging due to:

  • High Iodine Content (~46% w/w): Dilutes the signal of Carbon and Nitrogen, making standard Elemental Analysis (EA) precision critical.

  • Tautomeric Equilibrium: The 4-hydroxy/4-oxo equilibrium complicates NMR integration but does not affect EA mass balance.

  • Solvation: Naphthyridines are prone to trapping water and polar solvents, skewing stoichiometric calculations.

This guide objectively compares Elemental Analysis (Combustion) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to establish a robust validation protocol.

Comparative Analysis: EA vs. Alternatives

The following table contrasts the performance of Elemental Analysis against modern alternatives for this specific iodinated heterocycle.

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (Q-TOF/Orbitrap)
Primary Output Bulk elemental composition (%C, %H, %N)Molar purity & structure verificationExact mass & molecular formula
Iodine Handling Critical: Requires WO₃/Ag traps to prevent interference.Neutral: Iodine does not interfere (invisible in ¹H NMR).Excellent: Distinctive isotopic pattern & mass defect.
Solvent Detection Poor: Lumps solvates into %C/%H error.Excellent: Quantifies specific residual solvents.Poor: Solvents usually lost in ionization source.
Sample Requirement Destructive (~2–5 mg)Non-destructive (~5–10 mg)Destructive (<1 mg)
Precision ±0.4% absolute (Industry Standard)±0.5–1.0% (dependent on internal standard)<5 ppm (mass accuracy), not purity.
Verdict Gold Standard for Bulk Purity Best for Absolute Content Assay Best for Identity Confirmation
Scientific Insight:

While qNMR is superior for determining potency (absolute amount of substance), Elemental Analysis remains the only method that confirms the bulk material is free of inorganic salts (which are invisible in ¹H NMR and often suppressed in LC-MS). For an intermediate like 4-Hydroxy-3-iodo-1,5-naphthyridine, often precipitated from salt-heavy reaction mixtures (e.g., KI/NaI byproducts from iodination), EA is indispensable.

Theoretical Validation Data

Before experimental validation, the theoretical composition must be established.

Compound: 4-Hydroxy-3-iodo-1,5-naphthyridine Formula: C₈H₅IN₂O Molecular Weight: 272.04 g/mol

ElementCountAtomic MassTotal MassTheoretical % (w/w) Acceptance Range (±0.4%)
Carbon 812.01196.08835.32% 34.92% – 35.72%
Hydrogen 51.0085.0401.85% 1.45% – 2.25%
Nitrogen 214.00728.01410.30% 9.90% – 10.70%
Iodine 1126.904126.90446.65% Not typically measured in CHN
Oxygen 115.99915.9995.88% Calculated by difference

Critical Note: The low Hydrogen content (1.85%) makes this analysis highly sensitive to moisture. A 0.5% water uptake can skew the Hydrogen result by >10% relative error.

Detailed Experimental Protocols

Protocol A: Elemental Analysis (CHN) with Halogen Management

Objective: Accurate determination of C, H, and N without iodine interference.

  • Sample Pre-treatment:

    • Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours. Naphthyridines are hygroscopic; failure to dry is the #1 cause of EA failure.

    • Store in a desiccator over P₂O₅ until weighing.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target mass: 2.0 – 2.5 mg . (Due to high Iodine mass, larger samples are preferred to ensure sufficient N detection).

  • Combustion Setup (Critical Step):

    • Instrument: Flash 2000 or Elementar vario.

    • Catalyst: Use Tungsten Trioxide (WO₃) or Tungsten on Silica as an additive in the tin capsule. This aids the combustion of refractory heterocycles.

    • Halogen Trap: Ensure the reduction tube contains Silver Wool (Ag) heated to ~600-850°C.

    • Mechanism:[1][2] Iodine gas (I₂) produced during combustion reacts with Ag to form AgI (solid), preventing it from reaching the thermal conductivity detector (TCD) and being misread as Nitrogen or Carbon dioxide.

  • Calculation:

    • Compare results against the Theoretical Table above.

    • Troubleshooting: If %C is low and %H is high -> Solvent/Water entrapment. If %C and %N are both low proportionally -> Inorganic salt contamination (e.g., NaI).

Protocol B: Orthogonal Validation via qNMR

Objective: Confirm structure and quantify solvates to correct EA data.

  • Solvent Selection: DMSO-d₆ (Solubility of the 4-hydroxy tautomer is poor in CDCl₃).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: IS signals must not overlap with the naphthyridine aromatic protons (δ 7.5 – 9.0 ppm).

  • Acquisition:

    • Relaxation delay (d1): 30 seconds (Essential for accurate integration of the quaternary carbons if using ¹³C, or just ensuring full relaxation of aromatic protons in ¹H).

    • Scans: 16 or 32.

  • Analysis:

    • Integrate the C-2 proton (singlet, typically desheilded ~8.5-9.0 ppm) against the IS peak.

    • Check for broad exchangeable peaks (OH/NH) which indicate the tautomeric ratio.

Workflow Visualization

The following diagram illustrates the decision logic for validating 4-Hydroxy-3-iodo-1,5-naphthyridine, highlighting the specific handling of the Iodine atom.

ValidationWorkflow Start Crude 4-Hydroxy-3-iodo- 1,5-naphthyridine Purification Purification (Recrystallization/Precipitation) Start->Purification Drying Vacuum Drying (60°C, 12h, P2O5) Purification->Drying Split Sample Split Drying->Split Method_EA Method A: Elemental Analysis (Combustion) Split->Method_EA Method_qNMR Method B: qNMR (DMSO-d6 + Maleic Acid) Split->Method_qNMR EA_Step1 Add WO3 Additive (Promote Combustion) Method_EA->EA_Step1 Result_qNMR Result: Absolute Purity % + Solvate ID Method_qNMR->Result_qNMR EA_Step2 Silver Wool Trap (Capture Iodine as AgI) EA_Step1->EA_Step2 Result_EA Result: %C, %H, %N EA_Step2->Result_EA Compare Data Reconciliation Result_EA->Compare Result_qNMR->Compare Pass PASS: EA ±0.4% qNMR >98% Compare->Pass Consistent Fail FAIL: Recalculate or Repurify Compare->Fail Discrepancy

Caption: Validation workflow emphasizing the removal of Iodine interference in EA and the parallel use of qNMR for cross-verification.

Troubleshooting & Causality

  • Issue: High %C (+1-2%) in EA.

    • Cause: Incomplete combustion of the aromatic ring (soot formation).

    • Fix: Increase oxygen pulse duration or add more WO₃ oxidant.

  • Issue: High %H, Low %N.

    • Cause: Hydrate formation. The 4-hydroxy group can form stable hydrates.

    • Fix: Perform TGA (Thermogravimetric Analysis) to determine water content, then calculate the "Theoretical for Monohydrate" (C₈H₅IN₂O · H₂O) to see if it matches.

  • Issue: Rapid sample degradation (Yellowing).

    • Cause: C-I bond lability. Iodine is a good leaving group and can degrade under light.

    • Fix: Store sample in amber vials; perform analysis immediately after drying.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • PerkinElmer. (2023).[3] "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Application Note. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Sigma-Aldrich. (2023).[4] "Product Specification: 3-Iodo-1,5-naphthyridine derivatives." Material Safety Data Sheet. Link

Sources

Bioassay validation of 3-iodo-1,5-naphthyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioassay Validation of 3-Iodo-1,5-Naphthyridine Analogs

Part 1: Strategic Overview

The Scaffold as a Gateway: The 3-iodo-1,5-naphthyridine scaffold is not merely a compound; it is a "privileged structure" in medicinal chemistry. Its specific utility lies in the 3-position iodine, which serves as a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This allows for the rapid generation of libraries targeting Type I TGF-β receptors (ALK5) , PI3K/mTOR kinases , and Plasmodium PI4K .

Unlike the more common quinoline or 1,8-naphthyridine scaffolds, the 1,5-naphthyridine core offers a unique nitrogen placement that alters hydrogen bond acceptor capabilities in the ATP-binding pocket, often improving selectivity profiles against off-target kinases like p38 MAPK.

Validation Hierarchy: To validate analogs derived from this scaffold, a hierarchical approach is required:

  • Biochemical Potency: Direct inhibition of the catalytic domain.

  • Cellular Engagement: Inhibition of downstream signaling (phosphorylation status).[1]

  • Phenotypic Efficacy: Functional outcomes (proliferation, apoptosis, parasite clearance).

Part 2: Comparative Analysis & Data

Table 1: Performance Comparison of 1,5-Naphthyridine Analogs vs. Standard Scaffolds

Feature3-Substituted-1,5-Naphthyridines Quinolines (e.g., Chloroquine/Sunitinib) Pyrazolopyrimidines (e.g., PP2)
Primary Target Class Ser/Thr Kinases (ALK5), Lipid Kinases (PI3K), P. falciparumTyrosine Kinases (RTKs), DNA intercalationSrc Family Kinases, General Kinases
Selectivity Profile High: N1/N5 arrangement reduces promiscuous binding to p38 MAPK.Low/Moderate: Often exhibits broad spectrum inhibition (multi-kinase).Moderate: Common "privileged" scaffold, often hits multiple targets.
Solubility (LogS) Moderate: Improved polarity due to two ring nitrogens.Low: Often requires solubilizing tails.Moderate: Dependent on substitution.[2][3][4]
Metabolic Stability High: Naphthyridine ring is resistant to oxidative metabolism compared to quinoline.Variable: Susceptible to N-oxidation and dealkylation.High: Generally stable core.
Synthetic Access Modular: 3-iodo handle allows late-stage diversification.Linear: often requires ring construction for diversity.Modular: but core synthesis can be complex.

Part 3: Experimental Protocols (The "How-To")

Workflow 1: Biochemical Kinase Inhibition Assay (ALK5/PI3K Focus)

Rationale: The 3-iodo derived analogs typically function as ATP-competitive inhibitors. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is superior to radiometric methods for high-throughput validation due to its high signal-to-noise ratio and lack of radioactive waste.

Protocol:

  • Reagent Prep: Prepare 1,5-naphthyridine analogs in 100% DMSO (10 mM stock). Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Plate 2.5 µL of 4x compound into a 384-well low-volume white plate.

    • Add 2.5 µL of 4x ALK5 or PI3K enzyme (0.5–2 nM final).

    • Incubate for 15 minutes at RT (allows compound to bind active site).

    • Add 5 µL of 2x Substrate/ATP mix (e.g., SMAD3 peptide or PIP2:PS lipid substrate + ATP at

      
      ).
      
  • Detection:

    • Incubate for 60 minutes at RT.

    • Add 10 µL of Detection Reagent (Europium-labeled anti-phospho-antibody + APC-labeled tracer).

  • Readout: Measure fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Include a known inhibitor (e.g., SB-431542 for ALK5) on every plate. If the reference

    
     shifts >3-fold, the assay is invalid.
    
Workflow 2: Cellular Mechanism of Action (Western Blot)

Rationale: Biochemical potency does not guarantee cell permeability. This assay confirms the analog enters the cell and inhibits the specific pathway (e.g., TGF-β


 SMAD2/3).

Protocol:

  • Cell Seeding: Seed HaCaT or HepG2 cells (2 x 10⁵ cells/well) in 6-well plates. Starve in serum-free medium overnight.

  • Treatment: Pre-treat cells with 3-iodo-1,5-naphthyridine analogs (0.1, 1, 10 µM) for 1 hour.

  • Induction: Stimulate with TGF-β1 (5 ng/mL) for 30–60 minutes.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).

  • Immunoblot:

    • Run SDS-PAGE and transfer to PVDF.

    • Probe for p-SMAD2 (Ser465/467) (Target) and Total SMAD2 (Loading Control).

    • Probe for p-p38 MAPK to check for off-target selectivity (1,5-naphthyridines should not inhibit this at low concentrations).

Part 4: Visualization of Signaling & Logic

Diagram 1: The TGF-β/ALK5 Signaling Pathway & Inhibition Point

Caption: Mechanism of action for 3-substituted-1,5-naphthyridines targeting the ALK5 ATP-binding pocket, preventing SMAD phosphorylation.

ALK5_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (TβRII + ALK5) TGF_Ligand->Receptor_Complex Activates pSMAD p-SMAD2/3 (Active) Receptor_Complex->pSMAD Phosphorylation (Blocked by Inhibitor) Inhibitor 3-Aryl-1,5-Naphthyridine (Inhibitor) Inhibitor->Receptor_Complex Competes with ATP ATP ATP ATP->Receptor_Complex SMAD2_3 SMAD2/3 (Inactive) SMAD2_3->pSMAD ALK5 Kinase Activity Nucleus Nucleus (Transcription) pSMAD->Nucleus Translocation

Diagram 2: Experimental Validation Workflow

Caption: Step-by-step validation logic from the 3-iodo intermediate to a confirmed bioactive lead.

Validation_Workflow Start 3-Iodo-1,5-Naphthyridine (Scaffold) Synthesis Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Synthesis Library Analog Library Synthesis->Library Screen1 Biochemical Screen (TR-FRET / IC50) Library->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Decision1->Library No (Refine SAR) Screen2 Cellular Assay (Western Blot p-SMAD) Decision1->Screen2 Yes Decision2 Target Engagement? Screen2->Decision2 Decision2->Synthesis No (Improve Permeability) Final Lead Candidate (PK/PD Ready) Decision2->Final Yes

References

  • Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[5] Journal of Medicinal Chemistry.[5]

  • Lamarche, M. J. et al. (2011). Novel 1,5-naphthyridine PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters.[4]

  • Manhas, R. et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation.[6] Journal of Medicinal Chemistry.[5]

  • Badart, M. P. et al. (2018).[7] Synthesis and evaluation of 3-substituted-1,5-naphthyridines as kinase inhibitors. Australian Journal of Chemistry.

Sources

Safety Operating Guide

4-Hydroxy-3-iodo-1,5-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

4-Hydroxy-3-iodo-1,5-naphthyridine Proper Disposal Procedures

Chemical Profile & Hazard Assessment

Compound: 4-Hydroxy-3-iodo-1,5-naphthyridine CAS: Not widely indexed (Structurally related to 4-Hydroxy-1,5-naphthyridine, CAS 5423-54-1) Chemical Class: Halogenated Nitrogen Heterocycle Physical State: Solid (Powder), likely tan to off-white.[1][2]

Critical Hazard Analysis:

  • Halogen Content (Iodine): This compound contains an iodine atom on the naphthyridine ring.[2] Crucial Safety Warning: Contact with strong oxidizers (e.g., concentrated nitric acid, permanganates) or strong acids can cleave the C-I bond, liberating toxic, corrosive elemental iodine vapor (

    
    ).[3]
    
  • Nitrogen Heterocycle: The 1,5-naphthyridine core is basic.[1][2] It may form salts with acids.[4]

  • GHS Classification (Inferred): Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).[1][3] Treat as potentially toxic if ingested.[5]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream rejection and laboratory accidents.

Parameter Directive Scientific Rationale
Waste Stream Halogenated Organic The iodine content mandates incineration at facilities equipped with scrubbers to capture acid gases (HI/I2).[1][2]
Compatibility NO Oxidizers / NO Strong Acids Prevents the oxidative release of elemental iodine (

) or formation of shock-sensitive nitrogenous byproducts.
Container HDPE or Glass High-density polyethylene (HDPE) is resistant to general organic bases.[1][2] Amber glass protects from photodegradation.
Labeling "Hazardous Waste - Halogenated" Explicitly list "4-Hydroxy-3-iodo-1,5-naphthyridine" to alert waste handlers to the iodine content.[1][2]

Disposal Decision Logic (Workflow)

The following decision tree outlines the operational logic for disposing of this compound depending on its physical state (pure solid vs. solution).

DisposalWorkflow Start Waste Generation: 4-Hydroxy-3-iodo-1,5-naphthyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Dry Solid LiquidWaste Dissolved in Solution StateCheck->LiquidWaste Solution SolidPrep Place in clear bag or wide-mouth HDPE jar SolidWaste->SolidPrep SolventCheck Identify Solvent Base LiquidWaste->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' Constituent: Iodinated Naphthyridine SolidPrep->LabelSolid Final Transfer to EHS / Central Accumulation Area LabelSolid->Final HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent DMSO/MeOH Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water SegregateHalo Dispose in 'Halogenated Waste' Carboy (Red Tag) HaloSolvent->SegregateHalo SegregateNonHalo Dispose in 'Halogenated Waste' (Due to Iodine content of solute) NonHaloSolvent->SegregateNonHalo SegregateAq Adjust pH 6-9 -> Dispose in 'Aqueous Toxic' Carboy Aqueous->SegregateAq SegregateHalo->Final SegregateNonHalo->Final SegregateAq->Final

Figure 1: Operational workflow for segregating 4-Hydroxy-3-iodo-1,5-naphthyridine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis products, or contaminated solids (gloves/weigh boats).[3]

  • Containment: Transfer the solid material into a screw-top jar (HDPE preferred) or a double-lined clear polyethylene bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the laboratory's "Solid Hazardous Waste" drum or bin.

  • Verification: Ensure the lid is screwed on tightly to prevent dust generation.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluents, or mother liquors.[3]

  • Solvent Identification: Determine the primary solvent.[2]

  • Selection of Waste Stream:

    • Rule of Thumb: Because the solute contains Iodine (a halogen), the entire solution should default to the Halogenated Waste stream, even if the solvent is non-halogenated (e.g., Methanol).[3] This ensures it is routed to an incinerator capable of handling halogenated byproducts.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy.

    • Caution: Ensure the carboy does not contain strong acids (Nitric/Sulfuric) or oxidizers.

  • Log Entry: Record the volume and concentration on the carboy's log sheet.

Protocol C: Emergency Spill Response

Scenario: Powder spill on the benchtop.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[3] If the powder is fine/dusty, use an N95 mask or work inside the fume hood.

  • Neutralization (If Iodine Vapors Detected): If the solid has contacted acid and is off-gassing (brown/purple vapor), cover immediately with Sodium Thiosulfate (solid or 10% solution) to reduce volatile iodine (

    
    ) to non-volatile iodide (
    
    
    
    ).[1]
  • Cleanup:

    • Dry Spill: Scoop up gently to avoid dust. Use a damp paper towel to capture residue.

    • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Disposal: Place all cleanup materials into a sealed bag and manage as Solid Hazardous Waste .

Regulatory Compliance (RCRA)

  • Waste Code: While 4-Hydroxy-3-iodo-1,5-naphthyridine is not explicitly listed on the EPA "P" or "U" lists, it must be characterized based on its properties.[1][2]

  • Characteristic: If disposed of in a solvent like Chloroform, it carries the D022 (Chloroform) code.[3] As a pure substance, it is unlisted but treated as Toxic under general "Duty of Care."[3]

  • Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents), but adhere to strict incineration protocols due to the halogen content.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,5-Naphthyridine derivatives.[1] (General grounding on naphthyridine hazards). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] [Link][3]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. [Link][3]

Sources

Personal protective equipment for handling 4-Hydroxy-3-iodo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: 4-Hydroxy-3-iodo-1,5-naphthyridine

Category Critical Data
CAS Number 249260-88-8 (Typical analog reference; verify specific batch COA)
GHS Signal WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant).
Physical State Solid (Tan to off-white powder).[3] Light-sensitive.[4]
Primary Risks Bioactive intermediate (kinase scaffold potential), Respiratory sensitizer (dust), Iodine lability (light).
Emergency Skin: Wash with soap/water (15 min). Eyes: Rinse (15 min).[4][5] Ingestion: Rinse mouth, do NOT induce vomiting.

Risk Assessment & Chemical Profile

The Molecule: 4-Hydroxy-3-iodo-1,5-naphthyridine is a halogenated nitrogen heterocycle. In drug discovery, this scaffold is frequently utilized as a precursor for kinase inhibitors or antiviral agents via Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Hidden Hazards (The "Why" Behind the Protocol):

  • Iodine Lability: The C-I bond is susceptible to photolytic cleavage. Exposure to ambient UV light can generate iodine radicals, degrading the compound and potentially creating reactive byproducts. Operational Implication: All handling must minimize light exposure.

  • Tautomeric Ambiguity: The 4-hydroxy-1,5-naphthyridine system exists in equilibrium with its keto-tautomer (naphthyridinone). This affects solubility and nucleophilicity. Operational Implication: Solubility in organic solvents (DMSO, DMF) is high; water solubility is poor. Spill cleanup requires organic solvents.

  • Bioactivity: As a core scaffold for pharmaceutical agents, treat this compound as a "presumed bioactive." Even if acute toxicity is moderate (H302), chronic low-level exposure could interact with biological targets.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For research-grade intermediates, the following "Defense-in-Depth" PPE strategy is required.

Zone Equipment Material/Spec Scientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Halogenated heterocycles can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DCM, DMF) likely used to dissolve this compound.
Eye Protection Safety Goggles ANSI Z87.1 (Chemical Splash)Fine powders drift. Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity against irritant dust.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Defense: Do not handle open powder on a bench. Secondary: If hood is unavailable (not recommended), use N95/P100 mask.
Body Lab Coat Cotton/Poly blend (Snap closures)Synthetic fibers can melt if a fire occurs (common with organometallic coupling solvents). Snap closures allow rapid removal.

Operational Protocol: Safe Handling Lifecycle

Phase A: Storage & Stability
  • Environment: Store at 2–8°C (Refrigerated).

  • Light Protection: Container must be amber glass or wrapped in aluminum foil.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if possible, or tightly sealed with parafilm to prevent hydrolysis or oxidation.

Phase B: Weighing & Transfer
  • Static Control: Naphthyridine powders are often static-prone. Use an anti-static gun or polonium strip near the balance.

  • Technique:

    • Place the receiving flask/vial inside the fume hood.

    • Tare the balance.

    • Transfer solid using a disposable spatula (avoid metal spatulas if doing trace metal-sensitive catalysis later).

    • Wipe Down: Immediately wipe the balance area with a damp Kimwipe (solvent-soaked) to capture invisible dust.

Phase C: Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents if using as an electrophile in anhydrous coupling.

  • Inertion: If running a cross-coupling (e.g., Suzuki), purge the solution with Nitrogen/Argon before adding the catalyst to prevent oxidation of the iodine moiety or the catalyst.

Decontamination & Disposal

Spill Management (Solid):

  • Isolate: Mark the area.

  • Dampen: Do not sweep dry powder (creates aerosol). Cover with a paper towel dampened with ethanol or acetone .

  • Scoop: Lift the towel and solid into a hazardous waste bag.

  • Wash: Clean surface with soap and water (removes final traces).[3]

Waste Stream Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Iodine/Halogens." Do not mix with strong acids (potential for I2 gas evolution) or oxidizers.

Visual Workflow (Graphviz)

SafeHandling cluster_safety Critical Safety Gates Storage Storage (Amber Vial, 4°C, Inert) Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Transfer (Light Shielded) Reaction Synthesis (Cross-Coupling/Derivatization) Weighing->Reaction Dissolve (DMSO/DMF) Quench Quenching (Dilution/Workup) Reaction->Quench Complete Waste Disposal (Halogenated Organic Stream) Quench->Waste Segregate

Figure 1: Operational workflow for handling light-sensitive halogenated heterocycles.

References

  • PubChem. (2025). Compound Summary: 3-Iodopyridin-4-ol (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 5-Iodoindole (Heterocycle Halogen Safety Standards).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.